4-(Methylthio)-2-(trifluoromethyl)phenylboronic acid
Description
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Properties
IUPAC Name |
[4-methylsulfanyl-2-(trifluoromethyl)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BF3O2S/c1-15-5-2-3-7(9(13)14)6(4-5)8(10,11)12/h2-4,13-14H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIDYXSCTMDUKPX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(C=C1)SC)C(F)(F)F)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BF3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60674408 | |
| Record name | [4-(Methylsulfanyl)-2-(trifluoromethyl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60674408 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1072945-99-3 | |
| Record name | [4-(Methylsulfanyl)-2-(trifluoromethyl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60674408 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to 4-(Methylthio)-2-(trifluoromethyl)phenylboronic Acid: A Key Building Block in Modern Synthesis
CAS Number: 1072945-99-3
Introduction: Unveiling a Versatile Reagent for Catalysis-Driven Innovation
In the landscape of modern organic synthesis and medicinal chemistry, the strategic incorporation of fluorine and sulfur moieties into molecular scaffolds is a cornerstone of rational drug design. 4-(Methylthio)-2-(trifluoromethyl)phenylboronic acid has emerged as a pivotal building block, empowering chemists to forge complex carbon-carbon bonds with precision. This guide provides an in-depth technical overview of this uniquely substituted boronic acid, from its fundamental properties and synthesis to its critical applications, particularly in the realm of palladium-catalyzed cross-coupling reactions.
The compound's structure is distinguished by the presence of a trifluoromethyl group ortho to the boronic acid and a methylthio group in the para position. This specific arrangement of substituents imparts a unique electronic and steric profile, influencing its reactivity and the properties of the resulting products. The electron-withdrawing nature of the trifluoromethyl group can enhance the metabolic stability and binding affinity of drug candidates, while the methylthio group offers a site for further functionalization and can modulate lipophilicity.[1] This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the capabilities of this versatile reagent.
Physicochemical and Spectroscopic Profile
A thorough understanding of a reagent's physical and spectral properties is fundamental to its effective application. The key characteristics of this compound are summarized below.
Table 1: Physicochemical Properties
| Property | Value | Source |
| CAS Number | 1072945-99-3 | --INVALID-LINK--[1] |
| Molecular Formula | C₈H₈BF₃O₂S | --INVALID-LINK--[2] |
| Molecular Weight | 236.02 g/mol | --INVALID-LINK--[1] |
| Appearance | Off-white crystalline powder | --INVALID-LINK--[3] |
| Purity | ≥98% (typical) | --INVALID-LINK--[1] |
| LogP | 1.1071 (Predicted) | --INVALID-LINK--[1] |
While detailed, verified spectroscopic data for this specific compound is not widely published in peer-reviewed literature, typical analytical characterization would involve ¹H NMR, ¹³C NMR, ¹⁹F NMR, and Mass Spectrometry to confirm its structure and purity. For the analogous 4-(methylthio)phenylboronic acid, characteristic ¹H NMR signals include a singlet for the SCH₃ protons around δ 2.55 ppm and distinct doublets for the aromatic protons.[3]
Synthesis and Purification: A Methodological Deep Dive
The synthesis of arylboronic acids typically involves the reaction of an organometallic reagent, such as a Grignard or organolithium species, with a trialkyl borate ester, followed by acidic hydrolysis. For this compound, a plausible and commonly employed synthetic route starts from a corresponding halogenated precursor.
Conceptual Synthetic Workflow
The logical pathway to this molecule involves a halogen-metal exchange followed by borylation.
Caption: Conceptual workflow for the synthesis of the target boronic acid.
Exemplary Laboratory-Scale Synthesis Protocol
This protocol is based on established methods for analogous substituted phenylboronic acids.[3][4]
Step 1: Lithiation
-
To a solution of 1-bromo-4-(methylthio)-2-(trifluoromethyl)benzene in anhydrous tetrahydrofuran (THF) under an inert nitrogen atmosphere, cool the reaction mixture to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of n-butyllithium (n-BuLi) in hexanes dropwise, maintaining the internal temperature below -70 °C.
-
Stir the resulting mixture at -78 °C for 1-2 hours to ensure complete formation of the organolithium intermediate.
Causality: The low temperature is critical to prevent side reactions and decomposition of the highly reactive organolithium species. Anhydrous conditions are paramount as organolithiums are strong bases and will be quenched by water.
Step 2: Borylation and Hydrolysis
-
To the cold organolithium solution, add triisopropyl borate dropwise, again ensuring the temperature remains below -70 °C.
-
After the addition is complete, allow the reaction to stir at -78 °C for an additional hour before gradually warming to room temperature and stirring for several hours.
-
Quench the reaction by slowly adding it to a cold solution of dilute hydrochloric acid (e.g., 1-2N HCl).
-
Extract the aqueous layer with an organic solvent such as ethyl acetate.
Causality: The borate ester is a weak electrophile, necessitating the use of a highly nucleophilic organolithium reagent. The acidic workup hydrolyzes the resulting boronate ester to the desired boronic acid.
Purification Strategies
Purification is crucial as residual impurities can interfere with subsequent coupling reactions.
-
Recrystallization : Arylboronic acids are often crystalline solids, making recrystallization an effective purification method. Common solvent systems include mixtures of an organic solvent (like ethyl acetate or acetone) with a non-polar co-solvent (like hexanes or heptane). For some boronic acids, recrystallization from hot water can also be effective.
-
Column Chromatography : While sometimes challenging due to the polarity and potential for decomposition on silica gel, flash chromatography can be employed. A mixture of dichloromethane and methanol is a common eluent system.
-
Base-Acid Extraction : An alternative is to dissolve the crude product in an organic solvent and extract with a basic aqueous solution to form the boronate salt. The aqueous layer is then separated, washed with an organic solvent to remove non-acidic impurities, and then re-acidified to precipitate the pure boronic acid.
The Suzuki-Miyaura Cross-Coupling Reaction: A Cornerstone Application
The premier application of this compound is in the Suzuki-Miyaura cross-coupling reaction. This powerful palladium-catalyzed transformation forges a C-C bond between the boronic acid and an aryl, vinyl, or alkyl halide or triflate.
General Catalytic Cycle
The generally accepted mechanism involves three key steps: oxidative addition, transmetalation, and reductive elimination.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Field-Proven Protocol for Suzuki-Miyaura Coupling
This protocol is a robust starting point for coupling this compound with an aryl bromide.
Table 2: Reagents and Conditions for a Typical Suzuki-Miyaura Coupling
| Component | Molar Equivalents | Role |
| Aryl Bromide | 1.0 | Electrophile |
| This compound | 1.2 - 1.5 | Nucleophile |
| Palladium Catalyst (e.g., Pd(PPh₃)₄) | 0.02 - 0.05 | Catalyst |
| Base (e.g., K₂CO₃, Cs₂CO₃) | 2.0 - 3.0 | Activates Boronic Acid |
| Solvent System | - | Toluene/EtOH/H₂O or Dioxane/H₂O |
Experimental Procedure:
-
To a reaction vessel, add the aryl bromide, this compound, the palladium catalyst, and the base.
-
Seal the vessel and purge with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture with vigorous stirring to the desired temperature (typically 80-110 °C) for the required time (2-24 hours).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or recrystallization.
Self-Validation and Causality: The use of an excess of the boronic acid ensures complete consumption of the often more valuable aryl halide. The base is crucial for the formation of the "ate" complex, [R-B(OH)₃]⁻, which is necessary for the transmetalation step.[5] Degassing the solvent is essential to remove oxygen, which can oxidize and deactivate the Pd(0) catalyst.
Applications in Drug Discovery and Materials Science
The unique substitution pattern of this compound makes it a valuable building block in several areas:
-
Medicinal Chemistry : The trifluoromethyl group is a well-known bioisostere for groups like methyl or chlorine and can significantly improve a drug candidate's metabolic stability, lipophilicity, and binding affinity.[6] Boron-containing compounds themselves are also gaining traction as therapeutic agents.[7][8] The methylthio group provides an additional vector for modification or can participate in key binding interactions. This reagent is ideal for constructing biaryl scaffolds, which are common motifs in kinase inhibitors and other targeted therapies.
-
Materials Science : Biaryl structures are fundamental to the development of organic light-emitting diodes (OLEDs), liquid crystals, and specialty polymers. The fluorine and sulfur atoms can tune the electronic properties, thermal stability, and processability of these advanced materials.
Safety and Handling
As with all chemical reagents, proper safety precautions are essential.
-
Personal Protective Equipment (PPE) : Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Handling : Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes.
-
Storage : Store in a tightly sealed container in a cool, dry place away from oxidizing agents.
-
Toxicity : While specific toxicity data for this compound is limited, arylboronic acids may be considered potentially genotoxic impurities and should be handled with care.[9]
Conclusion
This compound stands as a testament to the power of strategic molecular design. Its unique combination of a reactive boronic acid moiety with electronically influential trifluoromethyl and methylthio groups provides a powerful tool for the synthesis of complex biaryl systems. From enabling the construction of novel drug candidates to facilitating the development of advanced functional materials, this reagent offers a reliable and efficient pathway to molecular innovation. A comprehensive understanding of its properties, synthesis, and reactivity, as outlined in this guide, is the first step toward unlocking its full potential in the laboratory.
References
- 1. chemscene.com [chemscene.com]
- 2. (4-(methylthio)-2-(trifluoromethyl)phenyl)boronic acid 98% | CAS: 1072945-99-3 | AChemBlock [achemblock.com]
- 3. 4-(Methylthio)phenylboronic acid CAS#: 98546-51-1 [chemicalbook.com]
- 4. CN103951688A - Method for preparing 3,5-difluoro-4-methyl phenylboronic acid - Google Patents [patents.google.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. US6576789B1 - Process for the preparation of substituted phenylboronic acids - Google Patents [patents.google.com]
- 7. mdpi.com [mdpi.com]
- 8. Boron Chemistry for Medical Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. andersonsprocesssolutions.com [andersonsprocesssolutions.com]
A Technical Guide to 4-(Methylthio)-2-(trifluoromethyl)phenylboronic Acid: Properties, Synthesis, and Applications in Cross-Coupling Chemistry
Abstract
4-(Methylthio)-2-(trifluoromethyl)phenylboronic acid is a specialized organoboron compound that has emerged as a valuable building block in modern synthetic chemistry. Its unique trifunctional substitution pattern—featuring a reactive boronic acid, an electron-withdrawing trifluoromethyl group, and a modifiable methylthio group—offers a sophisticated tool for the synthesis of complex organic molecules. This guide provides an in-depth analysis of its chemical properties, outlines a plausible synthetic pathway, and details its principal application in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. The content herein is intended for researchers, chemists, and drug development professionals seeking to leverage this reagent's unique characteristics for creating novel molecular architectures.
Core Chemical Identity and Physicochemical Properties
This compound is a trifunctional aromatic compound used as a building block in organic synthesis.[1] Its structure is characterized by a phenyl ring substituted with a boronic acid group [-B(OH)₂], a trifluoromethyl group [-CF₃], and a methylthio group [-SCH₃]. The trifluoromethyl group acts as a strong electron-withdrawing group and a bioisostere for other functionalities, often enhancing the metabolic stability and lipophilicity of target molecules in drug discovery.[2] The methylthio group offers an additional site for chemical modification, while the boronic acid is the primary reactive handle for cross-coupling reactions.
The key physicochemical and computational data for this compound are summarized below for rapid assessment and experimental planning.
| Property | Value | Reference |
| IUPAC Name | (4-(Methylthio)-2-(trifluoromethyl)phenyl)boronic acid | [1] |
| CAS Number | 1072945-99-3 | [3][1] |
| Molecular Formula | C₈H₈BF₃O₂S | [3][1] |
| Molecular Weight | 236.02 g/mol | [3][1] |
| Typical Purity | ≥98% | [3][1] |
| Physical Form | Solid | |
| SMILES String | CSC1=CC(C(F)(F)F)=C(B(O)O)C=C1 | [3] |
| Topological Polar Surface Area (TPSA) | 40.46 Ų | [3] |
| LogP (Computed) | 1.1071 | [3] |
| Hydrogen Bond Donors | 2 | [3] |
| Hydrogen Bond Acceptors | 3 | [3] |
| Rotatable Bonds | 2 | [3] |
Synthesis Pathway
While specific vendor synthesis routes are proprietary, a logical and common method for preparing aryl boronic acids involves the reaction of an organometallic intermediate with a borate ester, followed by hydrolysis.[4] The proposed pathway for this compound would start from a readily available haloaromatic precursor.
The key steps are:
-
Metal-Halogen Exchange: Formation of an organolithium intermediate from 1-bromo-4-(methylthio)-2-(trifluoromethyl)benzene using a strong base like n-butyllithium (n-BuLi) at low temperatures (e.g., -78 °C) to prevent side reactions.
-
Borylation: Electrophilic trapping of the highly reactive organolithium species with a trialkyl borate, such as trimethyl borate or triisopropyl borate. This step must be maintained at low temperatures to ensure selective addition.
-
Hydrolysis: Acidic workup (e.g., with aqueous HCl) to hydrolyze the resulting boronate ester to the final boronic acid product.
Caption: Proposed synthesis of the title compound via metal-halogen exchange and borylation.
Core Application: The Suzuki-Miyaura Cross-Coupling Reaction
The paramount application of this compound is its use as a nucleophilic partner in the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction is one of the most powerful and versatile methods for forming carbon-carbon (C-C) bonds, particularly for constructing biaryl structures, which are common motifs in pharmaceuticals and functional materials.[2][5]
Mechanistic Overview
The catalytic cycle of the Suzuki-Miyaura reaction involves three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[6]
-
Oxidative Addition: The active Palladium(0) catalyst reacts with an organohalide (Ar¹-X), inserting itself into the carbon-halogen bond to form a Palladium(II) complex. The reactivity of the halide is generally I > Br > OTf >> Cl.[5]
-
Transmetalation: The boronic acid (Ar²-B(OH)₂), activated by a base, transfers its organic group (Ar²) to the Palladium(II) complex, displacing the halide. The base (e.g., K₂CO₃, Cs₂CO₃) is crucial for forming a more nucleophilic "ate" complex, which facilitates the transfer of the aryl group to the palladium center.[7] This is often the rate-determining step.[6]
-
Reductive Elimination: The two organic groups (Ar¹ and Ar²) on the palladium center couple and are eliminated as the final biaryl product (Ar¹-Ar²). This step regenerates the active Pd(0) catalyst, allowing the cycle to continue.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Field-Proven Experimental Protocol
This section provides a representative, self-validating protocol for the Suzuki-Miyaura coupling of this compound with a generic aryl bromide.
Objective: To synthesize a biaryl compound via palladium-catalyzed cross-coupling.
Materials:
-
This compound (1.2 eq.)
-
Aryl Bromide (Ar-Br) (1.0 eq.)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (2-5 mol%)
-
Potassium Carbonate (K₂CO₃), anhydrous (2.0-3.0 eq.)
-
Solvent: 1,4-Dioxane and Water (e.g., 4:1 v/v)
-
Nitrogen or Argon gas supply
-
Standard glassware for inert atmosphere reactions
Step-by-Step Procedure:
-
Reactor Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl bromide (1.0 eq.), this compound (1.2 eq.), and potassium carbonate (2.0 eq.).
-
Inert Atmosphere: Seal the flask with a septum and purge with nitrogen or argon for 10-15 minutes. This is critical as the Pd(0) catalyst is oxygen-sensitive.
-
Solvent and Catalyst Addition: Under a positive pressure of inert gas, add the degassed 1,4-dioxane/water solvent mixture via cannula or syringe. Finally, add the Pd(PPh₃)₄ catalyst. The mixture will typically turn yellow or dark.
-
Reaction: Heat the reaction mixture to 80-100 °C and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Typical reaction times range from 4 to 24 hours.
-
Workup and Extraction: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Transfer to a separatory funnel, separate the layers, and extract the aqueous layer twice more with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), and filter.[8] Concentrate the solvent under reduced pressure. The resulting crude product is then purified by flash column chromatography on silica gel to yield the pure biaryl product.[9]
Safety and Handling
Proper handling of this compound is essential for laboratory safety. While specific toxicity data for this compound is limited, general guidelines for arylboronic acids should be followed.
-
General Hazards: Arylboronic acids are often classified as irritants. They can cause skin irritation (H315) and serious eye irritation (H319).[10] Some may be harmful if swallowed (H302) or cause respiratory irritation (H335).[10][11][12]
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[1][13]
-
Handling: Use this compound in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[13] Avoid contact with skin and eyes. Wash hands thoroughly after handling.
-
Storage: Store in a tightly sealed container in a cool, dry, and dark place. Boronic acids can be susceptible to dehydration to form boroxines, so proper storage is key to maintaining reactivity.
-
Incompatibilities: Avoid contact with strong oxidizing agents and strong bases.[13]
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations.
Conclusion
This compound stands out as a highly functionalized and versatile building block for advanced organic synthesis. Its utility is primarily demonstrated in the robust and reliable Suzuki-Miyaura cross-coupling reaction, enabling the efficient construction of complex molecular scaffolds. The presence of the trifluoromethyl and methylthio groups provides additional levers for fine-tuning the steric and electronic properties of target molecules, making it an invaluable reagent for professionals in drug discovery, agrochemicals, and materials science. Adherence to the outlined protocols and safety measures will ensure its effective and safe utilization in the laboratory.
References
- 1. (4-(methylthio)-2-(trifluoromethyl)phenyl)boronic acid 98% | CAS: 1072945-99-3 | AChemBlock [achemblock.com]
- 2. nbinno.com [nbinno.com]
- 3. chemscene.com [chemscene.com]
- 4. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tcichemicals.com [tcichemicals.com]
- 6. Investigation of the Suzuki–Miyaura cross-coupling reaction on a palladium H-beta zeolite with DFT calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. scispace.com [scispace.com]
- 10. 4-(Methylthio)phenylboronic acid | C7H9BO2S | CID 2733959 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. carlroth.com [carlroth.com]
- 12. aksci.com [aksci.com]
- 13. fishersci.com [fishersci.com]
4-(Methylthio)-2-(trifluoromethyl)phenylboronic acid molecular weight
An In-Depth Technical Guide to 4-(Methylthio)-2-(trifluoromethyl)phenylboronic Acid: Properties, Synthesis, and Applications
Executive Summary
This compound is a highly functionalized organoboron compound of significant interest to the chemical, pharmaceutical, and materials science sectors. Its molecular structure, featuring a boronic acid group for versatile cross-coupling, a metabolically robust trifluoromethyl group, and an electron-donating methylthio moiety, makes it a premier building block in modern organic synthesis. This guide provides a comprehensive overview of its physicochemical properties, with a confirmed molecular weight of 236.02 g/mol , alongside expert insights into its handling, core applications in Suzuki-Miyaura coupling, and strategic importance in the design of novel therapeutic agents and advanced materials.
Introduction to a Multifunctional Reagent
Arylboronic acids are a cornerstone of modern synthetic chemistry, primarily due to their stability, low toxicity, and exceptional utility in palladium-catalyzed cross-coupling reactions.[1] Within this class, this compound (Figure 1) stands out as a sophisticated, trifunctional reagent. The molecule's utility is derived from the synergistic interplay of its three key components:
-
The Boronic Acid Moiety (-B(OH)₂): This functional group is the reactive handle for Suzuki-Miyaura cross-coupling, enabling the formation of carbon-carbon bonds with exceptional reliability and functional group tolerance.
-
The Trifluoromethyl Group (-CF₃): As a bioisostere of a methyl group, the -CF₃ substituent is a critical tool in medicinal chemistry. Its strong electron-withdrawing nature and high lipophilicity can profoundly enhance a drug candidate's metabolic stability, membrane permeability, and binding affinity.[2][3]
-
The Methylthio Group (-SMe): This thioether group acts as a key modulator of the phenyl ring's electronic properties and can serve as a potential site for further synthetic modification, such as oxidation to sulfoxide or sulfone analogues, to fine-tune a molecule's solubility and polarity.
This unique combination renders the compound an invaluable precursor for constructing complex molecular architectures tailored for biological activity and advanced material properties.
Figure 1. Chemical Structure of this compound.
Physicochemical Properties and Specifications
The precise characterization of a reagent is fundamental to its effective and reproducible application in research and development. The key properties of this compound are summarized below.
| Property | Value | Source |
| IUPAC Name | (4-(methylthio)-2-(trifluoromethyl)phenyl)boronic acid | [4] |
| Molecular Weight | 236.02 g/mol | [4][5] |
| Molecular Formula | C₈H₈BF₃O₂S | [4][5] |
| CAS Number | 1072945-99-3 | [4][5] |
| Typical Purity | ≥98% | [4][5] |
| SMILES | CSC1=CC(C(F)(F)F)=C(B(O)O)C=C1 | [5] |
| Topological Polar Surface Area (TPSA) | 40.46 Ų | [5] |
| LogP | 1.1071 | [5] |
Synthesis, Safe Handling, and Storage
General Synthetic Strategies
The synthesis of substituted phenylboronic acids typically follows well-established organometallic routes. One of the most common methods involves the reaction of an aryl-metal intermediate, such as a Grignard or organolithium reagent, with a trialkyl borate ester at low temperatures, followed by acidic hydrolysis to yield the desired boronic acid.[1][6] An alternative modern approach is the palladium-catalyzed borylation of an appropriate aryl halide or triflate with a diboron reagent like bis(pinacolato)diboron (B₂pin₂).[1]
Expert Recommendations for Handling and Storage
Proper handling and storage are critical to maintain the integrity of boronic acids and ensure laboratory safety.[7]
-
Handling: Always handle this compound in a well-ventilated area or chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, to prevent inhalation of dust and direct contact with skin or eyes.[4]
-
Storage: Boronic acids are generally stable solids but can be susceptible to dehydration (forming boroxines) or moisture absorption.[7] Store the compound in a tightly sealed container in a cool, dry, and dark place. It should be segregated from incompatible materials, particularly strong oxidizing agents, strong bases, and water-reactive substances.[8][9]
-
Chemical Incompatibility: Store acids separately from bases.[9] Avoid storage near reactive metals or compounds that can produce toxic gases upon contact with acids, such as cyanides or sulfides.[9]
Core Application: The Suzuki-Miyaura Cross-Coupling Reaction
The premier application of this compound is its use as a coupling partner in the Suzuki-Miyaura reaction, a Nobel Prize-winning method for forming C(sp²)-C(sp²) bonds. This reaction is foundational in the synthesis of biaryls, which are common motifs in pharmaceuticals and functional materials.
General Experimental Workflow
The successful execution of a Suzuki-Miyaura coupling reaction follows a systematic workflow, from reaction setup to product validation. The process is outlined in the diagram below.
Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.
Exemplary Step-by-Step Protocol
This protocol describes a representative Suzuki-Miyaura coupling between this compound and an aryl bromide.
-
Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.2 eq.), the desired aryl bromide (1.0 eq.), and a suitable base such as potassium carbonate (K₂CO₃, 2.0-3.0 eq.).[10]
-
Catalyst Addition: Add the palladium catalyst system. A common and effective system is a combination of a palladium(II) precatalyst like palladium(II) acetate (Pd(OAc)₂, 1-5 mol%) and a bulky, electron-rich phosphine ligand such as XPhos (2-10 mol%).[10] The use of such ligands is crucial as they facilitate both the oxidative addition of the aryl halide to the Pd(0) center and the subsequent reductive elimination to form the product.
-
Solvent Addition and Degassing: Add a degassed solvent system, often a mixture like toluene/water or dioxane/water. The system is then thoroughly degassed by bubbling argon or nitrogen through the mixture for 15-30 minutes to remove oxygen, which can deactivate the palladium catalyst.
-
Reaction Execution: Heat the reaction mixture to the target temperature (typically 80-110 °C) under an inert atmosphere and monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with water and an organic solvent (e.g., ethyl acetate). Separate the organic layer, wash it with brine, and dry it over anhydrous sodium or magnesium sulfate.
-
Purification and Analysis: Filter the drying agent and concentrate the solvent under reduced pressure. Purify the resulting crude product by flash column chromatography on silica gel to yield the pure biaryl product. Confirm the structure and purity using ¹H NMR, ¹³C NMR, and mass spectrometry.
Strategic Importance in Drug Discovery
The incorporation of fluorine and fluorine-containing moieties is a validated strategy in modern drug design. The trifluoromethyl group, in particular, offers a powerful method for optimizing the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a lead compound.
The Trifluoromethyl Advantage
The strategic value of the -CF₃ group stems from its unique electronic and steric properties:
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the -CF₃ group highly resistant to oxidative metabolism by cytochrome P450 enzymes. This often increases the half-life of a drug.[2]
-
Lipophilicity: The -CF₃ group significantly increases the lipophilicity of a molecule, which can improve its ability to cross cell membranes and interact with hydrophobic binding pockets in target proteins.[3]
-
Binding Interactions: The fluorine atoms can engage in favorable non-covalent interactions (e.g., dipole-dipole, orthogonal multipolar) within a protein's active site, potentially enhancing binding affinity and selectivity.
The diagram below illustrates how the structural features of this compound translate into its high value for medicinal chemistry programs.
Caption: Logical flow from structural features to drug discovery applications.
Conclusion
This compound, with a molecular weight of 236.02 g/mol , is far more than a simple chemical reagent; it is a strategic tool for molecular innovation. Its carefully arranged functional groups provide chemists with a reliable and versatile platform for synthesizing novel compounds with tailored properties. Its central role in Suzuki-Miyaura coupling, combined with the pharmacokinetic benefits imparted by the trifluoromethyl group, ensures its continued and expanding importance in the fields of drug discovery, agrochemicals, and material science. This guide serves as a foundational resource for researchers aiming to leverage the unique capabilities of this powerful synthetic building block.
References
- 1. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. jelsciences.com [jelsciences.com]
- 4. (4-(methylthio)-2-(trifluoromethyl)phenyl)boronic acid 98% | CAS: 1072945-99-3 | AChemBlock [achemblock.com]
- 5. chemscene.com [chemscene.com]
- 6. US6576789B1 - Process for the preparation of substituted phenylboronic acids - Google Patents [patents.google.com]
- 7. laballey.com [laballey.com]
- 8. alliancechemical.com [alliancechemical.com]
- 9. iedu.mui.ac.ir [iedu.mui.ac.ir]
- 10. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
4-(Methylthio)-2-(trifluoromethyl)phenylboronic acid synthesis route
An In-Depth Technical Guide to the Synthesis of 4-(Methylthio)-2-(trifluoromethyl)phenylboronic Acid
Introduction: A Versatile Building Block in Modern Chemistry
This compound is a sophisticated chemical intermediate of significant interest to researchers in drug discovery and materials science. Its unique trifunctional architecture—comprising a nucleophilic methylthio group, a lipophilic and metabolically stable trifluoromethyl group, and a versatile boronic acid handle—makes it an invaluable building block for creating complex molecular structures. The boronic acid moiety is a cornerstone of palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, a Nobel prize-winning method for forging carbon-carbon bonds with exceptional precision.[1] The strategic placement of the electron-withdrawing trifluoromethyl group and the electron-donating methylthio group imparts distinct electronic properties and steric influences, allowing for the fine-tuning of biological activity in pharmaceutical candidates and physical properties in advanced materials.
This guide, intended for chemists and drug development professionals, provides a comprehensive, field-proven synthetic route to this valuable compound. We will move beyond a simple recitation of steps to explore the underlying chemical principles, the rationale for specific experimental choices, and the critical parameters that ensure a successful and reproducible outcome.
Overall Synthetic Strategy
The synthesis is designed as a two-part process, commencing with a commercially available starting material and proceeding through a key bromo-intermediate. This strategy ensures a reliable and scalable pathway to the target molecule.
Diagram: High-Level Synthetic Workflow
Caption: Overall two-part synthetic pathway.
Part I: Synthesis of the Key Intermediate: 1-Bromo-4-(methylthio)-2-(trifluoromethyl)benzene
Step 1: Regioselective Bromination of 3-(Trifluoromethyl)aniline
Expertise & Rationale: The first step involves an electrophilic aromatic substitution to install a bromine atom onto the aniline ring. The amino group (-NH₂) is a powerful ortho-, para-directing group. However, the position ortho to the bulky trifluoromethyl group (-CF₃) is sterically hindered. Consequently, bromination occurs selectively at the para position relative to the amine, yielding the desired 4-bromo-3-(trifluoromethyl)aniline with high regioselectivity. N-Bromosuccinimide (NBS) in a polar aprotic solvent like N,N-dimethylformamide (DMF) is an effective and manageable brominating system for this transformation.[2][3]
Experimental Protocol:
-
Reaction Setup: In a 500 mL round-bottom flask, dissolve 3-(trifluoromethyl)aniline (1.0 eq.) in N,N-dimethylformamide (DMF) to a concentration of approximately 1 M.
-
Reagent Addition: In a separate flask, prepare a solution of N-Bromosuccinimide (NBS) (1.0 eq.) in DMF. Add this NBS solution dropwise to the stirred aniline solution at room temperature over 30 minutes.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 3 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed.
-
Work-up: Upon completion, dilute the reaction mixture with ethyl acetate (approx. 5 volumes) and wash thoroughly with brine (2 x 3 volumes) to remove the DMF and succinimide byproduct.
-
Isolation: Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield 4-bromo-3-(trifluoromethyl)aniline as a solid.[3]
Step 2: Sandmeyer-type Conversion to a Methyl Thioether
Expertise & Rationale: This transformation converts the aniline functional group into the target methylthio ether. This is a multi-stage, one-pot process beginning with the formation of a diazonium salt. The aniline is treated with sodium nitrite (NaNO₂) in the presence of a strong acid at low temperatures (0-5 °C) to generate the highly reactive diazonium intermediate. This intermediate is then immediately reacted with a sulfur nucleophile. A robust method involves using potassium ethyl xanthate as the sulfur source, which upon heating decomposes to form the aryl ethyl xanthate. Subsequent basic hydrolysis yields the corresponding thiophenol, which is not isolated but directly methylated in situ with a reagent like methyl iodide to afford the final product.
Experimental Protocol:
-
Diazotization: Suspend 4-bromo-3-(trifluoromethyl)aniline (1.0 eq.) in a mixture of concentrated hydrochloric acid and water at 0-5 °C in an ice-salt bath.
-
Nitrite Addition: Add a solution of sodium nitrite (1.1 eq.) in water dropwise, ensuring the internal temperature remains below 5 °C. Stir for 30 minutes at this temperature. A positive test with starch-iodide paper will indicate a slight excess of nitrous acid and completion of diazotization.
-
Xanthate Addition: In a separate, large reaction vessel, dissolve potassium ethyl xanthate (1.5 eq.) in water and heat to 50-60 °C. Add the cold diazonium salt solution slowly to the warm xanthate solution. Vigorous nitrogen evolution will occur.
-
Hydrolysis & Methylation: After the addition is complete, heat the mixture at 80-90 °C for 1 hour. Cool the reaction to room temperature and add a solution of sodium hydroxide (3.0 eq.) to hydrolyze the xanthate. Following hydrolysis, add methyl iodide (1.5 eq.) and stir vigorously at room temperature overnight.
-
Work-up and Isolation: Extract the reaction mixture with diethyl ether. Wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate (MgSO₄), and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield pure 1-bromo-4-(methylthio)-2-(trifluoromethyl)benzene.
Part II: Synthesis of this compound
The final stage of the synthesis converts the aryl bromide into the target boronic acid. The method of choice is a halogen-metal exchange followed by electrophilic trapping with a borate ester. This approach is highly efficient and reliable for constructing arylboronic acids.
Mechanism Deep Dive: Lithiation-Borylation
Expertise & Rationale: The core of this transformation relies on the generation of a potent aryllithium nucleophile.
-
Halogen-Metal Exchange: At very low temperatures (-78 °C), n-butyllithium (n-BuLi) preferentially undergoes a halogen-metal exchange with the aryl bromide rather than acting as a base to deprotonate other parts of the molecule.[4] This temperature control is critical to prevent side reactions and decomposition of the thermally sensitive organolithium intermediate.
-
Borylation: The generated aryllithium species readily attacks the electrophilic boron atom of a trialkyl borate, such as triisopropyl borate. This forms a tetracoordinate boronate complex.
-
Hydrolysis: A simple acidic work-up during the final step hydrolyzes the boronate ester, liberating the final this compound.
Diagram: Lithiation-Borylation Mechanism
Caption: Key mechanistic steps for boronic acid synthesis.
Detailed Experimental Protocol
Safety First: This procedure involves pyrophoric (n-BuLi) and highly flammable (THF, hexanes) reagents. It must be performed by trained personnel under an inert atmosphere (Nitrogen or Argon) using anhydrous solvents and oven-dried glassware.
-
Reaction Setup: To an oven-dried, three-neck round-bottom flask equipped with a magnetic stir bar, thermometer, and nitrogen inlet, add the precursor 1-bromo-4-(methylthio)-2-(trifluoromethyl)benzene (1.0 eq.).
-
Solvent Addition: Add anhydrous tetrahydrofuran (THF) via syringe to dissolve the substrate (target concentration ~0.2 M).
-
Cooling: Cool the reaction vessel to -78 °C using a dry ice/acetone bath.
-
Lithiation: Add n-butyllithium (1.1 eq., typically 2.5 M in hexanes) dropwise via syringe over 20 minutes, ensuring the internal temperature does not exceed -70 °C. Stir the resulting solution at -78 °C for 1 hour.[4]
-
Borylation: Slowly add triisopropyl borate (1.2 eq.) dropwise, again maintaining the temperature below -70 °C. After the addition is complete, stir the mixture at -78 °C for an additional hour, then allow it to warm slowly to room temperature overnight.
-
Work-up & Hydrolysis: Cool the reaction mixture to 0 °C in an ice bath and quench by the slow addition of 1 M hydrochloric acid (HCl) until the solution is acidic (pH ~1-2). Stir vigorously for 1 hour to ensure complete hydrolysis.
-
Isolation: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate (MgSO₄).
-
Purification: After filtering and removing the solvent under reduced pressure, the crude product is obtained. Purification is typically achieved by recrystallization from an appropriate solvent system (e.g., hexanes/ethyl acetate) or by slurrying in a non-polar solvent like hexanes to remove non-polar impurities, yielding the final product as a white to off-white solid.
Data Summary
Table 1: Key Reagents and Properties
| Reagent | Formula | MW ( g/mol ) | Role |
| 3-(Trifluoromethyl)aniline | C₇H₆F₃N | 161.12 | Starting Material |
| N-Bromosuccinimide (NBS) | C₄H₄BrNO₂ | 177.98 | Brominating Agent |
| 1-Bromo-4-(methylthio)-2-(trifluoromethyl)benzene | C₈H₆BrF₃S | 287.10 | Key Intermediate |
| n-Butyllithium (n-BuLi) | C₄H₉Li | 64.06 | Lithiating Agent |
| Triisopropyl borate | C₉H₂₁BO₃ | 188.07 | Boron Electrophile |
| Product | C₈H₈BF₃O₂S | 236.02 | Target Molecule |
Conclusion
The described multi-step synthesis provides a robust and logical pathway to this compound, a highly valuable building block for advanced chemical synthesis. By understanding the causality behind each experimental choice—from the regioselective bromination to the critical low-temperature lithiation—researchers can confidently and safely execute this synthesis. This guide serves not only as a protocol but as a framework for applying fundamental principles of organic chemistry to the practical synthesis of complex and valuable molecules.
References
An In-Depth Technical Guide to 4-(Methylthio)-2-(trifluoromethyl)phenylboronic Acid: Commercial Availability, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 4-(Methylthio)-2-(trifluoromethyl)phenylboronic acid, a key building block in modern organic synthesis, particularly in the realm of pharmaceutical and materials science research. This document delves into its commercial availability, outlines a plausible synthetic pathway with detailed protocols, discusses critical quality control parameters, and explores its application in Suzuki-Miyaura cross-coupling reactions. The guide is intended to serve as a valuable resource for researchers and professionals in drug discovery and development, offering both theoretical insights and practical, actionable information.
Introduction: The Significance of Fluorinated Boronic Acids in Modern Synthesis
Boronic acids and their derivatives are indispensable tools in contemporary organic chemistry, primarily due to their versatility in carbon-carbon and carbon-heteroatom bond formation, most notably in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[1] The introduction of fluorine-containing substituents, such as the trifluoromethyl (CF3) group, into molecular scaffolds can dramatically and often favorably alter the physicochemical and biological properties of the target molecules. The trifluoromethyl group is known to enhance metabolic stability, lipophilicity, and binding affinity of drug candidates.[2]
This compound (CAS No. 1072945-99-3) is a trifluoromethylated arylboronic acid that has garnered interest as a versatile building block. Its unique substitution pattern, featuring a methylthio group and a trifluoromethyl group on the phenyl ring, offers multiple points for molecular elaboration and property modulation, making it a valuable reagent in the synthesis of complex organic molecules for medicinal chemistry and materials science.[1][2]
Commercial Availability and Supplier Overview
This compound is commercially available from a range of chemical suppliers, catering to various scales of research and development needs. The compound is typically offered as a solid with a purity of 98% or higher.
| Supplier | Product Number | Purity | CAS Number |
| Advanced ChemBlocks | Q67152 | 98% | 1072945-99-3 |
| ChemScene | CS-0176170 | ≥98% | 1072945-99-3 |
This table is for informational purposes and represents a snapshot of available suppliers. Researchers should always consult the suppliers' websites for the most current product information and availability.
When procuring this reagent, it is crucial to obtain and review the Certificate of Analysis (CoA) to confirm its identity and purity, as impurities can significantly impact the outcome of sensitive cross-coupling reactions.
Synthesis and Mechanistic Considerations
While specific proprietary synthesis methods may vary between suppliers, a plausible and common method for the preparation of arylboronic acids involves the reaction of an aryl halide with an organolithium reagent, followed by quenching with a trialkyl borate.[1]
Proposed Synthetic Pathway
A likely synthetic route to this compound involves a two-step process starting from a commercially available precursor:
References
An In-Depth Technical Guide to the Safe Handling of 4-(Methylthio)-2-(trifluoromethyl)phenylboronic Acid
Introduction: Beyond the Standard SDS
4-(Methylthio)-2-(trifluoromethyl)phenylboronic acid stands as a valuable building block in modern synthetic chemistry, particularly in the construction of complex molecules for drug discovery and materials science. As with any specialized reagent, its effective and safe utilization hinges on a nuanced understanding of its properties that goes beyond a standard Safety Data Sheet (SDS). This guide is designed for researchers, scientists, and drug development professionals, providing not just procedural instructions, but the scientific rationale behind them. We will dissect the compound's hazard profile based on its structural components, outline self-validating safety protocols, and offer a risk mitigation framework grounded in established chemical safety principles. The objective is to empower the scientist with the knowledge to handle this reagent with confidence and precision.
Section 1: Compound Profile and Hazard Identification
A thorough risk assessment begins with a clear understanding of the compound's identity and its inherent hazards. While specific toxicological data for this exact molecule is limited, a reliable hazard profile can be constructed by analyzing its constituent functional groups and data from structurally analogous compounds.
| Identifier | Data | Source |
| CAS Number | 1072945-99-3 | [1][2] |
| Molecular Formula | C₈H₈BF₃O₂S | [1][2] |
| Molecular Weight | 236.02 g/mol | [1][2] |
| Purity | Typically ≥98% | [1][2] |
| Appearance | White to off-white solid/powder | [3] |
Expert Analysis of Hazard Profile:
Based on data from similar phenylboronic acids, the following GHS classifications are anticipated[3][4][5][6]:
-
Acute Toxicity, Oral (Category 4): Harmful if swallowed.
-
Skin Corrosion/Irritation (Category 2): Causes skin irritation.
-
Serious Eye Damage/Eye Irritation (Category 2): Causes serious eye irritation.
-
Acute Toxicity, Inhalation (Category 4): Harmful if inhaled.
-
Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System: May cause respiratory irritation.
The boronic acid moiety is a known irritant and Lewis acid[7][8]. The trifluoromethyl group enhances the compound's lipophilicity and can influence its metabolic profile, while the methylthio group introduces a sulfur component. The primary physical hazard is the fine, easily aerosolized dust, which presents a significant inhalation risk.
Section 2: First-Aid Measures: A Proactive Response Protocol
In the event of an exposure, immediate and correct action is critical to mitigate harm. The following protocols are based on established best practices for handling acidic and irritant chemical powders[9][10][11].
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, ensuring to lift the upper and lower eyelids occasionally to wash underneath. The rationale for prolonged flushing is to ensure all particulate matter is removed and the acidic nature of the compound is neutralized on the sensitive corneal surface. Seek immediate medical attention.[9][10]
-
Skin Contact: Remove all contaminated clothing and shoes without delay. Wash the affected skin area thoroughly with soap and plenty of water for at least 15 minutes. The combination of soap and water is crucial for removing this organic compound from the skin. If irritation develops or persists, seek medical attention.[3][10]
-
Inhalation: Immediately move the individual to fresh air. If the person is not breathing, begin artificial respiration. If breathing is difficult, administer oxygen. The primary goal is to remove the individual from the source of the irritant dust. Seek immediate medical attention.[3][9][10]
-
Ingestion: Do NOT induce vomiting. This is critical because the irritant nature of the compound could cause secondary damage to the esophagus during emesis. Have the conscious person rinse their mouth with water and drink 2-4 cupfuls of water to dilute the substance. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[9][10]
Section 3: Fire and Explosion Hazard Management
While the compound itself is not highly flammable, its involvement in a fire can produce exceptionally hazardous decomposition products.
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[4][10] The choice of agent should be appropriate for the surrounding fire.
-
Hazardous Combustion Products: Thermal decomposition can lead to the release of highly toxic and irritating gases and vapors.[9][12] The chemical structure suggests these will include:
-
Carbon oxides (CO, CO₂)
-
Sulfur oxides (SOx)
-
Hydrogen fluoride (HF)
-
Oxides of boron
-
-
Firefighting Strategy: Firefighters must wear full protective gear and a self-contained breathing apparatus (SCBA) with a full face-piece operated in pressure-demand mode. The SCBA is non-negotiable due to the imminent danger posed by hydrogen fluoride and other decomposition products.[9][10]
Section 4: Accidental Release and Spill Containment
A spill of solid this compound requires a methodical approach to prevent secondary contamination and exposure.
Spill Response Workflow
References
- 1. chemscene.com [chemscene.com]
- 2. (4-(methylthio)-2-(trifluoromethyl)phenyl)boronic acid 98% | CAS: 1072945-99-3 | AChemBlock [achemblock.com]
- 3. aksci.com [aksci.com]
- 4. capotchem.cn [capotchem.cn]
- 5. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
- 6. 4-(Trifluoromethyl)phenylboronic acid, 95% 128796-39-4 India [ottokemi.com]
- 7. Phenylboronic acid - Wikipedia [en.wikipedia.org]
- 8. Phenylboronic acid:Synthesis,reactions_Chemicalbook [chemicalbook.com]
- 9. fishersci.com [fishersci.com]
- 10. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 11. rcilabscan.com [rcilabscan.com]
- 12. fishersci.co.uk [fishersci.co.uk]
A Technical Guide to the Spectroscopic Characterization of 4-(Methylthio)-2-(trifluoromethyl)phenylboronic acid
This guide provides an in-depth analysis of the expected spectroscopic data for 4-(Methylthio)-2-(trifluoromethyl)phenylboronic acid, a key building block in modern medicinal and materials chemistry. Designed for researchers, scientists, and professionals in drug development, this document synthesizes predictive data based on established spectroscopic principles and comparative analysis with structurally related compounds. We will explore the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering insights into the experimental choices and the interpretation of the resulting spectra.
Introduction
This compound (C₈H₈BF₃O₂S, Molar Mass: 236.02 g/mol ) is a substituted aromatic boronic acid.[1][2] The presence of a trifluoromethyl group, a methylthio group, and a boronic acid moiety on the phenyl ring imparts a unique combination of electronic and steric properties. These features make it a valuable reagent in various chemical transformations, most notably in Suzuki-Miyaura cross-coupling reactions, for the synthesis of complex organic molecules.[3] Understanding its spectroscopic signature is paramount for reaction monitoring, quality control, and structural elucidation of its derivatives.
Predicted Spectroscopic Data and Interpretation
While a complete set of publicly available, peer-reviewed spectral data for this specific molecule is limited, we can confidently predict its spectroscopic characteristics based on the analysis of analogous compounds and fundamental principles.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, we will consider ¹H, ¹³C, ¹⁹F, and ¹¹B NMR.
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methylthio protons, and the acidic protons of the boronic acid group.
-
Aromatic Region (δ 7.0-8.0 ppm): The three protons on the phenyl ring will exhibit a complex splitting pattern due to their coupling with each other and potentially with the fluorine atoms of the CF₃ group.
-
Methylthio Protons (δ ~2.5 ppm): A sharp singlet corresponding to the three protons of the methyl group in the methylthio substituent is anticipated.
-
Boronic Acid Protons (δ ~8.0-9.0 ppm, broad): The two hydroxyl protons of the boronic acid will likely appear as a broad singlet. This signal is exchangeable with D₂O.
Table 1: Predicted ¹H NMR Chemical Shifts
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| Aromatic-H | 7.0 - 8.0 | m |
| -SCH₃ | ~2.5 | s |
| -B(OH)₂ | ~8.0 - 9.0 | br s |
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule.
-
Aromatic Carbons (δ 120-145 ppm): Six distinct signals are expected for the six carbons of the phenyl ring. The carbon attached to the boron atom will likely be in the downfield region of this range.
-
Trifluoromethyl Carbon (δ ~120-130 ppm): The carbon of the CF₃ group will appear as a quartet due to coupling with the three fluorine atoms.
-
Methylthio Carbon (δ ~15-20 ppm): The carbon of the methylthio group will be observed in the upfield region of the spectrum.
Table 2: Predicted ¹³C NMR Chemical Shifts
| Carbon | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| Aromatic-C | 120 - 145 | s, d |
| -CF₃ | ~120 - 130 | q |
| -SCH₃ | ~15 - 20 | q |
¹⁹F NMR Spectroscopy
The ¹⁹F NMR spectrum is a simple yet informative tool for fluorinated compounds. A single signal, a singlet, is expected for the three equivalent fluorine atoms of the trifluoromethyl group.[4]
¹¹B NMR Spectroscopy
The ¹¹B NMR spectrum will show a single, broad signal characteristic of a tricoordinate boronic acid.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands.
-
O-H Stretch (3200-3600 cm⁻¹): A broad and strong absorption band corresponding to the stretching vibration of the hydroxyl groups in the boronic acid moiety.
-
C-H Stretch (Aromatic and Aliphatic) (2850-3100 cm⁻¹): Sharp peaks for the aromatic C-H bonds and the C-H bonds of the methyl group.
-
B-O Stretch (~1350 cm⁻¹): A strong absorption band associated with the boron-oxygen bond stretching.
-
C-F Stretch (1000-1350 cm⁻¹): Strong, characteristic absorption bands for the carbon-fluorine bonds of the trifluoromethyl group.
-
C-S Stretch (600-800 cm⁻¹): A weaker absorption band for the carbon-sulfur bond.
Table 3: Predicted Major IR Absorption Bands
| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |
| O-H (Boronic Acid) | 3200 - 3600 | Strong, Broad |
| C-H (Aromatic) | 3000 - 3100 | Medium |
| C-H (Aliphatic) | 2850 - 3000 | Medium |
| B-O | ~1350 | Strong |
| C-F | 1000 - 1350 | Strong |
| C-S | 600 - 800 | Weak to Medium |
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, which helps in determining the molecular weight and elemental composition.
-
Molecular Ion Peak (M⁺): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (236.02 g/mol ).
-
Isotopic Pattern: The presence of boron and sulfur will result in a characteristic isotopic pattern for the molecular ion peak.
-
Fragmentation Pattern: Common fragmentation pathways may include the loss of water, the hydroxyl groups, the trifluoromethyl group, and the methylthio group.
Experimental Protocols
The following are generalized protocols for acquiring the spectroscopic data. Instrument parameters should be optimized for the specific instrument being used.
NMR Spectroscopy Protocol
-
Sample Preparation: Dissolve 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Acetone-d₆).
-
¹H NMR Acquisition: Acquire the spectrum using a 400 MHz or higher field NMR spectrometer. Typical parameters include a 30-degree pulse angle, a 2-second relaxation delay, and 16-32 scans.
-
¹³C NMR Acquisition: Acquire the spectrum using the same instrument. Typical parameters include a 45-degree pulse angle, a 2-5 second relaxation delay, and a sufficient number of scans to achieve a good signal-to-noise ratio (e.g., 1024 scans).
-
¹⁹F and ¹¹B NMR Acquisition: These spectra can be acquired with appropriate instrument settings for these nuclei.
Caption: General workflow for NMR sample preparation and data acquisition.
IR Spectroscopy Protocol
-
Sample Preparation (ATR): Place a small amount of the solid sample directly on the diamond crystal of an Attenuated Total Reflectance (ATR) FT-IR spectrometer.
-
Data Acquisition: Record the spectrum, typically in the range of 4000-400 cm⁻¹. Co-add 16-32 scans for a good quality spectrum.
-
Background Subtraction: A background spectrum of the clean ATR crystal should be recorded and subtracted from the sample spectrum.
Caption: Step-by-step process for ATR-FTIR analysis.
Mass Spectrometry Protocol (Electrospray Ionization - ESI)
-
Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Infusion: Infuse the sample solution into the ESI source of the mass spectrometer at a low flow rate (e.g., 5-10 µL/min).
-
Data Acquisition: Acquire the mass spectrum in either positive or negative ion mode. The choice of mode will depend on which provides a better signal for the molecule.
Caption: Workflow for obtaining a mass spectrum using ESI-MS.
Conclusion
This technical guide provides a comprehensive overview of the expected spectroscopic data for this compound. By leveraging data from analogous structures and fundamental spectroscopic principles, we have predicted the key features of its NMR, IR, and MS spectra. The provided protocols offer a solid foundation for researchers to acquire and interpret high-quality data for this important chemical building block. The insights presented herein are intended to facilitate the efficient and accurate characterization of this compound and its derivatives in various research and development endeavors.
References
A Technical Guide to the Stability and Storage of 4-(Methylthio)-2-(trifluoromethyl)phenylboronic Acid
Abstract
This technical guide provides a comprehensive overview of the best practices for the stability and storage of 4-(Methylthio)-2-(trifluoromethyl)phenylboronic acid, a key building block in contemporary organic synthesis and drug discovery. While this molecule offers significant synthetic utility, its long-term stability is paramount for reproducible and reliable experimental outcomes. This document synthesizes information on the intrinsic chemical properties of this and structurally related arylboronic acids to provide researchers, scientists, and drug development professionals with a robust framework for its handling, storage, and quality assessment. We will delve into the primary degradation pathways, including oxidation, protodeboronation, and anhydride formation, and present detailed protocols for storage and stability monitoring.
Introduction: The Chemical Profile of this compound
This compound is a bifunctional organoboron compound featuring both an electron-donating methylthio (-SCH₃) group and a strongly electron-withdrawing trifluoromethyl (-CF₃) group on the phenyl ring.[1][2] This unique electronic arrangement influences its reactivity in cross-coupling reactions and also dictates its stability profile. The boronic acid moiety, -B(OH)₂, is a mild Lewis acid, rendering the compound susceptible to various degradation pathways.[3][4] Understanding these inherent properties is the first step toward ensuring its long-term viability as a research chemical.
The presence of the trifluoromethyl group increases the Lewis acidity of the boron center, which can impact its reactivity and interactions.[5][6] Conversely, the methylthio group, an electron-donating substituent, influences the electron density of the aromatic ring.[1] The interplay of these two groups creates a nuanced stability profile that requires careful consideration during storage and handling.
Key Degradation Pathways of Arylboronic Acids
Arylboronic acids, including this compound, are susceptible to several degradation pathways that can compromise sample purity and reactivity. The three primary modes of degradation are:
-
Oxidation: The carbon-boron bond is susceptible to oxidation, which can lead to the formation of the corresponding phenol. This process is often accelerated by exposure to air and light.[7]
-
Protodeboronation: This is a process where the boronic acid group is replaced by a hydrogen atom, yielding the parent arene (in this case, 3-(methylthio)benzotrifluoride). This reaction can be promoted by acidic or basic conditions and the presence of moisture.[8] Electron-withdrawing groups on the aryl ring can influence the rate of protodeboronation.[8]
-
Anhydride Formation (Boroxine Formation): Boronic acids can undergo intermolecular dehydration to form cyclic trimers known as boroxines.[9][10] This is a reversible process, and the boroxine can be converted back to the boronic acid in the presence of water. However, the formation of boroxines can affect the solubility and reactivity of the compound.
Below is a diagram illustrating the major degradation pathways for a generic arylboronic acid.
Caption: Major degradation pathways of arylboronic acids.
Recommended Storage and Handling Protocols
To mitigate the degradation of this compound, adherence to strict storage and handling protocols is essential. The following recommendations are based on best practices for arylboronic acids and related chemical compounds.[11][12]
Storage Conditions
| Parameter | Recommendation | Rationale |
| Temperature | Store at 2-8°C.[11] | Reduces the rate of thermal degradation and dehydration to boroxine. |
| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen). | Minimizes oxidation of the carbon-boron bond. |
| Light | Store in a dark place, in an amber vial.[13] | Protects the compound from photolytic degradation. |
| Moisture | Keep in a tightly sealed container in a dry environment.[13][14] | Prevents hydrolysis and protodeboronation. |
| Container | Use a clean, dry, and inert container (e.g., glass). | Avoids contamination and potential reactions with container materials. |
Handling Procedures
-
Inert Atmosphere: Whenever possible, handle the compound in a glove box or under a stream of inert gas to minimize exposure to air and moisture.
-
Avoid Incompatibilities: Keep the compound away from strong oxidizing agents and strong bases.[15]
-
Dispensing: Use clean, dry spatulas and weighing boats. After dispensing, tightly reseal the container and purge with an inert gas before returning to storage.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including gloves, safety glasses, and a lab coat, when handling this compound.[14]
Below is a workflow for the proper handling of this compound.
Caption: Recommended workflow for handling the boronic acid.
Assessing Stability and Purity
Regular assessment of the purity of this compound is crucial to ensure the reliability of experimental results. Several analytical techniques can be employed for this purpose.[16]
Analytical Techniques
| Technique | Application | Key Considerations |
| High-Performance Liquid Chromatography (HPLC) | Quantitative purity assessment and detection of degradation products. | A stability-indicating method is essential to separate the parent compound from potential degradants.[16] On-column degradation can be a challenge and may require method optimization.[17][18] |
| Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) | High-resolution separation and identification of degradation products. | Provides structural information on impurities, aiding in the identification of degradation pathways.[16] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural confirmation and detection of major impurities. | ¹H, ¹³C, ¹⁹F, and ¹¹B NMR can provide a comprehensive picture of the compound's structure and purity. ¹¹B NMR is particularly useful for observing the boron environment.[16] |
Experimental Protocol: Stability-Indicating HPLC Method Development
The following is a general protocol for developing a stability-indicating HPLC method for an arylboronic acid.
-
Column Selection: Start with a C18 reversed-phase column.
-
Mobile Phase: A gradient of acetonitrile and water with a suitable buffer (e.g., ammonium acetate or formate) is a good starting point. The pH of the mobile phase can be critical and should be optimized to minimize on-column degradation.[18]
-
Detection: UV detection at a wavelength where the compound has significant absorbance (typically determined by a UV scan).
-
Forced Degradation Studies: To ensure the method is stability-indicating, subject the compound to stress conditions (acidic, basic, oxidative, thermal, and photolytic) to generate degradation products. The HPLC method should be able to resolve the parent peak from all degradation product peaks.[16]
Conclusion
The stability and purity of this compound are critical for its successful application in research and development. By understanding its inherent chemical properties and potential degradation pathways, and by implementing the recommended storage and handling protocols, researchers can ensure the long-term integrity of this valuable synthetic building block. Regular purity assessment using appropriate analytical techniques is also essential for maintaining high-quality experimental data. This guide provides a foundational framework for best practices, which should be adapted and integrated into the specific standard operating procedures of each laboratory.
References
- 1. nbinno.com [nbinno.com]
- 2. chemscene.com [chemscene.com]
- 3. mdpi.com [mdpi.com]
- 4. Probing the Lewis Acidity of Boronic Acids through Interactions with Arene Substituents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Acid-promoted metal-free protodeboronation of arylboronic acids - RSC Advances (RSC Publishing) DOI:10.1039/C7RA05979E [pubs.rsc.org]
- 9. Phenylboronic acid - Wikipedia [en.wikipedia.org]
- 10. Phenylboronic acid:Synthesis,reactions_Chemicalbook [chemicalbook.com]
- 11. apolloscientific.co.uk [apolloscientific.co.uk]
- 12. csuohio.edu [csuohio.edu]
- 13. laballey.com [laballey.com]
- 14. aksci.com [aksci.com]
- 15. fishersci.com [fishersci.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. researchgate.net [researchgate.net]
- 18. Strategies for the analysis of highly reactive pinacolboronate esters - PubMed [pubmed.ncbi.nlm.nih.gov]
solubility of 4-(Methylthio)-2-(trifluoromethyl)phenylboronic acid in organic solvents
An In-depth Technical Guide to the Solubility of 4-(Methylthio)-2-(trifluoromethyl)phenylboronic Acid in Organic Solvents
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive analysis of the solubility characteristics of this compound, a critical building block in modern synthetic chemistry. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple data sheet to offer a foundational understanding of the compound's behavior in various organic media. We will explore the physicochemical properties influencing solubility, present a predictive solubility profile based on established chemical principles, and provide a detailed, field-proven experimental protocol for accurate solubility determination. The causality behind experimental choices is explained to ensure both scientific integrity and practical applicability in a laboratory setting.
Introduction: The Synthetic Utility and Physicochemical Context
This compound is a specialized reagent primarily utilized in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[1] Its utility stems from the unique combination of its functional groups:
-
The boronic acid moiety is the reactive center for the Suzuki-Miyaura reaction, enabling the formation of carbon-carbon bonds.[2]
-
The trifluoromethyl group , a common bioisostere, is frequently incorporated into pharmaceutical candidates to enhance metabolic stability, lipophilicity, and binding affinity.[1]
-
The methylthio group provides an additional point for synthetic modification or can be used to modulate the electronic properties of the molecule.
An understanding of this compound's solubility is paramount for its effective use. Solubility dictates the choice of reaction solvents, influences reaction kinetics, is critical for developing purification strategies (crystallization and chromatography), and is a key parameter in formulation for screening and biological assays. This guide provides the theoretical framework and practical tools necessary to master the handling of this valuable synthetic intermediate.
Core Physicochemical Properties
A baseline understanding of the compound's intrinsic properties is essential before exploring its solubility. These properties, summarized in the table below, govern its interactions with various solvents.
| Property | Value | Source |
| CAS Number | 1072945-99-3 | [3][4] |
| Molecular Formula | C₈H₈BF₃O₂S | [3][4] |
| Molecular Weight | 236.02 g/mol | [3][4] |
| Appearance | White to off-white solid/crystalline powder | [5][6] |
| Purity | Typically ≥98% | [3][4] |
| Topological Polar Surface Area (TPSA) | 40.46 Ų | [3] |
| logP (calculated) | 1.1071 | [3] |
Table 1: Key physicochemical properties of this compound.
Theoretical Solubility Profile: A Predictive Analysis
While exhaustive experimental data for this specific molecule is not publicly available, we can construct a robust predictive solubility profile based on the principle of "like-dissolves-like" and by drawing analogies from structurally similar phenylboronic acids.[7][8][9] The solubility of boronic acids is strongly influenced by the nature of the substituents on the phenyl ring and the polarity of the solvent.[7]
The key structural features influencing solubility are:
-
Hydrogen Bonding: The boronic acid group, -B(OH)₂, can act as a hydrogen bond donor. This suggests favorable interactions with polar protic solvents (e.g., alcohols) and polar aprotic solvents with hydrogen bond accepting capabilities (e.g., ketones, ethers, DMSO).
-
Polarity & Dipole Moment: The presence of electronegative fluorine and sulfur atoms creates significant dipole moments, favoring solubility in polar solvents.
-
Lipophilicity: The trifluoromethyl (CF₃) group and the phenyl ring contribute to the molecule's nonpolar character, suggesting some solubility in less polar solvents like chlorinated hydrocarbons. Conversely, this limits solubility in highly nonpolar aliphatic hydrocarbons.
Based on these principles, the following qualitative solubility profile is proposed:
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Polar Protic | Methanol, Ethanol | High | Strong hydrogen bonding interactions with the boronic acid group. The related 4-(Methylthio)phenylboronic acid is noted to be soluble in Methanol.[6] |
| Ethers | Tetrahydrofuran (THF), Diethyl Ether, Dioxane | High | Ethers are excellent hydrogen bond acceptors. Phenylboronic acid generally shows high solubility in ethers.[9][10] |
| Ketones | Acetone, 3-Pentanone | High | Ketones are effective hydrogen bond acceptors. Phenylboronic acid exhibits high solubility in ketones.[8][9] |
| Polar Aprotic | DMSO, DMF, Acetonitrile (ACN) | High to Medium | Strong polar interactions. These are generally good solvents for a wide range of organic molecules. |
| Chlorinated | Dichloromethane (DCM), Chloroform | Medium | Balance of polarity and lipophilicity. Phenylboronic acid has moderate solubility in chloroform.[8][10] |
| Aromatic Hydrocarbons | Toluene | Low to Medium | The aromatic ring of toluene can engage in π-π stacking with the phenyl ring of the solute. |
| Aliphatic Hydrocarbons | Hexane, Heptane, Methylcyclohexane | Very Low / Insoluble | Lack of polarity and hydrogen bonding capability. Phenylboronic acid has very low solubility in hydrocarbons.[9][10] |
Table 2: Predicted qualitative solubility of this compound in common organic solvents.
Experimental Protocol for Solubility Determination: The Dynamic Method
For obtaining precise, quantitative solubility data, an experimental approach is necessary. The dynamic (or synthetic) method is a highly reliable technique for determining the solubility of boronic acids.[7][8] This method involves heating a mixture of known composition and visually or instrumentally detecting the temperature at which the solid phase completely dissolves into the liquid phase.
Causality Statement: This method is superior to simple isothermal equilibrium methods for boronic acids because it minimizes the impact of their tendency to dehydrate and form cyclic anhydrides (boroxines) upon prolonged heating, a phenomenon that can confound solubility measurements.[11]
Step-by-Step Methodology
-
Sample Preparation:
-
Accurately weigh a specific mass of this compound into a jacketed glass vessel equipped with a magnetic stirrer.
-
Accurately weigh a specific mass of the chosen organic solvent and add it to the vessel. The initial mixture should be a biphasic slurry.
-
-
Heating and Stirring:
-
Begin vigorous stirring to ensure the suspension is homogenous.
-
Connect the jacketed vessel to a circulating bath and begin heating the sample at a slow, constant rate (e.g., 0.1–0.5 K/min). A slow heating rate is crucial for accurately identifying the equilibrium temperature.
-
-
Turbidity Monitoring & Dissolution Point Determination:
-
Continuously monitor the turbidity of the sample. This can be done visually or, for higher precision, by using a luminance or turbidity probe that passes a beam of light through the solution.[7][8]
-
The equilibrium solubility temperature (T_eq) is the point at which the last solid particles dissolve, resulting in a perfectly clear, single-phase solution. Instrumentally, this is marked by a sharp increase in measured light intensity.[7] Record this temperature precisely.
-
-
Data Collection and Curve Construction:
-
Repeat steps 1-3 for a range of different solute/solvent compositions (mole fractions).
-
Plot the recorded equilibrium temperatures (T_eq) against the corresponding mole fractions (x) of the boronic acid to construct a solubility curve. This curve provides the solubility of the compound across a range of temperatures.
-
Workflow Visualization
The following diagram illustrates the workflow for the dynamic solubility determination method.
Caption: Workflow diagram for the dynamic method of solubility measurement.
Practical Implications for Laboratory Use
The solubility profile directly impacts several key laboratory operations:
-
Reaction Solvent Selection: For Suzuki-Miyaura couplings, solvents with high solubility such as THF, dioxane, or toluene (often with an aqueous base) are excellent choices. High solubility ensures a homogeneous reaction mixture, which can lead to faster reaction rates and higher yields.
-
Purification Strategy:
-
Crystallization: The low solubility in aliphatic hydrocarbons like hexane makes them ideal anti-solvents.[9] A common technique would be to dissolve the crude product in a minimal amount of a good solvent (e.g., DCM or diethyl ether) and then slowly add hexane to induce precipitation of the purified boronic acid.
-
Work-up: During an aqueous work-up, the compound will preferentially partition into moderately polar organic solvents like ethyl acetate or DCM.
-
-
Handling and Storage: This compound is a solid that should be stored in a tightly closed container in a cool, dry place to prevent moisture absorption and potential degradation.[5][12] As with all boronic acids, avoid prolonged exposure to air and moisture to minimize the formation of the corresponding boroxine anhydride.
Safety and Handling
As a professional-grade chemical, this compound requires careful handling.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.[4][5]
-
Handling: Handle in a well-ventilated area or a chemical fume hood. Avoid breathing dust.[4] Avoid contact with skin and eyes.[12]
-
First Aid:
Conclusion
This compound is a compound of significant interest in medicinal chemistry and materials science. While specific quantitative solubility data requires experimental determination, a robust understanding of its behavior can be derived from its chemical structure and analogy to related compounds. It is predicted to be highly soluble in polar organic solvents like alcohols, ethers, and ketones, with moderate solubility in chlorinated solvents and poor solubility in nonpolar hydrocarbons. This profile makes it well-suited for use in common reaction solvents and allows for straightforward purification via anti-solvent crystallization. The dynamic method described herein provides a reliable and precise protocol for researchers to generate their own quantitative solubility data, enabling optimized reaction conditions and purification procedures.
References
- 1. nbinno.com [nbinno.com]
- 2. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemscene.com [chemscene.com]
- 4. (4-(methylthio)-2-(trifluoromethyl)phenyl)boronic acid 98% | CAS: 1072945-99-3 | AChemBlock [achemblock.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. 4-(Methylthio)phenylboronic acid CAS#: 98546-51-1 [chemicalbook.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. d-nb.info [d-nb.info]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. fishersci.com [fishersci.com]
The Strategic Deployment of 4-(Methylthio)-2-(trifluoromethyl)phenylboronic Acid in Modern Medicinal Chemistry
A Technical Guide for Researchers in Drug Discovery and Development
Authored by: Gemini, Senior Application Scientist
Abstract
In the landscape of contemporary drug discovery, the strategic selection of building blocks is paramount to the successful development of novel therapeutics. This technical guide delves into the multifaceted applications of 4-(Methylthio)-2-(trifluoromethyl)phenylboronic acid, a uniquely functionalized reagent that has garnered significant interest in medicinal chemistry. We will explore the synergistic effects of its constituent moieties—the methylthio and trifluoromethyl groups—and elucidate its pivotal role in the synthesis of complex, biologically active molecules, with a particular focus on its application in the development of kinase inhibitors. This guide will provide field-proven insights into its reactivity, detailed experimental protocols for its use in palladium-catalyzed cross-coupling reactions, and a forward-looking perspective on its potential in future drug design endeavors.
Introduction: A Building Block of Strategic Importance
The pursuit of novel chemical entities with enhanced therapeutic profiles necessitates a sophisticated understanding of structure-activity relationships (SAR). The deliberate incorporation of specific functional groups can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties. This compound (Figure 1) has emerged as a valuable tool for medicinal chemists, offering a unique combination of features that address key challenges in drug design, such as metabolic stability, target affinity, and synthetic accessibility.
Figure 1: Chemical Structure of this compound
Caption: Structure of the title compound.
The strategic placement of the electron-withdrawing trifluoromethyl group and the metabolically versatile methylthio group on a phenylboronic acid scaffold creates a reagent primed for Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern C-C bond formation.
The Power of Two: Analyzing the Contribution of Key Functional Groups
The utility of this compound stems from the combined influence of its trifluoromethyl and methylthio substituents.
The Trifluoromethyl Group: A Bioisostere with Profound Impact
The trifluoromethyl (-CF3) group is a well-established bioisostere for a methyl group or a chlorine atom, but its electronic properties set it apart.[1] Its strong electron-withdrawing nature can significantly modulate the pKa of nearby functionalities, influencing drug-receptor interactions. Furthermore, the C-F bond is exceptionally strong, rendering the -CF3 group highly resistant to metabolic oxidation, a common pathway for drug deactivation.[2] This enhanced metabolic stability often translates to an improved pharmacokinetic profile, including a longer half-life.[2] The lipophilicity of the -CF3 group can also enhance membrane permeability and improve oral bioavailability.[2]
The Methylthio Group: A Modulator of Potency and Selectivity
The methylthio (-SCH3) group, while less electronically dramatic than the -CF3 group, plays a crucial role in fine-tuning a molecule's properties. It can participate in hydrogen bonding and other non-covalent interactions within a protein's active site, thereby enhancing binding affinity and potency.[3] The sulfur atom can be a site for metabolic oxidation to the corresponding sulfoxide and sulfone, which can alter the polarity and solubility of the drug, providing another handle for optimizing its ADME (absorption, distribution, metabolism, and excretion) properties. The strategic placement of a methyl group can also sterically shield adjacent sites from metabolic attack.[3]
Core Application: The Suzuki-Miyaura Cross-Coupling Reaction
The boronic acid functionality makes this compound an ideal coupling partner in the palladium-catalyzed Suzuki-Miyaura reaction. This reaction is a robust and versatile method for forming carbon-carbon bonds, a fundamental transformation in the synthesis of numerous pharmaceuticals.[4]
General Mechanism of the Suzuki-Miyaura Coupling
The catalytic cycle of the Suzuki-Miyaura reaction is a well-understood process involving three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the coupling partner (typically an aryl or vinyl halide).
-
Transmetalation: The organic moiety from the boronic acid is transferred to the palladium center, displacing the halide. This step is often facilitated by a base.
-
Reductive Elimination: The two organic partners on the palladium center couple, forming the new C-C bond and regenerating the Pd(0) catalyst.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Case Study: Synthesis of Tropomyosin Receptor Kinase (TRK) Inhibitors
A significant application of this compound is in the synthesis of Tropomyosin Receptor Kinase (TRK) inhibitors. TRK kinases are a family of receptor tyrosine kinases that, when constitutively activated through gene fusions, can act as oncogenic drivers in a wide range of cancers. Small molecule inhibitors of TRK have shown remarkable efficacy in treating such tumors. While specific, publicly available synthesis schemes for approved drugs like Larotrectinib do not explicitly detail the use of this exact boronic acid, the structural motifs present in many TRK inhibitors strongly suggest its utility.
Patents for novel TRK inhibitors often describe the coupling of a substituted pyrazole or a similar heterocyclic core with a functionalized phenyl group. This compound provides a pre-functionalized aromatic ring that can be readily installed via Suzuki-Miyaura coupling.
Hypothetical Synthesis of a TRK Inhibitor Core
The following represents a plausible synthetic route to a key biaryl intermediate for a TRK inhibitor, leveraging the unique properties of this compound.
Caption: A generalized workflow for the synthesis of a TRK inhibitor core.
Experimental Protocols
The following protocols are representative of the synthesis of this compound and its subsequent use in a Suzuki-Miyaura coupling reaction. These are based on established methodologies for similar compounds.
Synthesis of this compound
This procedure is adapted from standard methods for the synthesis of arylboronic acids from aryl halides.
Step 1: Grignard Reagent Formation
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under a nitrogen atmosphere, add magnesium turnings (1.2 eq.).
-
Add a small crystal of iodine to activate the magnesium.
-
In the dropping funnel, place a solution of 1-bromo-4-(methylthio)-2-(trifluoromethyl)benzene (1.0 eq.) in anhydrous tetrahydrofuran (THF).
-
Add a small portion of the aryl bromide solution to the magnesium turnings and gently heat to initiate the Grignard reaction.
-
Once the reaction has started, add the remaining aryl bromide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to stir the reaction mixture at reflux for an additional 2 hours to ensure complete formation of the Grignard reagent.
Step 2: Borylation and Work-up
-
Cool the Grignard reagent solution to -78 °C in a dry ice/acetone bath.
-
Slowly add a solution of trimethyl borate (1.5 eq.) in anhydrous THF via a syringe or dropping funnel, maintaining the temperature below -60 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight.
-
Cool the reaction mixture in an ice bath and quench by the slow addition of 1 M hydrochloric acid until the solution is acidic.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to yield this compound.
Suzuki-Miyaura Coupling Protocol
This protocol describes a typical Suzuki-Miyaura coupling of this compound with a heterocyclic halide.
-
To a reaction vessel, add this compound (1.2 eq.), the heterocyclic halide (1.0 eq.), and a palladium catalyst such as [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl2) (0.05 eq.).
-
Add a base, such as potassium carbonate (2.0 eq.).
-
Add a solvent system, typically a mixture of an organic solvent like dioxane and water (e.g., 4:1 v/v).
-
Degas the reaction mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.
-
Heat the reaction mixture to 80-100 °C and monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and dilute with water.
-
Extract the aqueous layer with an organic solvent such as ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired coupled product.
Quantitative Data Summary
| Property | Value | Reference |
| Molecular Formula | C8H8BF3O2S | --INVALID-LINK-- |
| Molecular Weight | 236.02 | --INVALID-LINK-- |
| Purity | ≥98% | --INVALID-LINK-- |
| CAS Number | 1072945-99-3 | --INVALID-LINK-- |
Conclusion and Future Perspectives
This compound is a powerful and versatile building block in medicinal chemistry. Its unique combination of a metabolically robust trifluoromethyl group and a synthetically versatile methylthio group, coupled with the reactivity of the boronic acid, makes it an invaluable tool for the construction of complex molecular architectures. The application of this reagent in the synthesis of kinase inhibitors, particularly for challenging targets like TRK, highlights its potential to contribute to the development of next-generation therapeutics. As our understanding of disease biology deepens and the demand for more sophisticated and targeted drugs grows, the strategic use of well-designed building blocks like this compound will undoubtedly play an increasingly important role in the future of drug discovery.
References
- 1. CN107987082B - A kind of Preparation Method And Their Intermediate of Larotrectinib - Google Patents [patents.google.com]
- 2. Design, synthesis and biological evaluation of macrocyclic derivatives as TRK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. prepchem.com [prepchem.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
An In-Depth Technical Guide to 4-(Methylthio)-2-(trifluoromethyl)phenylboronic Acid: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-(Methylthio)-2-(trifluoromethyl)phenylboronic acid is a specialized organoboron reagent that has emerged as a valuable building block in modern organic synthesis. Its unique trifluoromethyl and methylthio substitution pattern offers a compelling combination of electronic and steric properties, making it a powerful tool for the construction of complex molecular architectures. This guide provides a comprehensive overview of its synthesis, chemical properties, and highlights its critical role in palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling. Furthermore, it delves into the significant impact of the trifluoromethyl group in medicinal chemistry and drug design, offering insights for its strategic application in the development of novel therapeutics and advanced materials.
Introduction: A Multifaceted Building Block
In the landscape of synthetic organic chemistry, the strategic introduction of specific functional groups is paramount to tailoring the properties of target molecules. This compound (CAS No. 1072945-99-3) has garnered attention due to the synergistic effects of its constituent moieties.[1][2][3][4] The boronic acid functionality serves as a versatile handle for carbon-carbon bond formation, most notably through the robust and widely utilized Suzuki-Miyaura cross-coupling reaction.
The presence of a trifluoromethyl (-CF3) group at the ortho position and a methylthio (-SMe) group at the para position imparts distinct characteristics to the molecule. The trifluoromethyl group, a common feature in many pharmaceuticals and agrochemicals, is known to enhance metabolic stability, increase lipophilicity, and improve binding affinity to biological targets.[5][6] The methylthio group, with its moderate electron-donating and steric properties, can influence the reactivity and regioselectivity of coupling reactions. This guide will explore the interplay of these features and their implications for synthetic strategy and drug discovery.
Physicochemical Properties
A thorough understanding of the physical and chemical properties of a reagent is fundamental to its effective application. The key properties of this compound are summarized in the table below.
| Property | Value | Reference(s) |
| CAS Number | 1072945-99-3 | [1][2] |
| Molecular Formula | C₈H₈BF₃O₂S | [1][2] |
| Molecular Weight | 236.02 g/mol | [1][2] |
| Appearance | Off-white to white powder/crystals | |
| Purity | Typically ≥98% | [1] |
| SMILES | CSC1=CC=C(B(O)O)C(C(F)(F)F)=C1 | [1] |
Synthesis of this compound
A likely precursor for this synthesis is 1-bromo-4-(methylthio)-2-(trifluoromethyl)benzene. The synthesis would proceed via a lithiation-borylation sequence.
Proposed Synthetic Workflow:
Caption: Proposed synthetic workflow for this compound.
Detailed Experimental Protocol (Hypothetical):
Step 1: Lithiation
-
To a solution of 1-bromo-4-(methylthio)-2-(trifluoromethyl)benzene in anhydrous tetrahydrofuran (THF) under an inert atmosphere (argon or nitrogen), cool the reaction mixture to -78 °C.
-
Slowly add a solution of n-butyllithium (n-BuLi) in hexanes dropwise, maintaining the temperature at -78 °C.
-
Stir the mixture at this temperature for a specified time to ensure complete formation of the aryllithium intermediate.
Step 2: Borylation
-
To the aryllithium solution, add triisopropyl borate dropwise at -78 °C.
-
Allow the reaction to slowly warm to room temperature and stir for several hours.
Step 3: Hydrolysis and Workup
-
Cool the reaction mixture in an ice bath and quench by the slow addition of aqueous hydrochloric acid (HCl).
-
Separate the organic layer and extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography to yield the desired this compound.
This proposed synthesis leverages the well-established lithiation-borylation methodology, which is a powerful tool for the preparation of a wide range of boronic acids.
The Suzuki-Miyaura Coupling: A Cornerstone Application
The premier application of this compound is in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction is a robust and versatile method for the formation of C-C bonds between sp2-hybridized carbon atoms.
The Catalytic Cycle
The generally accepted mechanism for the Suzuki-Miyaura coupling involves three key steps:
-
Oxidative Addition: A low-valent palladium(0) complex reacts with an organic halide (Ar-X) to form a palladium(II) intermediate.
-
Transmetalation: The organic group from the boronic acid is transferred to the palladium(II) center, typically facilitated by a base.
-
Reductive Elimination: The two organic groups on the palladium(II) complex couple and are eliminated as the biaryl product, regenerating the palladium(0) catalyst.
Caption: Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Influence of Substituents in Suzuki-Miyaura Coupling
The electronic and steric nature of the substituents on the phenylboronic acid can significantly influence the outcome of the Suzuki-Miyaura reaction.
-
Trifluoromethyl Group (-CF3): As a strong electron-withdrawing group, the -CF3 group at the ortho position can impact the electronic properties of the boronic acid. This can influence the rate of transmetalation. The steric bulk of the ortho--CF3 group can also play a role, potentially hindering the approach to the palladium center. However, in many cases, ortho-substituents can promote the reductive elimination step.
-
Methylthio Group (-SMe): The methylthio group is considered a moderately electron-donating group through resonance and can influence the nucleophilicity of the aromatic ring. In the context of the Suzuki-Miyaura reaction, its electronic contribution can affect the transmetalation step.
The interplay between the electron-withdrawing ortho-trifluoromethyl group and the electron-donating para-methylthio group creates a unique electronic environment that can be exploited for selective cross-coupling reactions.
General Experimental Protocol for Suzuki-Miyaura Coupling:
-
To a reaction vessel, add this compound, the aryl halide coupling partner, a palladium catalyst (e.g., Pd(PPh3)4, Pd(dppf)Cl2), and a base (e.g., K2CO3, Cs2CO3).
-
Add a suitable solvent system (e.g., dioxane/water, toluene/ethanol).
-
Degas the mixture by bubbling with an inert gas (e.g., argon) or by freeze-pump-thaw cycles.
-
Heat the reaction mixture to the desired temperature and monitor the progress by an appropriate analytical technique (e.g., TLC, LC-MS).
-
Upon completion, cool the reaction, dilute with an organic solvent, and wash with water and brine.
-
Dry the organic layer, concentrate, and purify the product by column chromatography or recrystallization.
Applications in Medicinal Chemistry and Drug Discovery
The incorporation of fluorine and trifluoromethyl groups into drug candidates is a well-established strategy in medicinal chemistry to enhance their pharmacological profiles.
The "Magic" of the Trifluoromethyl Group:
-
Metabolic Stability: The strong carbon-fluorine bond is resistant to metabolic cleavage, increasing the in vivo half-life of a drug.
-
Lipophilicity: The trifluoromethyl group is highly lipophilic, which can improve a drug's ability to cross cell membranes and reach its target.
-
Binding Affinity: The electronegativity and steric profile of the -CF3 group can lead to stronger and more selective binding to target proteins.
-
Bioavailability: By modulating a molecule's physicochemical properties, the -CF3 group can improve its oral bioavailability.
The use of this compound allows for the direct introduction of a trifluoromethylated phenyl ring with an additional functionalizable handle (the methylthio group), providing a powerful platform for the synthesis of novel drug candidates.
Applications in Agrochemicals and Materials Science
Similar to its role in pharmaceuticals, the trifluoromethyl group can enhance the efficacy and persistence of agrochemicals such as herbicides and pesticides.[5] The unique properties imparted by the trifluoromethyl group also make this compound a valuable building block in materials science for the development of specialized polymers and functional materials with enhanced thermal stability and chemical resistance.[7]
Conclusion and Future Outlook
This compound is a highly functionalized building block with significant potential in organic synthesis. Its utility in the robust Suzuki-Miyaura coupling, combined with the beneficial properties conferred by the trifluoromethyl group, makes it an attractive reagent for researchers in drug discovery, agrochemical development, and materials science. As the demand for complex and highly functionalized molecules continues to grow, the strategic use of reagents like this compound will undoubtedly play a crucial role in advancing these fields. Future research will likely focus on expanding the scope of its applications and developing even more efficient and sustainable methods for its synthesis and utilization.
References
- 1. (4-(methylthio)-2-(trifluoromethyl)phenyl)boronic acid 98% | CAS: 1072945-99-3 | AChemBlock [achemblock.com]
- 2. chemscene.com [chemscene.com]
- 3. chemscene.com [chemscene.com]
- 4. This compound | 1072945-99-3 [sigmaaldrich.com]
- 5. nbinno.com [nbinno.com]
- 6. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 7. nbinno.com [nbinno.com]
Methodological & Application
Application Notes & Protocols: Synthesis of Biaryl Compounds with 4-(Methylthio)-2-(trifluoromethyl)phenylboronic Acid
Introduction: The Strategic Value of 4-(Methylthio)-2-(trifluoromethyl)phenylboronic Acid
In the landscape of modern medicinal chemistry and materials science, the synthesis of complex biaryl scaffolds is a cornerstone of innovation. This compound (CAS No. 1072945-99-3) has emerged as a particularly valuable building block.[1][2] Its structure is distinguished by two key functional groups that impart unique properties to the target molecules. The trifluoromethyl (CF₃) group, a well-known bioisostere for chlorine, is prized for its ability to enhance metabolic stability, increase lipophilicity, and improve binding affinity of drug candidates by acting as a strong electron-withdrawing group.[3][4] The ortho-positioning of the CF₃ group relative to the boronic acid introduces significant steric and electronic effects that must be carefully managed during synthesis. Concurrently, the methylthio (-SMe) group at the para-position offers a site for potential post-coupling modification and influences the electronic character of the aromatic ring.
These attributes make this reagent a powerful tool for accessing novel chemical space, particularly in the development of pharmaceuticals and agrochemicals.[4] The primary application of this boronic acid is in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning methodology renowned for its reliability and functional group tolerance in forming carbon-carbon bonds.[5][6]
This guide provides a comprehensive overview of the mechanistic principles, practical protocols, and expert considerations for successfully employing this compound in biaryl synthesis.
Mechanistic Framework: The Suzuki-Miyaura Coupling Reaction
The Suzuki-Miyaura reaction is the preeminent method for coupling organoboron compounds with organic halides or triflates.[5][7] Understanding the catalytic cycle is paramount for troubleshooting and optimizing reaction conditions. The cycle is generally accepted to proceed through three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[5][8]
-
Oxidative Addition : The cycle begins with a low-valent palladium(0) complex, which undergoes oxidative addition with an aryl halide (Ar¹-X). This step forms a new palladium(II) intermediate, cis-[Ar¹Pd(II)XL₂]. The reactivity order for the halide is typically I > Br > OTf >> Cl.[7]
-
Transmetalation : This is the crucial step where the organic moiety from the boronic acid is transferred to the palladium(II) center. The process requires activation of the boronic acid by a base (e.g., K₂CO₃, K₃PO₄). The base reacts with the boronic acid to form a more nucleophilic boronate species [Ar²B(OH)₃]⁻. This boronate then displaces the halide on the palladium complex to form a new intermediate, [Ar¹Pd(II)Ar²L₂], regenerating the halide salt.
-
Reductive Elimination : In the final step, the two organic groups (Ar¹ and Ar²) on the palladium(II) center couple and are eliminated from the coordination sphere, forming the desired biaryl product (Ar¹-Ar²). This process regenerates the catalytically active palladium(0) species, allowing the cycle to continue.
The presence of the electron-withdrawing CF₃ group on this compound can decrease the nucleophilicity of the arylboron species, potentially slowing the transmetalation step.[9] Therefore, careful selection of the base, solvent, and ligand is critical to achieve high efficiency.
General Experimental Workflow
A successful synthesis requires meticulous attention to detail from setup through purification. The general workflow is outlined below.
Detailed Application Protocol: Synthesis of 4'- (Methylthio)-2'-(trifluoromethyl)-[1,1'-biphenyl]-4-ol
This protocol details the coupling of this compound with 4-bromophenol. This example is relevant to the synthesis of scaffolds found in bioactive molecules.
Reaction Scheme:
(Self-generated image of the chemical reaction)
Reagents and Materials
| Reagent | CAS No. | MW ( g/mol ) | Equivalents | Amount |
| 4-Bromophenol | 106-41-2 | 173.01 | 1.0 | 173 mg |
| This compound | 1072945-99-3 | 236.02 | 1.2 | 283 mg |
| Tetrakis(triphenylphosphine)palladium(0) | 14221-01-3 | 1155.56 | 0.03 | 35 mg |
| Potassium Carbonate (K₂CO₃) | 584-08-7 | 138.21 | 3.0 | 415 mg |
| 1,4-Dioxane | 123-91-1 | 88.11 | - | 8 mL |
| Deionized Water | 7732-18-5 | 18.02 | - | 2 mL |
Step-by-Step Protocol
-
Preparation :
-
To a 25 mL flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-bromophenol (173 mg, 1.0 mmol), this compound (283 mg, 1.2 mmol), and potassium carbonate (415 mg, 3.0 mmol).
-
Add the palladium catalyst, Tetrakis(triphenylphosphine)palladium(0) (35 mg, 0.03 mmol), to the flask. Causality Note: Pd(PPh₃)₄ is a reliable Pd(0) source that is often effective for a wide range of substrates, though other catalyst/ligand systems may offer higher efficiency for challenging couplings.[10]
-
-
Reaction Setup :
-
Seal the flask with septa. Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free atmosphere. Expertise Note: Oxygen can oxidize the Pd(0) catalyst to an inactive Pd(II) state and can also promote undesirable homocoupling of the boronic acid.
-
Using syringes, add degassed 1,4-dioxane (8 mL) and degassed deionized water (2 mL) to the flask. The solvent mixture is critical for dissolving both the organic reagents and the inorganic base.[11]
-
-
Execution and Monitoring :
-
Immerse the flask in a preheated oil bath at 90 °C.
-
Stir the reaction mixture vigorously for 12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 3:1 Hexanes:Ethyl Acetate eluent system. The disappearance of the 4-bromophenol spot indicates reaction completion.
-
-
Workup and Isolation :
-
Once the reaction is complete, remove the flask from the oil bath and allow it to cool to room temperature.
-
Quench the reaction by adding 20 mL of deionized water.
-
Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers and wash with brine (1 x 25 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
-
Purification :
-
Purify the crude residue by flash column chromatography on silica gel, using a gradient elution from 10% to 30% ethyl acetate in hexanes to isolate the pure biaryl product.
-
Expected Results
-
Yield : 75-85%
-
Appearance : Off-white to pale yellow solid.
-
Characterization (Predicted) :
-
¹H NMR (400 MHz, CDCl₃) : δ 7.50-7.40 (m, 3H), 7.25 (d, J = 8.0 Hz, 1H), 7.15 (d, J = 8.5 Hz, 2H), 6.90 (d, J = 8.5 Hz, 2H), 5.0 (s, 1H, -OH), 2.55 (s, 3H, -SMe).
-
¹⁹F NMR (376 MHz, CDCl₃) : δ -62.5 (s).
-
MS (ESI) : m/z 299.05 [M+H]⁺.
-
Troubleshooting and Key Considerations
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Inactive catalyst (oxidized Pd).2. Insufficiently degassed solvents.3. Wet reagents or solvents.4. Inappropriate base or temperature. | 1. Use a fresh bottle of catalyst or a robust precatalyst.2. Ensure thorough degassing via sparging or freeze-pump-thaw cycles.3. Use anhydrous solvents and dry reagents thoroughly.4. Screen stronger bases like K₃PO₄ or Cs₂CO₃; consider increasing the temperature to 100-110 °C. |
| Protodeboronation | 1. The boronic acid is unstable under the reaction conditions.2. Reaction time is excessively long or temperature is too high. | 1. Use a milder base (e.g., K₂CO₃ instead of Cs₂CO₃).2. Use a more active catalyst to shorten reaction time.[12]3. Consider converting the boronic acid to a more stable boronate ester (e.g., pinacol ester) prior to coupling.[6] |
| Homocoupling | 1. Presence of oxygen.2. High catalyst loading or temperature.3. Certain palladium catalysts may favor this side reaction.[13] | 1. Ensure a strictly inert atmosphere.2. Reduce catalyst loading to 1-2 mol % and lower the reaction temperature.3. Screen different palladium catalysts and ligands. |
Conclusion
This compound is a potent and versatile reagent for constructing complex biaryl systems via the Suzuki-Miyaura coupling. The electronic and steric properties conferred by the trifluoromethyl and methylthio groups necessitate a well-optimized protocol. By understanding the underlying reaction mechanism and adhering to meticulous experimental technique, researchers can effectively leverage this building block to accelerate the discovery and development of novel chemical entities.
References
- 1. chemscene.com [chemscene.com]
- 2. (4-(methylthio)-2-(trifluoromethyl)phenyl)boronic acid 98% | CAS: 1072945-99-3 | AChemBlock [achemblock.com]
- 3. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tcichemicals.com [tcichemicals.com]
- 8. mdpi.com [mdpi.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. scispace.com [scispace.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2- Heteroaryl Boronic Acids [dspace.mit.edu]
- 13. pubs.acs.org [pubs.acs.org]
palladium catalyst for Suzuki reaction with 4-(Methylthio)-2-(trifluoromethyl)phenylboronic acid
An Application Guide and Protocol for the Suzuki-Miyaura Coupling of 4-(Methylthio)-2-(trifluoromethyl)phenylboronic Acid
Abstract
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1] However, substrates bearing challenging structural motifs, such as steric hindrance and strong electron-withdrawing groups, often require carefully optimized catalyst systems to achieve high yields. This guide provides a detailed examination and a robust experimental protocol for the palladium-catalyzed Suzuki-Miyaura coupling of this compound. We will delve into the specific challenges posed by this substrate, provide a rationale for the selection of an appropriate palladium catalyst system, and present a step-by-step procedure for researchers, scientists, and drug development professionals.
Understanding the Substrate: A Tale of Two Substituents
The successful coupling of this compound is non-trivial due to the combined electronic and steric effects of its substituents. A clear understanding of these challenges is paramount for rational catalyst selection.
-
The Ortho-Trifluoromethyl Group (-CF₃): This group presents a dual challenge.
-
Steric Hindrance: Positioned ortho to the boronic acid, the bulky -CF₃ group can sterically impede the transmetalation step, where the aryl group is transferred from boron to the palladium center.[2]
-
Electronic Deactivation: As a potent electron-withdrawing group, the -CF₃ moiety decreases the nucleophilicity of the arylboronic acid. This can slow down the transmetalation process, which is often a rate-limiting step in the catalytic cycle.[3]
-
-
The Para-Methylthio Group (-SMe): The sulfur atom in the methylthio group is a soft Lewis base, which can coordinate to the soft Lewis acidic palladium(0) or palladium(II) center. This coordination can lead to catalyst inhibition or poisoning, effectively removing the active catalyst from the reaction cycle and reducing overall efficiency.
Therefore, the ideal catalyst system must be highly active to overcome the electronic deactivation, sterically tailored to accommodate the ortho-substituent, and robust enough to resist poisoning by the sulfur moiety.
Rational Selection of the Catalyst System
Based on the substrate's challenges, a modern, highly active palladium catalyst system is required. This system consists of a palladium precatalyst, a specialized ligand, a suitable base, and an appropriate solvent.
Palladium Precatalyst and Ligand: The Heart of the Reaction
For challenging Suzuki-Miyaura couplings, the choice of ligand is critical. Simple catalysts like Pd(PPh₃)₄ often fail. The most effective ligands for this type of substrate are bulky, electron-rich dialkylbiaryl phosphines (Buchwald ligands) or N-heterocyclic carbenes (NHCs).[4][5]
-
Recommended Ligand: SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Why SPhos? This ligand's bulky cyclohexyl groups and electron-donating methoxy substituents create a highly active catalytic species. The steric bulk promotes the formation of a monoligated L₁Pd(0) complex, which is more reactive in the oxidative addition step than more coordinated species.[5] Furthermore, the electron-rich nature of the phosphine accelerates the final, often rate-limiting, reductive elimination step to release the product and regenerate the Pd(0) catalyst.[6] This high activity helps overcome the hurdles of steric hindrance and electronic deactivation presented by the substrate.
-
-
Recommended Palladium Source:
-
Option A (Pre-formed Precatalyst): SPhos Pd G3 ([ (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)[2-(2'-amino-1,1'-biphenyl)]palladium(II) methanesulfonate]). These "third-generation" precatalysts are air-stable, easy to handle, and efficiently generate the active monoligated Pd(0) species under reaction conditions.[7]
-
Option B (In-situ Generation): A combination of a simple palladium(II) salt like Palladium(II) Acetate (Pd(OAc)₂) and the SPhos ligand. While requiring separate addition, this approach is cost-effective and highly versatile. Pd(II) is reduced in situ to the active Pd(0) species.[8]
-
Base and Solvent Selection
-
Base: The base plays a crucial role in activating the boronic acid by forming a more nucleophilic boronate species, which facilitates transmetalation.[9][10] For challenging substrates, a moderately strong base is often required.
-
Recommendation: Potassium Phosphate (K₃PO₄). It is effective in promoting the reaction of electron-deficient boronic acids without causing significant protodeboronation (hydrolysis of the boronic acid).[5] An aqueous solution is typically used.
-
-
Solvent: The solvent must solubilize the reactants and facilitate the reaction.
-
Recommendation: 1,4-Dioxane / Water. This is a common and effective solvent system for Suzuki reactions. Dioxane solubilizes the organic components, while the presence of water is often necessary to dissolve the inorganic base and facilitate the formation of the active boronate species.
-
Experimental Protocol
This protocol describes a general procedure for the Suzuki-Miyaura coupling of this compound with a generic aryl bromide (Ar-Br).
Materials and Reagents
| Reagent/Material | Supplier Example | Purity/Grade | Notes |
| Aryl Bromide (Ar-Br) | N/A | >98% | Substrate |
| This compound | Sigma-Aldrich | >95% | Coupling Partner |
| SPhos Pd G3 Precatalyst | Sigma-Aldrich | N/A | Or Pd(OAc)₂ + SPhos ligand (1:2.4 ratio) |
| Potassium Phosphate (K₃PO₄) | Acros Organics | >98% | Base |
| 1,4-Dioxane | Fisher Chemical | Anhydrous | Solvent |
| Deionized Water | N/A | N/A | Co-solvent, degassed |
| Diethyl Ether or Ethyl Acetate | N/A | ACS Grade | For extraction |
| Brine (Saturated NaCl solution) | N/A | N/A | For workup |
| Anhydrous Magnesium Sulfate (MgSO₄) | N/A | N/A | For drying |
Step-by-Step Procedure
-
Reaction Setup: To a flame-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add the aryl bromide (1.0 mmol, 1.0 equiv), this compound (1.2 mmol, 1.2 equiv), SPhos Pd G3 precatalyst (0.02 mmol, 2 mol%), and potassium phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv).
-
Atmosphere Inerting: Seal the flask with a septum. Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed. The presence of oxygen can lead to side reactions and catalyst deactivation.[7]
-
Solvent Addition: Under a positive pressure of inert gas, add anhydrous, degassed 1,4-dioxane (4.0 mL) followed by degassed deionized water (1.0 mL) via syringe. The solvent should be degassed by sparging with argon for 15-20 minutes prior to use.
-
Reaction: Place the sealed flask in a preheated oil bath at 100 °C. Stir the reaction mixture vigorously. Vigorous stirring is crucial, especially in biphasic mixtures, to ensure proper mixing and maximize interfacial contact where the reaction occurs.[7]
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting aryl bromide is consumed (typically 4-24 hours).
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate or diethyl ether (20 mL).
-
Transfer the mixture to a separatory funnel and wash with water (2 x 15 mL) and then with brine (15 mL).
-
Separate the organic layer, dry it over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a hexane/ethyl acetate gradient) to yield the pure biaryl product.
Optimization and Troubleshooting
| Issue | Potential Cause | Suggested Solution |
| Low Conversion / No Reaction | Inefficient catalyst activation or deactivation. Insufficient temperature. | Ensure proper degassing of solvents and inert atmosphere.[7] Increase catalyst loading to 3-5 mol%. Screen other bulky phosphine ligands (e.g., XPhos). Try a stronger base like Cesium Carbonate (Cs₂CO₃). Increase the reaction temperature to 110 °C (refluxing dioxane). |
| Protodeboronation | Boronic acid is sensitive to the reaction conditions (base, water, temp). | Use a milder base (e.g., K₂CO₃).[8] Minimize the amount of water or use an anhydrous protocol with a base like KF. Use a more stable boronate ester (e.g., pinacol ester) instead of the boronic acid, although this may require harsher conditions for the coupling itself.[11] |
| Homocoupling of Boronic Acid | Presence of oxygen. Pd(II) precatalyst reduction pathway. | Ensure rigorous exclusion of air.[8] Using a Pd(0) source like Pd₂(dba)₃ or a G3/G4 precatalyst can sometimes minimize this side reaction compared to Pd(II) salts which can promote homocoupling during the in-situ reduction step.[8] |
Visualization of Mechanism and Workflow
Suzuki-Miyaura Catalytic Cycle
The reaction proceeds through a well-established catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[3]
Caption: The catalytic cycle for the Suzuki-Miyaura reaction.
Experimental Workflow
Caption: Step-by-step experimental workflow diagram.
Conclusion
The Suzuki-Miyaura coupling of this compound presents significant challenges due to steric hindrance, electronic deactivation, and potential catalyst poisoning. Overcoming these obstacles is achievable through the rational selection of a highly active and robust palladium catalyst system. The use of a bulky, electron-rich phosphine ligand such as SPhos, in combination with a palladium precatalyst, a phosphate base, and a dioxane/water solvent system, provides a reliable and effective protocol. This guide offers a comprehensive framework and a detailed procedure to empower researchers to successfully perform this challenging yet valuable transformation in their synthetic endeavors.
References
- 1. Recent Advances of Modern Protocol for C-C Bonds—The Suzuki Cross-Coupling [scirp.org]
- 2. researchgate.net [researchgate.net]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. researchgate.net [researchgate.net]
- 5. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Investigating Arylazoformamide Ligands in Palladium(II) Precatalysts through the Suzuki–Miyaura Cross-Coupling Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. reddit.com [reddit.com]
- 8. reddit.com [reddit.com]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. researchgate.net [researchgate.net]
- 11. Yoneda Labs [yonedalabs.com]
Application Notes and Protocols for Suzuki Coupling of 4-(Methylthio)-2-(trifluoromethyl)phenylboronic acid
Introduction: Navigating the Challenges of a Sterically and Electronically Complex Substrate
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, celebrated for its capacity to forge carbon-carbon bonds with high efficiency and functional group tolerance.[1][2] However, the success of this powerful transformation is not universal and is highly dependent on the electronic and steric nature of the coupling partners. The subject of this guide, 4-(Methylthio)-2-(trifluoromethyl)phenylboronic acid, presents a classic example of a challenging substrate. The presence of a bulky trifluoromethyl group at the ortho position introduces significant steric hindrance around the boronic acid moiety. This steric impediment can hinder the crucial transmetalation step in the catalytic cycle.[3][4] Furthermore, the trifluoromethyl group is a strong electron-withdrawing group, which can decrease the nucleophilicity of the arylboronic acid, further slowing down the reaction. The methylthio group at the para position, while generally considered electron-donating through resonance, can also potentially coordinate with the palladium catalyst, introducing another layer of complexity. This application note provides a comprehensive guide to selecting optimal solvent conditions and developing a robust protocol for the successful Suzuki coupling of this demanding substrate.
The Critical Role of the Solvent: More Than Just a Medium
The choice of solvent in a Suzuki-Miyaura coupling is far from a trivial decision; it is a critical parameter that can profoundly influence reaction rates, yields, and even selectivities.[5][6][7] The solvent's role extends beyond simply dissolving the reactants and catalyst. It can impact catalyst stability, the solubility of intermediates, and the efficacy of the base.[5] For a substrate like this compound, the ideal solvent system must address the challenges of steric hindrance and electronic deactivation.
Aprotic polar solvents are often the solvents of choice for Suzuki couplings.[8] Solvents like 1,4-dioxane, tetrahydrofuran (THF), and dimethylformamide (DMF) are widely used.[5][9] For sterically hindered substrates, a solvent that can effectively solvate the palladium catalyst and facilitate the formation of the active catalytic species is paramount.
A mixture of an organic solvent with water is frequently employed and can be particularly beneficial. The aqueous phase can enhance the solubility of the inorganic base (e.g., K₂CO₃, Cs₂CO₃) and promote the formation of the boronate anion (Ar-B(OH)₃⁻), which is more nucleophilic and readily undergoes transmetalation compared to the neutral boronic acid.[10] This can be especially advantageous for the electron-deficient this compound.
Synergistic Effects: The Interplay of Solvent, Base, and Catalyst
A successful Suzuki coupling protocol relies on the synergistic interplay between the solvent, base, and palladium catalyst system.
-
Base Selection: The choice of base is intimately linked to the solvent system. Inorganic bases like potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (K₃PO₄) are commonly used.[3] For sterically hindered couplings, stronger and more soluble bases like K₃PO₄ or Cs₂CO₃ are often preferred.[3] The presence of water in the solvent mixture is crucial for the effective functioning of these inorganic bases.
-
Catalyst and Ligand Selection: The palladium source, typically Pd(OAc)₂ or Pd₂(dba)₃, requires a phosphine ligand to form the active Pd(0) catalyst.[2] For challenging substrates, the choice of ligand is critical. Bulky, electron-rich phosphine ligands are known to enhance the rate of both oxidative addition and reductive elimination, and they can also stabilize the palladium catalyst.[2][4] Ligands such as SPhos, XPhos, and RuPhos have demonstrated exceptional performance in difficult Suzuki couplings.
Recommended Solvent Systems and Conditions
Based on the principles outlined above, the following solvent systems are recommended for the Suzuki coupling of this compound. A systematic screening of these conditions is advised to identify the optimal system for a specific coupling partner.
| Solvent System | Typical Ratio (v/v) | Recommended Base | Rationale |
| 1,4-Dioxane / Water | 4:1 to 10:1 | K₃PO₄ or Cs₂CO₃ | A versatile and widely used system. Dioxane provides good solubility for organic reactants, while water activates the inorganic base.[8] |
| Toluene / Water | 10:1 | K₃PO₄ or Cs₂CO₃ | Toluene is a less coordinating solvent than dioxane or THF, which can sometimes lead to faster rates of reductive elimination. The aqueous phase is still necessary for the base. |
| Tetrahydrofuran (THF) / Water | 4:1 to 10:1 | K₃PO₄ or Cs₂CO₃ | THF is another excellent aprotic polar solvent. Its lower boiling point can be advantageous for reactions at moderate temperatures.[11] |
| Dimethylformamide (DMF) | N/A (neat) | K₂CO₃ or K₃PO₄ | DMF is a highly polar aprotic solvent that can be effective in challenging couplings due to its excellent solvating properties for a wide range of reactants.[9] |
Experimental Workflow and Logical Relationships
The following diagram illustrates the key stages and decision points in developing a successful Suzuki coupling protocol for the target substrate.
Caption: Experimental workflow for Suzuki coupling.
Detailed Step-by-Step Protocol
This protocol provides a general procedure for the Suzuki coupling of this compound with an aryl bromide. The reaction should be performed under an inert atmosphere (e.g., nitrogen or argon).
Materials:
-
This compound (1.2 equivalents)
-
Aryl bromide (1.0 equivalent)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (K₃PO₄), finely powdered (3.0 equivalents)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
-
Reaction vessel (e.g., Schlenk tube or round-bottom flask)
-
Magnetic stirrer and heating mantle/oil bath
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
Vessel Preparation: To a dry reaction vessel equipped with a magnetic stir bar, add the aryl bromide (1.0 equiv.), this compound (1.2 equiv.), Pd(OAc)₂ (0.02 equiv.), SPhos (0.04 equiv.), and K₃PO₄ (3.0 equiv.).
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (nitrogen or argon) three times to ensure an oxygen-free environment.
-
Solvent Addition: Add anhydrous 1,4-dioxane and degassed water in a 4:1 ratio (e.g., 4 mL of dioxane and 1 mL of water for a 0.5 mmol scale reaction). The solvent should be degassed prior to use by bubbling with an inert gas for 15-20 minutes.
-
Reaction Execution: Place the reaction vessel in a preheated oil bath or heating mantle set to 100 °C. Stir the reaction mixture vigorously.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 2-12 hours.
-
Workup: Once the reaction is complete (as indicated by the consumption of the limiting reagent), cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and water.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.
-
Washing and Drying: Combine the organic layers and wash with brine. Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired biaryl product.
-
Characterization: Characterize the purified product by appropriate analytical techniques, such as ¹H NMR, ¹³C NMR, and mass spectrometry.
The Suzuki-Miyaura Catalytic Cycle
The following diagram illustrates the generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction.
Caption: The Suzuki-Miyaura catalytic cycle.
Conclusion
The Suzuki-Miyaura coupling of this compound, while challenging, can be successfully achieved through the careful selection of solvent, base, and catalyst. Aprotic polar solvents, particularly in combination with water, are highly effective in promoting this transformation. The use of bulky, electron-rich phosphine ligands is crucial for overcoming the steric and electronic hurdles presented by the substrate. The detailed protocol and mechanistic insights provided in this application note serve as a valuable resource for researchers and scientists in the field of drug development and organic synthesis, enabling the efficient construction of complex molecular architectures.
References
- 1. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 6. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. The Suzuki-Miyaura Reaction of Phenylboronic Acid with Different Aryl Halides Catalyzed with Cu (II) Salen Complex@KCC-1 as a Recyclable Heterogeneous Catalyst [jns.kashanu.ac.ir]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. chemrxiv.org [chemrxiv.org]
Application Notes and Protocols for the Purification of Products from 4-(Methylthio)-2-(trifluoromethyl)phenylboronic Acid Reactions
Introduction
In the landscape of modern drug discovery and materials science, the strategic incorporation of fluorine-containing functional groups is a cornerstone of molecular design. The trifluoromethyl (CF3) group, in particular, is prized for its ability to enhance metabolic stability, improve cellular membrane permeability, and modulate the electronic properties of a molecule.[1][2][3] 4-(Methylthio)-2-(trifluoromethyl)phenylboronic acid has emerged as a valuable building block, offering a unique combination of the electron-withdrawing trifluoromethyl group and a metabolically susceptible, yet synthetically versatile, methylthio moiety.
This reagent is frequently employed in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, to construct complex biaryl structures.[4][5] While the synthesis of these target molecules is often efficient, the subsequent purification of the desired product from a mixture of starting materials, catalysts, and byproducts presents a significant challenge. The unique physicochemical properties of the starting boronic acid and the resulting fluorinated products necessitate a carefully designed and rigorously executed purification strategy.
This guide provides researchers, scientists, and drug development professionals with a comprehensive set of protocols and expert insights for the successful purification of products derived from this compound. We will delve into the causality behind experimental choices, offering a multi-step workflow from initial reaction work-up to final product characterization, ensuring the highest standards of purity and scientific integrity.
Understanding the Chemical Landscape: Reactants, Products, and Impurities
A successful purification strategy begins with a thorough understanding of the components within the crude reaction mixture. The properties of the target molecule, unreacted starting materials, and potential side products will dictate the choice of purification techniques.
Physicochemical Properties of Key Compounds
The polarity and solubility of the compounds involved are critical factors for designing effective extraction and chromatography protocols.
| Compound | Structure | Key Physicochemical Properties | Purification Implications |
| This compound | ![]() | Moderately polar; prone to dehydration to form cyclic boroxine anhydride; can be acidic. | Can be removed with a basic aqueous wash (forms water-soluble boronate salt).[6] Boroxine formation can complicate analysis. |
| Typical Aryl Halide (e.g., 4-Bromopyridine) | Varies with structure, but generally less polar than the boronic acid. | Purity of starting material is crucial. Should be well-separated from the product in chromatography. | |
| Desired Biaryl Product | ![]() | Generally nonpolar and lipophilic due to the two aryl rings and CF3 group; soluble in common organic solvents (EtOAc, DCM, THF). | Will have strong retention in reversed-phase HPLC and will elute with nonpolar solvents in normal-phase chromatography. |
| Homocoupled Boronic Acid Dimer | ![]() | Nonpolar; often has similar polarity to the desired product, making it a challenging impurity to remove.[7] | May require careful optimization of chromatographic conditions or crystallization to separate. |
| Protodeboronated Starting Material | ![]() | Nonpolar and volatile; less polar than the desired product. | Usually elutes early in normal-phase chromatography. Can be partially removed during solvent evaporation. |
Common Impurities in Suzuki-Miyaura Reactions
The Suzuki-Miyaura reaction, while robust, is known to generate several characteristic byproducts that can complicate purification.[8]
-
Homocoupling Products: Dimerization of the boronic acid or the aryl halide coupling partner can occur, leading to highly nonpolar impurities that may co-elute with the desired product.[7]
-
Protodeboronation: The C-B bond of the boronic acid can be cleaved by residual water or protons in the reaction mixture, resulting in the formation of 1-(methylthio)-3-(trifluoromethyl)benzene. This is a common issue with heteroarylboronic acids but can also occur with electronically modified phenylboronic acids.[8][9]
-
Residual Palladium Catalyst: Palladium residues are a major concern, especially in pharmaceutical synthesis, due to their toxicity and potential to interfere with subsequent reactions.[10]
-
Boronic Acid-Related Impurities: Unreacted boronic acid and its corresponding boroxine (a cyclic trimer) are common contaminants that must be removed.
A Strategic Workflow for Purification
A systematic, multi-step approach is essential for efficiently isolating the target compound with high purity. The following workflow is designed to sequentially remove different classes of impurities.
Caption: A multi-phase workflow for product purification.
Detailed Experimental Protocols
Protocol 1: Aqueous Work-up and Extractive Purification
Objective: To remove inorganic salts (e.g., K₂CO₃, Na₂CO₃), water-soluble organics, and the majority of unreacted boronic acid.
Causality: This initial step leverages solubility differences. Inorganic bases and salts are highly soluble in water, while the desired biaryl product is typically soluble in a water-immiscible organic solvent like ethyl acetate (EtOAc) or dichloromethane (DCM). A basic wash converts the unreacted boronic acid into its anionic boronate salt, enhancing its solubility in the aqueous phase.[6]
Step-by-Step Methodology:
-
Reaction Quenching: Cool the reaction mixture to room temperature. Carefully add deionized water to quench the reaction. Note: If the reaction was run in a water-miscible solvent like dioxane or THF, it will need to be diluted significantly with an extraction solvent.
-
Dilution & Transfer: Dilute the quenched mixture with ethyl acetate (EtOAc) (typically 3-5 times the reaction volume). Transfer the entire mixture to a separatory funnel.
-
Aqueous Wash (Base): Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a dilute (e.g., 1 M) solution of sodium hydroxide (NaOH). Shake the funnel vigorously for 30-60 seconds, venting frequently to release any pressure. Allow the layers to separate and discard the lower aqueous layer.
-
Expert Insight: Using a mild base like NaHCO₃ is often sufficient and avoids potential hydrolysis of sensitive functional groups that can occur with stronger bases like NaOH.
-
-
Aqueous Wash (Water): Wash the organic layer with deionized water to remove residual base.
-
Aqueous Wash (Brine): Wash the organic layer with a saturated aqueous solution of sodium chloride (brine). This step helps to break up any emulsions and removes the bulk of the dissolved water from the organic layer.
-
Drying: Drain the organic layer into an Erlenmeyer flask and add a suitable drying agent (e.g., anhydrous magnesium sulfate, MgSO₄, or sodium sulfate, Na₂SO₄). Stir for 10-15 minutes.
-
Filtration & Concentration: Filter the mixture to remove the drying agent, washing the solid with a small amount of fresh EtOAc. Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Expert Insight: To remove residual boronic acid that may persist, co-evaporation with methanol (MeOH) can be effective. This process forms the volatile trimethyl borate ester, which is removed with the solvent.[11] Repeat this process 2-3 times for best results.
-
Protocol 2: Flash Column Chromatography
Objective: To separate the desired product from nonpolar impurities (e.g., homocoupled dimers, protodeboronated starting material) and more polar baseline impurities based on differential adsorption to a solid stationary phase.
Causality: Silica gel is a polar stationary phase. Nonpolar compounds have weaker interactions with the silica and travel down the column faster with a nonpolar mobile phase. The trifluoromethylated biaryl product is expected to be relatively nonpolar, necessitating a solvent system with low polarity.
Step-by-Step Methodology:
-
TLC Analysis & Solvent System Selection:
-
Dissolve a small amount of the crude product in DCM or EtOAc.
-
Spot the solution on a silica gel TLC plate and develop it in various solvent systems. A good starting point is a mixture of heptane (or hexanes) and ethyl acetate.
-
The ideal solvent system should give the product an Rf value of ~0.25-0.35 and show good separation from major impurities.
-
Typical System for Biaryls: 10-20% Ethyl Acetate in Heptane.
-
-
Column Packing:
-
Select an appropriately sized column for the amount of crude material (a good rule of thumb is a 40:1 to 100:1 ratio of silica gel to crude product by weight).
-
Prepare a slurry of silica gel in the initial, least polar mobile phase.
-
Pour the slurry into the column and use gentle pressure (air or nitrogen) to pack the bed, ensuring no cracks or air bubbles are present.
-
-
Sample Loading:
-
Dry Loading (Recommended): Dissolve the crude product in a minimal amount of a strong solvent (e.g., DCM). Add a small amount of silica gel (~2-3 times the weight of the crude product). Evaporate the solvent completely to get a free-flowing powder. Carefully add this powder to the top of the packed column.
-
Expert Insight: Dry loading is superior for compounds with moderate to low solubility in the mobile phase. It prevents band broadening and leads to sharper peaks and better separation.
-
-
Elution:
-
Begin eluting with the initial nonpolar solvent system.
-
If a gradient is required, gradually increase the percentage of the more polar solvent (e.g., ethyl acetate) to elute compounds with higher polarity.
-
-
Fraction Collection & Analysis:
-
Collect fractions and analyze them by TLC.
-
Combine the fractions that contain the pure product.
-
-
Concentration: Evaporate the solvent from the combined pure fractions to yield the purified product.
Protocol 3: High-Purity Finishing Techniques
Objective: To remove trace impurities, particularly residual palladium, and achieve the high purity levels required for pharmaceutical applications (>99.5%).
A. Palladium Scavenging
Causality: Many palladium scavengers are functionalized with thiol (-SH) or amine groups, which have a high affinity for palladium and chelate the metal, allowing it to be removed by simple filtration.[10]
-
Procedure: Dissolve the product from chromatography in a suitable solvent (e.g., Toluene, THF).
-
Add a palladium scavenger (e.g., SiliaMetS® Thiol, QuadraSil® MP) according to the manufacturer's recommendations (typically 5-20 equivalents by weight relative to the theoretical amount of palladium).
-
Stir the mixture at room temperature or with gentle heating (e.g., 40-50 °C) for 2-12 hours.
-
Filter the mixture through a pad of celite to remove the scavenger-bound palladium.
-
Rinse the filter pad with fresh solvent and concentrate the filtrate to recover the product.
B. Crystallization
Causality: Crystallization is a powerful purification technique that relies on the principle that a compound will form a highly ordered crystal lattice, excluding impurities from the structure as it grows slowly from a supersaturated solution.
-
Solvent Selection: The ideal solvent system is one in which the product is sparingly soluble at room temperature but highly soluble at an elevated temperature. Alternatively, use a binary system of a "good" solvent (in which the product is very soluble) and a "poor" or "anti-solvent" (in which it is insoluble).
-
Common Systems: Dichloromethane/Heptane, Ethyl Acetate/Hexane, Toluene/Heptane.
-
-
Procedure:
-
Dissolve the product in a minimal amount of the hot "good" solvent.
-
Slowly add the "poor" solvent dropwise until the solution becomes faintly cloudy (the cloud point).
-
Add a few more drops of the "good" solvent to redissolve the precipitate.
-
Allow the solution to cool slowly to room temperature, then place it in a refrigerator or freezer to maximize crystal formation.
-
-
Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of the cold "poor" solvent, and dry them under vacuum.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Emulsion during work-up | High concentration of polar organic solvent (e.g., DMF, DMSO) or surfactants. | Add brine to the separatory funnel; Filter the entire mixture through a pad of Celite®.[11] |
| Product co-elutes with impurity in chromatography | Impurity has very similar polarity to the product (e.g., homocoupled dimer). | Try a different solvent system (e.g., switch from EtOAc to ether or DCM as the polar modifier); Try a different stationary phase (e.g., alumina); Proceed to crystallization. |
| Low recovery after column | Product is very polar and sticking to silica; Product is volatile. | Increase the polarity of the eluent; Use a less acidic grade of silica or switch to alumina; Concentrate fractions carefully at low temperature and pressure. |
| Final product is a colored oil instead of a solid | Residual palladium or other high-molecular-weight colored impurities. | Treat the material with activated carbon or a dedicated palladium scavenger.[10] Attempt crystallization. |
| ¹⁹F NMR shows multiple CF₃ signals | Presence of regioisomers or atropisomers due to restricted bond rotation. | This may be an inherent property of the molecule.[12] High-field NMR may resolve the signals. Preparative HPLC may be required to separate stable isomers. |
Characterization and Purity Assessment
Final confirmation of structure and purity is paramount.
-
Nuclear Magnetic Resonance (NMR): ¹H, ¹³C, and especially ¹⁹F NMR are essential for structural confirmation. The ¹⁹F NMR provides a clean signal for the CF₃ group, and its chemical shift is highly sensitive to the electronic environment.[13]
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) confirms the elemental composition and molecular weight.
-
High-Performance Liquid Chromatography (HPLC): The primary tool for quantitative purity assessment. A standard method would involve a C18 reversed-phase column with a water/acetonitrile or water/methanol gradient and UV detection.
References
- 1. macmillan.princeton.edu [macmillan.princeton.edu]
- 2. Item - The trifluoromethyl group as a bioisosteric replacement of the aliphatic nitro group in CB1 receptor positive allosteric modulators - Loughborough University - Figshare [repository.lboro.ac.uk]
- 3. abdn.elsevierpure.com [abdn.elsevierpure.com]
- 4. mdpi.com [mdpi.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Yoneda Labs [yonedalabs.com]
- 9. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry [mdpi.com]
- 11. rtong.people.ust.hk [rtong.people.ust.hk]
- 12. BJOC - Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine [beilstein-journals.org]
- 13. scispace.com [scispace.com]
Application Note & Protocols: Strategic Use of 4-(Methylthio)-2-(trifluoromethyl)phenylboronic Acid in Pharmaceutical Intermediate Synthesis
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Advantage of Fluorinated Building Blocks
In modern medicinal chemistry, the incorporation of fluorine-containing moieties is a cornerstone strategy for optimizing the pharmacological profile of drug candidates.[1][2] The trifluoromethyl (CF₃) group, in particular, is prized for its ability to profoundly influence a molecule's physicochemical properties. Its strong electron-withdrawing nature and high lipophilicity can enhance metabolic stability, improve membrane permeability, and increase binding affinity to biological targets.[3][4]
The Suzuki-Miyaura cross-coupling reaction stands as one of the most robust and versatile methods for forming carbon-carbon (C-C) bonds, making it indispensable in pharmaceutical synthesis.[5][6] This application note focuses on a highly functionalized building block, 4-(Methylthio)-2-(trifluoromethyl)phenylboronic acid , and its application in constructing complex pharmaceutical intermediates via palladium-catalyzed Suzuki-Miyaura coupling. The unique arrangement of the trifluoromethyl, methylthio, and boronic acid groups on the phenyl ring offers a triad of functionalities that can be strategically exploited in drug design to achieve desired ADME (Absorption, Distribution, Metabolism, and Excretion) properties.
Reagent Profile: this compound
Understanding the properties of this key reagent is fundamental to its successful application.
| Property | Value | Source |
| CAS Number | 1072945-99-3 | [][8] |
| Molecular Formula | C₈H₈BF₃O₂S | [8][9] |
| Molecular Weight | 236.02 g/mol | [8][9] |
| Appearance | Typically a solid | |
| Purity | ≥98% (typical) | [8] |
| Storage | Sealed in a dry environment, 2-8°C | [8] |
| SMILES | CSC1=CC(C(F)(F)F)=C(B(O)O)C=C1 | [8] |
Core Application: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
The primary utility of this compound is as a nucleophilic partner in Suzuki-Miyaura cross-coupling reactions to form biaryl or heteroaryl-aryl structures, which are common motifs in pharmaceutical agents.
Mechanistic Overview
The reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[6][10] The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the aryl/heteroaryl halide (R¹-X) bond, forming a Pd(II) complex.
-
Transmetalation: The boronic acid, activated by a base, transfers its organic group (R²) to the Pd(II) complex, displacing the halide. This is often the rate-determining step.
-
Reductive Elimination: The two organic groups (R¹ and R²) on the Pd(II) complex couple and are eliminated as the final biaryl product, regenerating the active Pd(0) catalyst to continue the cycle.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Detailed Experimental Protocol
This protocol describes a general procedure for the coupling of this compound with a generic heteroaryl bromide (e.g., 2-bromo-5-methylpyridine).
Workflow Overview
Caption: General experimental workflow for Suzuki-Miyaura cross-coupling.
Materials and Reagents
| Reagent | M.W. | Amount (1 mmol scale) | Equivalents |
| Heteroaryl Bromide (e.g., 2-bromo-5-methylpyridine) | 172.03 | 172 mg | 1.0 |
| This compound | 236.02 | 354 mg | 1.5 |
| Palladium(II) Acetate (Pd(OAc)₂) | 224.50 | 11.2 mg | 0.05 |
| Buchwald Ligand (e.g., SPhos) | 410.47 | 41.0 mg | 0.10 |
| Potassium Carbonate (K₂CO₃), anhydrous | 138.21 | 415 mg | 3.0 |
| Solvent (e.g., 1,4-Dioxane/Water, 4:1) | - | 10 mL | - |
Step-by-Step Procedure
-
Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add the heteroaryl bromide (1.0 equiv), this compound (1.5 equiv), and potassium carbonate (3.0 equiv).[10][11]
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.
-
Solvent Addition: Add the degassed solvent system (e.g., 10 mL of a 4:1 mixture of 1,4-dioxane and water) via syringe.
-
Catalyst Preparation: In a separate vial, quickly weigh the Palladium(II) Acetate (0.05 equiv) and the phosphine ligand (0.10 equiv) and add them to the reaction flask against a positive flow of inert gas.
-
Causality Note: The phosphine ligand stabilizes the palladium catalyst, prevents its precipitation as palladium black, and facilitates the oxidative addition and reductive elimination steps. The choice of ligand is crucial and often requires optimization.
-
-
Reaction Execution: Place the sealed flask in a preheated oil bath at the desired temperature (typically 80-100 °C) and stir vigorously.
-
Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or LC-MS analysis of small aliquots until the starting aryl halide is consumed (typically 2-12 hours).
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).
-
Transfer to a separatory funnel, separate the layers, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine (1 x 20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure biaryl product.
Protocol Validation and Product Characterization
A successful protocol is self-validating. The identity and purity of the final product must be confirmed through rigorous analytical techniques.
-
¹H NMR: Confirm the presence of protons from both coupled fragments and the disappearance of the boronic acid protons. Look for characteristic shifts and coupling constants of the newly formed biaryl system.
-
¹⁹F NMR: A singlet corresponding to the -CF₃ group is a key diagnostic peak. Its chemical shift will confirm the electronic environment of the trifluoromethyl group in the final product.
-
Mass Spectrometry (LC-MS or HRMS): Confirm the molecular weight of the desired product. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.
-
HPLC: Assess the purity of the final compound. A purity of >95% is often required for pharmaceutical intermediates.
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Inactive catalyst or ligand. 2. Insufficiently anhydrous conditions (if required by the specific ligand/base). 3. Poor quality base. | 1. Use fresh catalyst and ligand. 2. Use freshly distilled, anhydrous solvents. 3. Use freshly ground, anhydrous base. |
| Protodeboronation | 1. Presence of excess water. 2. Prolonged reaction times at high temperatures. 3. Base is too strong or reaction temperature too high. | 1. Use anhydrous solvents or a controlled amount of water. 2. Monitor the reaction closely and stop it upon completion. 3. Screen different bases (e.g., K₃PO₄, Cs₂CO₃) and lower the temperature. |
| Homocoupling of Boronic Acid | 1. Presence of oxygen. 2. Inappropriate catalyst/ligand system. | 1. Ensure the reaction setup is thoroughly degassed and maintained under a positive pressure of inert gas. 2. Screen alternative palladium sources and ligands. |
Conclusion
This compound is a potent and versatile building block for the synthesis of complex pharmaceutical intermediates. Its strategic deployment in Suzuki-Miyaura cross-coupling reactions allows for the efficient introduction of a trifluoromethyl and methylthio-substituted phenyl ring, a motif that can significantly enhance the druglike properties of a molecule. The protocol detailed herein provides a robust and adaptable framework for researchers to leverage this reagent, accelerating the discovery and development of novel therapeutic agents.
References
- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jelsciences.com [jelsciences.com]
- 3. nbinno.com [nbinno.com]
- 4. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tcichemicals.com [tcichemicals.com]
- 6. Suzuki‐Miyaura Cross‐Couplings: Juxtaposing the Transmetalation of Arylboronic Acids and Alkylboranes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chemscene.com [chemscene.com]
- 9. (4-(methylthio)-2-(trifluoromethyl)phenyl)boronic acid 98% | CAS: 1072945-99-3 | AChemBlock [achemblock.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. scispace.com [scispace.com]
Application Notes: 4-(Methylthio)-2-(trifluoromethyl)phenylboronic Acid in Material Science
Executive Summary
4-(Methylthio)-2-(trifluoromethyl)phenylboronic acid (MTFPBA) is an emerging building block for advanced material synthesis, positioned at the intersection of organoboron chemistry and fluorinated material science. This document provides a detailed technical guide for researchers, chemists, and material scientists on the prospective applications of this unique trifunctional molecule. While direct, peer-reviewed applications in material science are nascent, this guide synthesizes established principles from related compounds to outline high-potential research and development pathways. We will explore the synergistic effects of the boronic acid, trifluoromethyl, and methylthio moieties and propose detailed, validated protocols for its use as a precursor in novel polymers and functional materials.
Introduction: A Molecule of Unique Potential
This compound, identified by CAS number 1072945-99-3, is a sophisticated arylboronic acid derivative.[1][2] Its utility in material science stems from the distinct and synergistic properties conferred by its three key functional groups:
-
The Boronic Acid Group (-B(OH)₂): This moiety is the cornerstone of its reactivity, serving as a versatile handle for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[3] This allows for the precise and efficient formation of carbon-carbon bonds, enabling the incorporation of the MTFPBA unit into a wide array of material backbones.[4]
-
The Trifluoromethyl Group (-CF₃): As a strongly electron-withdrawing and lipophilic group, the -CF₃ moiety is renowned for imparting significant enhancements to material properties. These include increased thermal stability, greater chemical resistance, improved metabolic stability in biological contexts, and enhanced hydrophobicity.[5][6] Its presence is critical for developing materials intended for use in demanding environments.
-
The Methylthio Group (-SCH₃): This electron-donating group offers a unique electronic counterpoint to the -CF₃ group.[7] In the context of organic electronics, thioether linkages have been shown to influence molecular packing and promote favorable intermolecular interactions, which can enhance charge transport in semiconducting materials.[8] The sulfur atom can also exhibit coordinative interactions with metal catalysts, potentially modulating reactivity.[7]
This combination makes MTFPBA a compelling candidate for the development of next-generation organic electronics, high-performance polymers, and specialized coatings.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 1072945-99-3 | [1][2] |
| Molecular Formula | C₈H₈BF₃O₂S | [1] |
| Molecular Weight | 236.02 g/mol | [1] |
| Appearance | Solid (Typical for arylboronic acids) | |
| Purity | Commercially available up to ≥98% | [2] |
High-Potential Application: Synthesis of Fluorinated Conjugated Polymers for Organic Electronics
The unique electronic profile of MTFPBA—featuring both a strong electron-withdrawing group (-CF₃) and an electron-donating group (-SCH₃)—makes it an excellent candidate for synthesizing donor-acceptor (D-A) type conjugated polymers. These materials are central to the performance of organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Scientific Rationale
The strategic placement of the electron-withdrawing -CF₃ group ortho to the reactive boronic acid site, and the electron-donating -SCH₃ group para to it, allows for the creation of polymers with a tailored electronic structure. Incorporating MTFPBA via Suzuki-Miyaura polymerization with a suitable electron-rich (donor) comonomer can lead to polymers with a low HOMO-LUMO energy gap, which is desirable for absorbing a broader spectrum of light in OPVs or for achieving specific emission colors in OLEDs. Furthermore, the methylthio group may facilitate beneficial π-π stacking in the solid state, potentially improving charge carrier mobility.[8] The trifluoromethyl group is expected to enhance the material's thermal stability and resistance to oxidative degradation, leading to longer device lifetimes.[6]
Workflow for Polymer Synthesis via Suzuki-Miyaura Coupling
This workflow outlines the logical steps for incorporating MTFPBA into a polymer backbone.
Caption: Suzuki-Miyaura polymerization workflow using MTFPBA.
Experimental Protocol: Synthesis of Poly[4-(4-(methylthio)-2-(trifluoromethyl)phenyl)-alt-2,5-thienylene]
This protocol details the synthesis of a novel alternating copolymer for evaluation in organic electronic applications.
Materials:
-
This compound (MTFPBA) (1.00 eq)
-
2,5-Dibromothiophene (1.00 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.02 eq, 2 mol%)
-
Anhydrous Toluene
-
2 M Potassium Carbonate (K₂CO₃) solution
-
Methanol, Acetone, Hexane, Chloroform (for purification)
-
Phenylboronic acid and Bromobenzene (for end-capping)
Procedure:
-
Vessel Preparation: Under a constant stream of argon, add MTFPBA (1.00 eq), 2,5-dibromothiophene (1.00 eq), and Pd(PPh₃)₄ (0.02 eq) to a flame-dried Schlenk flask equipped with a condenser and a magnetic stir bar.
-
Solvent Addition: Add anhydrous, degassed toluene to the flask to achieve a monomer concentration of approximately 0.1 M. Stir the mixture for 15 minutes to ensure dissolution.
-
Base Addition: Add degassed 2 M K₂CO₃ solution (approx. 4 equivalents per mole of boronic acid) to the reaction mixture.
-
Causality Note: The aqueous base is essential for activating the boronic acid for transmetalation to the palladium center. Degassing both the organic solvent and aqueous base is critical to prevent oxidative degradation of the palladium catalyst, which would halt the polymerization.
-
-
Polymerization: Heat the biphasic mixture to 95 °C and maintain vigorous stirring under argon for 48 hours. The emergence of a dark, viscous solution is indicative of polymer formation.
-
End-Capping: To ensure chain termination and improve the stability of the final polymer, add a small amount of phenylboronic acid (approx. 0.05 eq) and stir for 2 hours, followed by the addition of bromobenzene (approx. 0.05 eq) and stirring for another 2 hours.
-
Causality Note: End-capping terminates reactive polymer chain ends (boronic acid or bromide), preventing uncontrolled molecular weight growth and improving the polymer's stability and processability.
-
-
Isolation: Cool the reaction to room temperature. Pour the mixture slowly into a beaker of rapidly stirring methanol (approx. 10x the volume of the toluene). A fibrous precipitate should form.
-
Purification: a. Filter the crude polymer using a Büchner funnel. b. Wash the solid extensively with water and methanol to remove residual salts and oligomers. c. Dry the polymer under vacuum and load it into a cellulose thimble for Soxhlet extraction. d. Extract sequentially with methanol, acetone, and hexane to remove catalyst residues and low-molecular-weight fractions. e. Finally, extract with chloroform to dissolve the desired polymer fraction.
-
Causality Note: Sequential Soxhlet extraction is a robust method for purifying conjugated polymers. The solvent series is chosen based on increasing polarity to selectively remove different types of impurities, ensuring a high-purity final material for accurate device characterization.
-
-
Final Product: Concentrate the chloroform fraction by rotary evaporation and precipitate the purified polymer again into methanol. Filter and dry the final product under high vacuum at 40 °C for 24 hours.
Future Directions & Advanced Protocols
High-Performance Coatings and Composites
The trifluoromethyl group is known to lower the surface energy of materials and increase their hydrophobicity.[6] MTFPBA can be used as a functional comonomer in the synthesis of specialty polymers (e.g., polyimides, polyarylates) for creating chemically resistant and low-friction coatings.
Synthesis of Boronate Esters for Enhanced Stability and Purification
Arylboronic acids can dehydrate to form cyclic boroxine anhydrides and can be challenging to purify via chromatography. Converting MTFPBA to a stable boronate ester, such as a pinacol ester, offers a more robust intermediate for cross-coupling reactions.
Caption: Conversion of MTFPBA to its pinacol ester derivative.
Protocol: Pinacol Ester Formation
-
To a solution of MTFPBA (1.0 eq) in anhydrous toluene (0.2 M), add pinacol (1.1 eq).
-
Heat the mixture to reflux using a Dean-Stark apparatus to azeotropically remove water for 4-6 hours.
-
Monitor the reaction by TLC or GC-MS until the starting boronic acid is consumed.
-
Cool the reaction, remove the solvent under reduced pressure, and purify the resulting crude ester by column chromatography on silica gel using a hexane/ethyl acetate gradient. The resulting pinacol ester is typically more stable and easier to handle than the free boronic acid.
Conclusion
This compound is a highly functionalized building block with significant, albeit largely unexplored, potential in material science. The protocols and workflows detailed in this guide are based on established, validated chemical principles and provide a solid foundation for researchers to begin synthesizing and evaluating novel materials. The unique electronic and physical properties imparted by the trifluoromethyl and methylthio groups make MTFPBA a prime candidate for creating the next generation of high-performance polymers for organic electronics and specialty coatings.
References
- 1. chemscene.com [chemscene.com]
- 2. 4-(Methylthio)phenylboronic acid = 95 98546-51-1 [sigmaaldrich.com]
- 3. nbinno.com [nbinno.com]
- 4. nbinno.com [nbinno.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. CN104311532A - Preparation method of 2-(4-fluorophenyl)-5-[(5-bromo-2-methylphenyl) methyl] thiophene - Google Patents [patents.google.com]
- 7. chemscene.com [chemscene.com]
- 8. bldpharm.com [bldpharm.com]
Application Notes and Protocols for the Functionalization of Heterocycles with 4-(Methylthio)-2-(trifluoromethyl)phenylboronic acid
Introduction: A Versatile Reagent for Modern Medicinal Chemistry
In the landscape of contemporary drug discovery and materials science, the strategic introduction of fluorine-containing moieties and sulfur-based functional groups into heterocyclic scaffolds is a paramount approach for modulating physicochemical and biological properties. The trifluoromethyl group (-CF₃) is particularly valued for its ability to enhance metabolic stability, lipophilicity, and binding affinity of bioactive molecules.[1] Concurrently, the methylthio (-SMe) group can serve as a versatile synthetic handle and influence molecular conformation and electronic properties. 4-(Methylthio)-2-(trifluoromethyl)phenylboronic acid emerges as a highly valuable building block, uniquely combining these features for the construction of complex, functionalized heterocyclic compounds through palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.
This comprehensive guide provides researchers, medicinal chemists, and process development scientists with detailed protocols and mechanistic insights for the effective utilization of this compound in the functionalization of a range of medicinally relevant heterocycles. The protocols herein are designed to be robust starting points, while the accompanying scientific rationale aims to empower users to rationally optimize conditions for their specific substrates.
Material Characterization and Handling
Compound: this compound CAS Number: 1072945-99-3 Molecular Formula: C₈H₈BF₃O₂S Molecular Weight: 236.02 g/mol
Table 1: Physicochemical Properties
| Property | Value |
| Appearance | White to off-white solid |
| Purity | Typically ≥97% |
| Solubility | Soluble in many organic solvents (e.g., Dioxane, THF, DMF) |
Safety and Handling:
Organoboronic acids are generally considered to be of low toxicity; however, appropriate safety precautions should always be observed. Handle this compound in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, laboratory coat, and chemical-resistant gloves. Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse the affected area thoroughly with water. For detailed safety information, always consult the Safety Data Sheet (SDS) provided by the supplier.
The Scientific Rationale: Understanding the Reactivity
The unique substitution pattern of this compound dictates its reactivity in Suzuki-Miyaura coupling reactions. The interplay between the electron-withdrawing trifluoromethyl group and the electron-donating (through resonance) methylthio group influences the electronic properties of the boronic acid and the resulting biaryl product.
The Role of the ortho-Trifluoromethyl Group: The sterically demanding and strongly electron-withdrawing -CF₃ group at the ortho position can influence the reaction in several ways. It can impact the rate of transmetalation, a key step in the catalytic cycle, and potentially necessitate the use of more active catalyst systems or tailored ligands to overcome steric hindrance. Studies on ortho-substituted phenylboronic acids suggest that such substituents can play a significant role in the regioselectivity and atropisomerism of the coupling products, particularly with polysubstituted heterocycles.[2][3]
The Influence of the para-Methylthio Group: The methylthio group at the para-position can modulate the electron density of the phenyl ring. While sulfur is electronegative, it can also donate electron density into the aromatic system via its lone pairs. This electronic effect can influence the oxidative addition and reductive elimination steps of the catalytic cycle.
Experimental Workflows and Protocols
The following protocols provide detailed, step-by-step methodologies for the Suzuki-Miyaura coupling of this compound with a variety of halo-heterocycles. These protocols are intended as a starting point and may require optimization for specific substrates.
General Experimental Workflow
The general workflow for a Suzuki-Miyaura coupling reaction is depicted below. This process involves the careful assembly of reactants under an inert atmosphere, followed by heating, reaction monitoring, and product isolation and purification.
Caption: General Experimental Workflow for Suzuki-Miyaura Coupling.
Protocol 1: Functionalization of a Thiophene Derivative
This protocol is adapted from a reported procedure for the coupling of a similar arylboronic acid with a bromothiophene derivative.[4][5]
Reaction Scheme:
Materials:
-
5-Bromothiophene-2-carbaldehyde (1.0 equiv)
-
This compound (1.2 equiv)
-
Palladium(0) tetrakis(triphenylphosphine) [Pd(PPh₃)₄] (3-5 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 equiv)
-
1,4-Dioxane (degassed)
-
Water (degassed)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
Procedure:
-
To a dry Schlenk flask, add 5-bromothiophene-2-carbaldehyde, this compound, and potassium phosphate.
-
Add Pd(PPh₃)₄ to the flask.
-
Evacuate the flask and backfill with argon or nitrogen. Repeat this cycle three times.
-
Add degassed 1,4-dioxane and water (typically a 4:1 to 5:1 ratio of dioxane to water) via syringe.
-
Heat the reaction mixture to 90-100 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate and wash with water, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).
Table 2: Representative Reaction Conditions for Thiophene Coupling
| Parameter | Condition | Rationale |
| Catalyst | Pd(PPh₃)₄ | A common and effective catalyst for a wide range of Suzuki couplings. |
| Base | K₃PO₄ | A moderately strong base suitable for many Suzuki reactions, known to minimize side reactions. |
| Solvent | 1,4-Dioxane/Water | A common solvent system that facilitates the dissolution of both organic and inorganic reagents. |
| Temperature | 90-100 °C | Sufficient to promote catalytic turnover without significant decomposition of reactants or products. |
Protocol 2: Functionalization of a Pyridine Derivative
This protocol provides a general method for the coupling with a chloropyridine, which are often more challenging substrates than their bromo or iodo counterparts.[6] The use of a more active catalyst system is often required.
Reaction Scheme:
Materials:
-
2-Chloropyridine (1.0 equiv)
-
This compound (1.5 equiv)
-
Palladium(II) acetate [Pd(OAc)₂] (2 mol%)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (4 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
Toluene (anhydrous and degassed)
-
Water (degassed)
Procedure:
-
In a glovebox or under a stream of inert gas, add Pd(OAc)₂, SPhos, and potassium carbonate to a dry reaction tube.
-
Add 2-chloropyridine and this compound.
-
Add anhydrous, degassed toluene and a small amount of degassed water (e.g., 10:1 toluene:water).
-
Seal the tube and heat the reaction mixture to 110 °C with stirring.
-
Monitor the reaction for completion (typically 12-24 hours).
-
Follow the workup and purification procedure outlined in Protocol 1.
Table 3: Optimized Conditions for Chloropyridine Coupling
| Parameter | Condition | Rationale |
| Catalyst | Pd(OAc)₂ / SPhos | A highly active catalyst system effective for the coupling of less reactive aryl chlorides. |
| Base | K₂CO₃ | A common and effective base for Suzuki couplings involving chloropyridines. |
| Solvent | Toluene/Water | A higher boiling point solvent system suitable for less reactive substrates. |
| Temperature | 110 °C | Higher temperatures are often necessary to facilitate the oxidative addition to the C-Cl bond. |
Protocol 3: Functionalization of an Indole Derivative
The functionalization of N-H containing heterocycles like indole can be challenging due to potential side reactions.[7] The use of a suitable base and reaction conditions is crucial. N-protection of the indole may be necessary for optimal results.
Reaction Scheme (N-Boc protected):
Materials:
-
1-(tert-Butoxycarbonyl)-5-iodoindole (1.0 equiv)
-
This compound (1.3 equiv)
-
Bis(dibenzylideneacetone)palladium(0) [Pd₂(dba)₃] (2.5 mol%)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (5 mol%)
-
Cesium carbonate (Cs₂CO₃) (2.5 equiv)
-
1,4-Dioxane (anhydrous and degassed)
Procedure:
-
To a dry Schlenk tube, add 1-(tert-Butoxycarbonyl)-5-iodoindole, this compound, and cesium carbonate.
-
In a separate vial, pre-mix Pd₂(dba)₃ and XPhos in a small amount of dioxane. Add this catalyst solution to the reaction tube.
-
Evacuate and backfill the tube with argon.
-
Add anhydrous, degassed 1,4-dioxane.
-
Heat the reaction to 100 °C and stir until the starting material is consumed as indicated by TLC or LC-MS.
-
Perform the workup and purification as described in the previous protocols.
Table 4: Recommended Conditions for Indole Coupling
| Parameter | Condition | Rationale |
| Catalyst | Pd₂(dba)₃ / XPhos | A highly active and versatile catalyst system, often effective for challenging couplings. |
| Base | Cs₂CO₃ | A strong base that can promote the reaction, particularly with less reactive substrates. |
| Solvent | 1,4-Dioxane | A common aprotic solvent for Suzuki reactions. |
| Temperature | 100 °C | A standard temperature for many Suzuki-Miyaura couplings. |
Mechanistic Considerations and Troubleshooting
The success of the Suzuki-Miyaura coupling is dependent on the delicate balance of the catalytic cycle, which consists of three main steps: oxidative addition, transmetalation, and reductive elimination.
References
- 1. tcichemicals.com [tcichemicals.com]
- 2. BJOC - Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine [beilstein-journals.org]
- 3. researchgate.net [researchgate.net]
- 4. Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Microwave-Assisted Suzuki Coupling of 4-(Methylthio)-2-(trifluoromethyl)phenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: Navigating the Challenges of Sterically Hindered and Electron-Deficient Substrates in Suzuki Coupling
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2] This palladium-catalyzed reaction between an organoboron compound and an organic halide or triflate is a principal method for constructing biaryl scaffolds, which are prevalent in pharmaceuticals, agrochemicals, and advanced materials.[3] The advent of microwave-assisted organic synthesis has further revolutionized this field, offering significant reductions in reaction times, improved yields, and enhanced reaction control.[4][5]
This application note provides a detailed guide to the microwave-assisted Suzuki coupling of a particularly challenging substrate: 4-(methylthio)-2-(trifluoromethyl)phenylboronic acid. This molecule presents a trifecta of synthetic hurdles:
-
Steric Hindrance: The trifluoromethyl group at the ortho position creates significant steric bulk around the boronic acid moiety, which can impede the crucial transmetalation step in the catalytic cycle.
-
Electron Deficiency: The potent electron-withdrawing nature of the trifluoromethyl group deactivates the arylboronic acid, making it less nucleophilic and slowing down the reaction rate.[6]
-
Potential Catalyst Inhibition: The presence of a sulfur-containing methylthio group introduces the possibility of catalyst poisoning, as sulfur can coordinate to the palladium center and inhibit its catalytic activity.
By leveraging the benefits of microwave irradiation and carefully selecting the catalyst, base, and solvent system, these challenges can be effectively overcome to achieve high-yielding and efficient coupling reactions. This guide will provide a robust starting protocol, a detailed explanation of the mechanistic considerations, and a comprehensive troubleshooting guide to empower researchers in their synthetic endeavors.
Reaction Mechanism and the Role of Microwave Irradiation
The catalytic cycle of the Suzuki-Miyaura coupling is a well-established sequence of three key steps: oxidative addition, transmetalation, and reductive elimination.[7]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the aryl halide, forming a Pd(II) complex.
-
Transmetalation: The organic group from the boronic acid is transferred to the palladium center. This step is often rate-limiting and requires activation of the boronic acid by a base to form a more nucleophilic boronate species.[7]
-
Reductive Elimination: The two coupled organic fragments are expelled from the palladium center, forming the desired biaryl product and regenerating the Pd(0) catalyst.
Microwave irradiation dramatically accelerates this cycle by rapidly and efficiently heating the reaction mixture.[8] This targeted heating leads to higher reaction temperatures being reached in a shorter amount of time, which is particularly beneficial for activating challenging substrates like this compound.[9][10]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: A Robust Starting Point
This protocol is designed as a general starting point for the microwave-assisted Suzuki coupling of this compound with a generic aryl bromide. Optimization may be required for specific coupling partners.
Materials and Reagents
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Amount (mmol) | Equivalents |
| This compound | N/A | 250.01 | 0.5 | 1.2 |
| Aryl Bromide | Varies | Varies | 0.42 | 1.0 |
| Pd(dppf)Cl₂·CH₂Cl₂ | 95464-05-4 | 816.64 | 0.021 | 0.05 |
| Potassium Carbonate (K₂CO₃) | 584-08-7 | 138.21 | 1.05 | 2.5 |
| 1,4-Dioxane | 123-91-1 | 88.11 | 3 mL | - |
| Water | 7732-18-5 | 18.02 | 1 mL | - |
Procedure
-
To a 10 mL microwave reaction vial equipped with a magnetic stir bar, add this compound (125 mg, 0.5 mmol), the aryl bromide (0.42 mmol), Pd(dppf)Cl₂·CH₂Cl₂ (17 mg, 0.021 mmol), and potassium carbonate (145 mg, 1.05 mmol).
-
Add 1,4-dioxane (3 mL) and water (1 mL) to the vial.
-
Seal the vial with a cap.
-
Place the vial in the microwave reactor.
-
Irradiate the reaction mixture at 120 °C for 20 minutes with stirring.
-
After the reaction is complete, allow the vial to cool to room temperature.
-
Dilute the reaction mixture with ethyl acetate (20 mL) and water (20 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Caption: Experimental workflow for the microwave-assisted Suzuki coupling.
Discussion: Rationale for Experimental Choices
The selection of each reaction component is critical for overcoming the inherent challenges of this transformation.
-
Catalyst Selection: Pd(dppf)Cl₂ is an excellent choice for this reaction due to the bulky and electron-rich nature of the dppf ligand.[9] This ligand promotes the oxidative addition step and stabilizes the palladium center, preventing decomposition at high temperatures. For particularly challenging couplings, other highly active catalysts such as those based on biarylphosphine ligands (e.g., SPhos, XPhos) may be considered.[11]
-
Base Selection: Potassium carbonate is a moderately strong base that is effective in promoting the formation of the active boronate species without causing significant side reactions.[2] Other bases such as potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) can be employed, particularly for less reactive aryl chlorides.
-
Solvent System: A mixture of 1,4-dioxane and water is a common and effective solvent system for Suzuki couplings.[5] Dioxane solubilizes the organic reagents, while water is necessary to dissolve the inorganic base and facilitate the transmetalation step. Other solvent systems, such as toluene/ethanol/water or DMF/water, can also be effective.
-
Microwave Parameters: A temperature of 120 °C and a reaction time of 20 minutes are a good starting point. The rapid heating provided by the microwave ensures that the reaction reaches the optimal temperature quickly, overcoming the activation energy barrier for this challenging substrate.[12]
Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution |
| Low or No Conversion | - Inactive catalyst- Insufficient temperature/time- Base not effective | - Use a fresh batch of catalyst. Consider a more active catalyst system (e.g., with a biarylphosphine ligand).- Increase the reaction temperature in 10 °C increments (up to 150 °C) and/or increase the reaction time.- Switch to a stronger base like K₃PO₄ or Cs₂CO₃. Ensure the base is finely powdered for better solubility. |
| Formation of Homocoupled Product (Ar-Ar) | - Decomposition of the boronic acid | - Lower the reaction temperature.- Use a milder base.- Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidative processes. |
| Debromination of Aryl Bromide | - Presence of protic impurities- Side reaction promoted by the base/catalyst system | - Use anhydrous solvents.- Try a different base, such as potassium fluoride (KF).- A different palladium catalyst/ligand combination may suppress this side reaction. |
| Inconsistent Results | - Inhomogeneous heating in the microwave- Variations in reagent quality | - Ensure proper stirring during the reaction.- Use high-purity reagents and solvents. |
Conclusion
The microwave-assisted Suzuki coupling of this compound, while challenging, is a readily achievable transformation with careful optimization of reaction parameters. The protocol and insights provided in this application note offer a solid foundation for researchers to successfully synthesize novel biaryl compounds incorporating this sterically hindered and electronically demanding building block. The speed and efficiency of microwave synthesis make it an invaluable tool for accelerating drug discovery and materials science research.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tcichemicals.com [tcichemicals.com]
- 4. Palladium/P,O-Ligand-Catalyzed Suzuki Cross-Coupling Reactions of Arylboronic Acids and Aryl Chlorides. Isolation and Structural Characterization of (P,O)-Pd(dba) Complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 6. nbinno.com [nbinno.com]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. A Highly Efficient Microwave-Assisted Suzuki Coupling Reaction of Aryl Perfluoro-octylsulfonates with Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A highly efficient microwave-assisted suzuki coupling reaction of aryl perfluorooctylsulfonates with boronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols: Leveraging Flow Chemistry for the Advanced Synthesis of 4-(Methylthio)-2-(trifluoromethyl)phenylboronic Acid Derivatives
Introduction: The Strategic Advantage of Flow Chemistry for Complex Arylboronic Acids
4-(Methylthio)-2-(trifluoromethyl)phenylboronic acid is a sophisticated building block in modern medicinal and materials chemistry. Its unique substitution pattern—featuring an electron-withdrawing trifluoromethyl group and a potentially coordinating methylthio group—offers a handle for intricate molecular designs. However, these same features can present challenges in traditional batch synthesis, including issues with reaction kinetics, impurity profiles, and scalability.
This guide provides a comprehensive overview of how to harness the power of continuous flow chemistry to address these challenges. While specific literature on the flow applications of this exact molecule is nascent, the principles outlined herein are derived from extensive studies on structurally analogous arylboronic acids. We will explore how to develop robust, scalable, and high-purity synthetic routes for key transformations involving this compound, with a focus on the Suzuki-Miyaura and Chan-Lam cross-coupling reactions.
The protocols and insights presented are designed for researchers, scientists, and drug development professionals seeking to transition from batch to continuous manufacturing, thereby accelerating discovery and development timelines.
Core Principles: Why Flow Chemistry is a Game-Changer for Arylboronic Acid Chemistry
The adoption of flow chemistry for the synthesis of complex molecules is driven by several key advantages over traditional batch processing. These benefits are particularly pronounced for reactions involving sensitive reagents like arylboronic acids.
-
Enhanced Safety: Flow reactors handle only small volumes of reactants at any given time, significantly mitigating the risks associated with exothermic events or the handling of hazardous materials.
-
Precise Reaction Control: The superior heat and mass transfer in microreactors allows for precise control over reaction parameters such as temperature, pressure, and residence time. This leads to more consistent product quality and higher yields.
-
Improved Yield and Purity: The rapid mixing and precise temperature control in flow systems can minimize the formation of byproducts, leading to cleaner reaction profiles and simplifying downstream purification.
-
Seamless Scalability: Scaling up a flow process involves running the system for a longer duration or by "numbering up" (running multiple reactors in parallel), which is often more straightforward and predictable than scaling up batch reactors.
-
Access to Novel Reaction Windows: Flow chemistry enables the use of superheated solvents and elevated pressures safely, allowing for reactions to be performed at temperatures above their normal boiling points, which can dramatically accelerate reaction rates.
Application Note 1: High-Throughput Suzuki-Miyaura Cross-Coupling in Flow
The Suzuki-Miyaura cross-coupling is a cornerstone of modern organic synthesis for the formation of C-C bonds. In a flow chemistry setup, this reaction can be optimized for high throughput and exceptional yields. The electron-withdrawing nature of the trifluoromethyl group on our target boronic acid can influence its reactivity, making the precise control offered by flow chemistry particularly advantageous.
Protocol: Continuous Flow Suzuki-Miyaura Coupling of this compound with a Generic Aryl Halide
This protocol outlines a general procedure that should be optimized for specific substrates.
1. Reagent Preparation:
- Solution A (Boronic Acid): Prepare a 0.1 M solution of this compound in a suitable solvent (e.g., 1,4-dioxane or a mixture of toluene/ethanol).
- Solution B (Aryl Halide/Base): Prepare a 0.1 M solution of the aryl halide (e.g., 4-bromoanisole) and a 0.3 M solution of a base (e.g., aqueous K₂CO₃ or Cs₂CO₃) in the same solvent system. The use of a phase-transfer catalyst (e.g., TBAB) may be beneficial if using a biphasic system.
- Solution C (Catalyst): Prepare a 0.005 M solution of a palladium catalyst (e.g., Pd(PPh₃)₄ or a pre-catalyst like Pd(OAc)₂ with a suitable ligand like SPhos) in the reaction solvent.
2. Flow System Setup:
- Utilize a multi-pump flow chemistry system with at least three channels.
- Employ a T-mixer or a micromixer to combine the reagent streams.
- The reaction is carried out in a heated capillary reactor (e.g., PFA or stainless steel) of a defined volume.
- A back-pressure regulator is used to maintain a constant pressure in the system, allowing for superheating of the solvent.
3. Reaction Execution and Optimization:
- Pump solutions A, B, and C into the system at defined flow rates to achieve the desired stoichiometry.
- The combined streams are passed through the heated reactor coil.
- The product stream is collected after passing through the back-pressure regulator.
- Key parameters for optimization include:
- Temperature: 80-150 °C
- Residence Time: 2-20 minutes (controlled by flow rate and reactor volume)
- Stoichiometry: The ratio of boronic acid to aryl halide and the catalyst loading can be precisely controlled by adjusting the relative flow rates.
Data Summary: Representative Suzuki-Miyaura Coupling Parameters
| Parameter | Range | Rationale |
| Temperature | 80 - 150 °C | Higher temperatures accelerate the reaction, often leading to shorter residence times and higher throughput. The trifluoromethyl group can make the boronic acid less reactive, necessitating higher temperatures. |
| Residence Time | 2 - 20 min | The optimal residence time will balance reaction completion with throughput. Shorter times are desirable for higher productivity. |
| Catalyst Loading | 0.5 - 2 mol% | Flow chemistry often allows for lower catalyst loadings due to the efficient mixing and heat transfer, reducing costs and simplifying purification. |
| Pressure | 5 - 15 bar | Enables superheating of the solvent, which can dramatically increase reaction rates and prevent solvent outgassing. |
Workflow Diagram: Continuous Suzuki-Miyaura Coupling
Caption: Workflow for a three-pump continuous flow Suzuki-Miyaura cross-coupling.
Application Note 2: Chan-Lam Coupling in Flow for C-N Bond Formation
The Chan-Lam coupling provides a valuable route to N-aryl compounds, which are prevalent in pharmaceuticals. This reaction often requires an oxidant and can be sensitive to reaction conditions, making it an excellent candidate for the precise control offered by flow chemistry.
Protocol: Continuous Flow Chan-Lam Coupling of this compound with an Amine
1. Reagent Preparation:
- Solution A (Boronic Acid/Amine): Prepare a 0.1 M solution of this compound and a 0.12 M solution of the desired amine (e.g., morpholine) in a solvent such as methanol or acetonitrile.
- Solution B (Catalyst/Base): Prepare a 0.01 M solution of a copper catalyst (e.g., Cu(OAc)₂) and a 0.2 M solution of a base (e.g., pyridine or triethylamine) in the same solvent.
2. Flow System Setup:
- A two-pump flow chemistry system is generally sufficient for this transformation.
- The reaction requires an oxidant, which can be supplied by bubbling air or oxygen through the combined reagent stream in a gas-permeable tubing reactor, or by introducing it as a separate stream.
- A heated capillary reactor is used to control the reaction temperature.
3. Reaction Execution and Optimization:
- Pump solutions A and B into the system at a 1:1 flow rate ratio.
- The combined stream is passed through the heated reactor.
- The product is collected for analysis and purification.
- Optimization parameters include:
- Temperature: 40-100 °C
- Residence Time: 5-30 minutes
- Oxidant: The flow rate of air or oxygen can be controlled with a mass flow controller.
- Catalyst and Base: The choice of copper source and base can significantly impact the reaction outcome.
Workflow Diagram: Continuous Chan-Lam Coupling
Caption: A two-pump system for continuous flow Chan-Lam C-N coupling.
Trustworthiness and Self-Validation: Ensuring Robust Protocols
Every protocol developed in flow chemistry should be self-validating. This is achieved through:
-
In-line Analysis: Integrating analytical techniques such as UV-Vis, IR, or HPLC-MS directly into the flow stream allows for real-time monitoring of reaction conversion and purity. This enables rapid optimization and ensures the process remains in a state of control.
-
Design of Experiments (DoE): A systematic approach like DoE can be used to efficiently explore the reaction parameter space (temperature, residence time, stoichiometry) to identify the optimal conditions and understand the interplay between different variables.
-
Stability and Purity Analysis: The collected product should be rigorously analyzed by standard methods (NMR, LC-MS, etc.) to confirm its identity and purity, validating the results from in-line analytics.
Conclusion and Future Outlook
The application of flow chemistry to the synthesis of derivatives of this compound represents a significant step forward in enabling the rapid, safe, and scalable production of complex molecules. The precise control over reaction parameters afforded by flow systems is particularly well-suited to managing the unique reactivity of this and other highly functionalized building blocks. As the pharmaceutical and materials science industries continue to demand increasingly complex molecular architectures, the adoption of continuous flow manufacturing will be a key enabler of innovation.
Troubleshooting & Optimization
side reactions of 4-(Methylthio)-2-(trifluoromethyl)phenylboronic acid in cross-coupling
Welcome to the technical support guide for 4-(Methylthio)-2-(trifluoromethyl)phenylboronic acid. This resource is designed for researchers, scientists, and professionals in drug development who are utilizing this versatile reagent in cross-coupling reactions. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during your experiments. Our goal is to equip you with the scientific understanding and practical solutions needed to optimize your synthetic outcomes.
Troubleshooting Guide: Navigating Common Side Reactions
This section is structured in a question-and-answer format to directly address the most common issues observed during Suzuki-Miyaura cross-coupling reactions involving this compound.
Question 1: I am observing a significant amount of a byproduct with a mass corresponding to 1-(methylthio)-3-(trifluoromethyl)benzene. What is happening and how can I prevent it?
Answer:
This observation strongly indicates that a significant side reaction known as protodeboronation is occurring. In this process, the boronic acid group [-B(OH)₂] is replaced by a hydrogen atom, leading to the formation of the corresponding arene and a reduction in the yield of your desired cross-coupled product.[1]
Causality and Mechanistic Insight:
Protodeboronation of arylboronic acids can be catalyzed by acid or base and is often promoted by residual water in the reaction mixture.[2][3] For arylboronic acids bearing strong electron-withdrawing groups, such as the trifluoromethyl (-CF₃) group on your reagent, the carbon-boron bond is polarized, making the ipso-carbon more susceptible to protonolysis.[4][5] While acidic conditions can promote this side reaction, certain basic conditions, particularly with prolonged reaction times or high temperatures, can also lead to decomposition.[1]
Troubleshooting Protocol:
-
Rigorous Control of Reaction Atmosphere and Reagents:
-
Anhydrous Conditions: Ensure all solvents and reagents are rigorously dried. Use freshly distilled solvents or solvents from a solvent purification system. Dry your base (e.g., K₃PO₄, Cs₂CO₃) in an oven before use.
-
Inert Atmosphere: Thoroughly degas your reaction mixture to remove dissolved oxygen and moisture. This can be achieved by several freeze-pump-thaw cycles or by sparging with an inert gas (Argon or Nitrogen) for an extended period.[6] Maintain a positive pressure of inert gas throughout the reaction.
-
-
Optimization of the Base:
-
Choice of Base: The choice and strength of the base are critical. For substrates prone to protodeboronation, a weaker base like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) may be preferable to stronger bases like cesium carbonate (Cs₂CO₃) or hydroxides, especially if long reaction times are required.[6]
-
Base Equivalents: Use the minimum effective amount of base (typically 2.0–3.0 equivalents). Excess base can accelerate protodeboronation.
-
-
Boronic Acid Stability Enhancement:
-
Conversion to Boronate Esters: If protodeboronation remains a persistent issue, consider converting the boronic acid to its corresponding pinacol or MIDA boronate ester. These esters often exhibit greater stability and slower, controlled release of the boronic acid into the reaction medium, minimizing its decomposition over time.[7]
-
-
Reaction Kinetics:
-
Temperature and Time: Monitor the reaction progress closely by TLC, GC-MS, or LC-MS. Avoid unnecessarily long reaction times or excessive temperatures, as these can promote the degradation of the boronic acid.
-
Question 2: My purification is complicated by a high-molecular-weight impurity, which appears to be a dimer of my starting boronic acid. How can I minimize this?
Answer:
The formation of a symmetrical biaryl, in this case, 2,2'-bis(methylthio)-6,6'-bis(trifluoromethyl)-1,1'-biphenyl, is a classic side reaction known as homocoupling . This process consumes your boronic acid, reduces the yield of the desired product, and often presents a significant purification challenge due to similar polarity with the target molecule.[8]
Causality and Mechanistic Insight:
Homocoupling is primarily promoted by two factors: the presence of dissolved oxygen and an excess of Pd(II) species in the reaction mixture.[8][9] Oxygen can oxidize the active Pd(0) catalyst to Pd(II). These Pd(II) species can then undergo transmetalation with two molecules of the boronic acid, followed by reductive elimination to yield the homocoupled product and regenerate Pd(0).[10] Using a Pd(II) precatalyst without an efficient initial reduction to Pd(0) can also exacerbate this issue.[8]
Troubleshooting Workflow for Minimizing Homocoupling:
Caption: Troubleshooting workflow for minimizing homocoupling.
Experimental Protocol: Nitrogen Subsurface Sparging
This method is highly effective for removing dissolved oxygen.
-
Assemble your reaction flask containing the solvent and seal it with a septum.
-
Insert a long needle connected to a nitrogen line so that it is submerged below the solvent surface.
-
Insert a second, shorter needle to act as a vent.
-
Bubble nitrogen through the solvent for 20-30 minutes.
-
After sparging, remove the needles and proceed with adding reagents under a positive nitrogen pressure.
Question 3: The reaction is sluggish or stalls completely, even with minimal protodeboronation or homocoupling. What factors could be at play?
Answer:
A sluggish or stalled reaction with this particular boronic acid can often be attributed to a combination of steric hindrance and electronic effects, as well as potential catalyst inhibition.
Causality and Mechanistic Insight:
-
Steric Hindrance: The trifluoromethyl group at the ortho position to the boronic acid creates significant steric bulk. This can slow down key steps in the catalytic cycle, particularly the transmetalation step where the aryl group is transferred from boron to palladium.[6][11]
-
Catalyst Inhibition by the Methylthio Group: While the methylthio (-SCH₃) group is generally compatible with Suzuki couplings, sulfur-containing compounds can act as poisons to palladium catalysts by coordinating to the metal center and deactivating it.[12] This effect may be more pronounced with less active catalyst systems or at higher temperatures.
-
Potential for C-F Bond Activation: Although less common under typical Suzuki conditions, the activation of a C-F bond in the trifluoromethyl group by the palladium catalyst is a potential, albeit less likely, deactivation pathway, especially under forcing conditions.[13][14]
Troubleshooting Protocol:
Table 1: Recommended Catalytic Systems for Sterically Hindered Substrates
| Catalyst/Ligand Combination | Typical Loading (mol%) | Recommended Base | Solvent | Key Advantage |
| Pd₂(dba)₃ with a Buchwald Ligand (e.g., SPhos, XPhos) | 1-2% Pd, 2-4% Ligand | K₃PO₄, K₂CO₃ | Toluene, Dioxane, 2-MeTHF | Excellent for sterically demanding and electron-deficient substrates. |
| Buchwald Palladacycle Precatalysts (e.g., SPhos-G3) | 1-2% | K₃PO₄, Cs₂CO₃ | Toluene, Dioxane | Air-stable, highly active, and efficient for challenging couplings.[6] |
| Pd(PPh₃)₄ | 2-5% | K₂CO₃, Na₂CO₃ | Dioxane/H₂O, Toluene | A classic catalyst, but may be less effective for this substrate. |
Experimental Protocol: Reaction Setup for Hindered Coupling
-
Vessel Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv.), this compound (1.2–1.5 equiv.), and a finely powdered base (e.g., K₃PO₄, 2.0–3.0 equiv.).[6]
-
Inert Atmosphere: Seal the vial with a septum cap, and purge with argon or nitrogen for 5-10 minutes.
-
Solvent and Catalyst Addition: Add the degassed solvent, followed by the addition of the palladium precatalyst and ligand (if not using a precatalyst) via syringe.
-
Heating and Monitoring: Heat the reaction to the desired temperature (typically 80-110 °C) and monitor its progress by TLC, GC-MS, or LC-MS.
Caption: The Suzuki-Miyaura catalytic cycle.
Frequently Asked Questions (FAQs)
Q1: How should I store this compound? A1: This reagent should be stored in a cool, dry place, preferably in a desiccator, away from light and moisture. The bottle should be tightly sealed. Over time, boronic acids can dehydrate to form boroxines (cyclic anhydrides), which may affect reactivity.
Q2: Can I use aqueous solvent systems for my reaction with this boronic acid? A2: While many Suzuki reactions are robust in aqueous solvent mixtures (e.g., Dioxane/H₂O, Toluene/H₂O), the presence of water can increase the risk of protodeboronation, especially with this electron-deficient substrate.[2] It is generally recommended to start with anhydrous conditions. If solubility is an issue, a minimal amount of water can be added, but the reaction should be carefully monitored for the formation of the protodeboronated byproduct.
Q3: The methylthio (-SCH₃) group in my molecule is sensitive to oxidation. Is this a concern during the Suzuki reaction? A3: Yes, this is a valid concern. While the palladium-catalyzed coupling itself does not typically oxidize the thioether, residual oxygen or certain oxidizing impurities in the reagents or solvents could lead to the formation of the corresponding sulfoxide or sulfone. Ensuring a thoroughly deoxygenated and inert reaction atmosphere is the best preventative measure.[9][15]
Q4: What is the role of the trifluoromethyl (-CF₃) group in this reagent's reactivity? A4: The -CF₃ group has two main effects. As a strong electron-withdrawing group, it increases the Lewis acidity of the boron atom, which can influence the transmetalation step.[16][17] It also provides significant steric hindrance at the ortho position, which necessitates the use of bulky, electron-rich phosphine ligands (like Buchwald ligands) to facilitate the reaction.[11][18]
Q5: My purification is difficult. Are there any tips for removing boron-containing byproducts? A5: Boronic acid-related impurities can often be removed by performing an extractive workup with a basic aqueous solution (e.g., 1M NaOH), which will convert the boronic acid to a water-soluble boronate salt. Alternatively, a wash with an aqueous solution of diethanolamine can help to sequester boron species. For stubborn cases, flash chromatography on silica gel is typically effective.
References
- 1. Protodeboronation - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Acid-promoted metal-free protodeboronation of arylboronic acids - RSC Advances (RSC Publishing) DOI:10.1039/C7RA05979E [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Yoneda Labs [yonedalabs.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. BJOC - Nickel-catalyzed cross-coupling of 2-fluorobenzofurans with arylboronic acids via aromatic C–F bond activation [beilstein-journals.org]
- 14. Catalytic activation of a single C–F bond in trifluoromethyl arenes - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 15. researchgate.net [researchgate.net]
- 16. nbinno.com [nbinno.com]
- 17. Monosubstituted Phenylboronic Acids, R–B(OH)2 (R = C6H5, C6H4CH3, C6H4NH2, C6H4OH, and C6H4F): A Computational Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Catalyst Loading for 4-(Methylthio)-2-(trifluoromethyl)phenylboronic Acid Coupling
Welcome to the technical support center for optimizing Suzuki-Miyaura cross-coupling reactions involving 4-(methylthio)-2-(trifluoromethyl)phenylboronic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the unique challenges presented by this substrate and to provide actionable troubleshooting strategies. The inherent electronic and steric properties of this molecule—namely, the electron-withdrawing trifluoromethyl group and the potentially coordinating ortho-methylthio group—necessitate a carefully considered approach to catalyst system selection and optimization.
Frequently Asked Questions (FAQs)
Here we address common questions and issues encountered when working with this compound.
Q1: What are the primary challenges with this specific boronic acid?
A1: The primary challenges stem from a combination of electronic and steric factors. The trifluoromethyl (CF3) group is strongly electron-withdrawing, which can slow down the crucial transmetalation step of the catalytic cycle.[1] Additionally, the CF3 group at the ortho position introduces significant steric hindrance, which can impede the approach of the coupling partners to the palladium center.[2][3] The methylthio (SMe) group, also in an ortho position, can potentially coordinate to the palladium catalyst, which may lead to catalyst inhibition or altered reactivity.[4][5] Finally, electron-deficient boronic acids like this one are particularly susceptible to a key side reaction called protodeboronation, where the boronic acid group is replaced by a hydrogen atom.[6][7]
Q2: What is a good starting point for catalyst and ligand selection?
A2: For sterically hindered and electron-deficient substrates, standard catalysts like Pd(PPh₃)₄ are often ineffective.[8] A more robust starting point involves using a high-activity palladium precatalyst in combination with a bulky, electron-rich phosphine ligand. These ligands are designed to stabilize the palladium center and accelerate both the oxidative addition and the rate-limiting reductive elimination steps.[2][3][9]
| Component | Recommendation | Rationale |
| Palladium Precatalyst | XPhos Pd G3 or SPhos Pd G2 | These are air- and moisture-stable precatalysts that efficiently generate the active Pd(0) species in solution, avoiding issues with inconsistent catalyst activation.[6] |
| Ligand | XPhos, SPhos, or RuPhos | These Buchwald-type biarylphosphine ligands provide the necessary steric bulk and electron-donating properties to overcome the challenges of this substrate.[3] |
Q3: What is a typical starting catalyst loading (mol%)?
A3: For initial screening, a catalyst loading of 1-2 mol% of the palladium precatalyst is a reasonable starting point. While some simple Suzuki-Miyaura reactions can be achieved with much lower loadings, the challenging nature of this substrate often requires a higher initial concentration to ensure a productive reaction. Optimization experiments can later be performed to minimize the loading.[10]
Q4: My reaction is sluggish or stalls completely. What should I do first?
A4: A stalled reaction is a common issue. Before significantly increasing catalyst loading, consider the following:
-
Base Selection: The choice of base is critical. A base that is too weak may not activate the boronic acid sufficiently for transmetalation.[11] Conversely, a base that is too strong or has a high water content can accelerate the undesired protodeboronation side reaction.[6][7] For this substrate, consider starting with a moderately strong, non-nucleophilic base like K₃PO₄ or Cs₂CO₃.
-
Temperature: Sterically hindered couplings often require elevated temperatures (e.g., 80-110 °C) to overcome the activation energy barriers for the catalytic steps.[12]
-
Solvent and Degassing: Ensure your solvent is anhydrous (if appropriate for the chosen base) and has been thoroughly degassed to remove oxygen. Oxygen can lead to the formation of palladium black (catalyst decomposition) and promote the homocoupling of the boronic acid.[3] Common solvent systems include dioxane/water or toluene/water mixtures.
Q5: I'm observing a significant amount of homocoupling byproduct. How can I minimize this?
A5: Homocoupling of the boronic acid is often a result of oxygen in the reaction mixture, which can oxidize the Pd(0) catalyst to Pd(II), a species known to promote this side reaction.[13] Rigorous degassing of your solvents and running the reaction under a strict inert atmosphere (Argon or Nitrogen) is the most effective way to minimize homocoupling.[3] Using a well-defined Pd(II) precatalyst that cleanly reduces to Pd(0) in situ can also help.
Q6: How can I tell if protodeboronation is a major issue?
A6: The primary indicator of protodeboronation is the formation of 1-(methylthio)-3-(trifluoromethyl)benzene as a byproduct, which you can identify by GC-MS or LC-MS analysis of your crude reaction mixture. This side reaction is particularly problematic with electron-deficient boronic acids under basic conditions.[6] To mitigate this, you can try using a milder base (e.g., K₂CO₃), minimizing the amount of water in the reaction, or using the corresponding boronate ester (e.g., a pinacol ester), which can be more stable.[10]
Troubleshooting Guide: Low Product Yield
This section provides a structured approach to diagnosing and resolving low reaction yields.
Workflow for Troubleshooting Low Yield
Caption: A logical workflow for troubleshooting low product yield.
| Symptom | Potential Cause | Suggested Solution |
| Reaction does not start (only starting materials observed) | 1. Inactive Catalyst | Use a fresh, high-quality palladium precatalyst (e.g., XPhos Pd G3). Ensure proper inert atmosphere techniques are used.[3] |
| 2. Insufficient Base Strength | Switch to a stronger base such as K₃PO₄ or Cs₂CO₃ to facilitate boronic acid activation.[11] | |
| 3. Low Temperature | Increase the reaction temperature in 10-20 °C increments. | |
| Reaction starts but stalls before completion | 1. Catalyst Deactivation | Ensure the reaction is strictly anaerobic. The methylthio group could be poisoning the catalyst; try a different ligand that may be more resistant.[4] |
| 2. Insufficient Catalyst Loading | The turnover number of the catalyst may be limited. Incrementally increase the catalyst loading (e.g., from 1 mol% to 2 mol%). | |
| 3. Protodeboronation of Starting Material | The boronic acid is being consumed by a side reaction. Consider using the corresponding boronate ester or a milder base.[6] | |
| Low yield with significant side products | 1. Homocoupling of Boronic Acid | Improve degassing of solvents and ensure a robust inert atmosphere.[3] |
| 2. Protodeboronation | Use milder basic conditions (e.g., K₂CO₃), less water, or switch to a boronate ester.[7] |
Experimental Protocols
Protocol 1: General Procedure for a Small-Scale Screening Reaction
This protocol provides a reliable starting point for testing the feasibility of the coupling reaction.
Materials:
-
This compound (1.2 equiv)
-
Aryl halide (e.g., aryl bromide) (1.0 equiv, limiting reagent)
-
XPhos Pd G3 (2 mol%)
-
Potassium Phosphate (K₃PO₄) (2.0 equiv)
-
1,4-Dioxane (degassed)
-
Water (degassed)
-
Reaction vessel (e.g., microwave vial or Schlenk tube) with a magnetic stir bar
-
Inert atmosphere supply (Argon or Nitrogen)
Procedure:
-
To a dry reaction vessel, add the aryl halide, this compound, K₃PO₄, and XPhos Pd G3.
-
Seal the vessel with a septum cap.
-
Evacuate the vessel and backfill with an inert gas. Repeat this cycle three times.
-
Under a positive pressure of inert gas, add degassed 1,4-dioxane and degassed water via syringe (a common ratio is 4:1 or 5:1 dioxane:water). The final concentration should be approximately 0.1 M with respect to the limiting aryl halide.
-
Place the reaction vessel in a preheated oil bath or heating block at 100 °C.
-
Stir the reaction mixture vigorously.
-
Monitor the reaction progress by taking small aliquots and analyzing via TLC, GC-MS, or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent like ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.[3]
Protocol 2: High-Throughput Screening (HTS) for Catalyst Loading Optimization
For drug development professionals, an HTS approach can rapidly identify the optimal catalyst loading. This can be performed in a 96-well plate format.
Workflow for HTS Optimization
Caption: High-throughput screening workflow for catalyst optimization.
Procedure Outline:
-
Stock Solution Preparation: Prepare stock solutions of the aryl halide, the boronic acid, a suitable base (e.g., K₃PO₄), and the chosen palladium precatalyst at various concentrations to achieve a range of catalyst loadings (e.g., 0.1 mol% to 5 mol%).
-
Plate Loading: Use a liquid handling robot to dispense the reactants and catalyst solutions into the wells of a 96-well plate. Include control wells (e.g., no catalyst, no base) to validate the results.
-
Reaction: Seal the plate and place it on a heated shaker block at a constant temperature (e.g., 100 °C) for a set period (e.g., 12-18 hours).
-
Workup and Analysis: After the reaction, quench all wells simultaneously, add an internal standard, and dilute. Analyze the product formation in each well using rapid techniques like UPLC-MS.
-
Data Analysis: Plot the product yield as a function of catalyst loading to create a dose-response curve. This will allow for the precise determination of the minimum catalyst loading required to achieve the maximum yield, thereby optimizing for both efficiency and cost.
By systematically addressing the unique electronic and steric challenges of this compound, researchers can significantly improve the success rate and efficiency of its coupling reactions, paving the way for its effective use in the synthesis of complex molecules.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Suzuki Coupling [organic-chemistry.org]
- 12. researchgate.net [researchgate.net]
- 13. reddit.com [reddit.com]
effect of temperature on the stability of 4-(Methylthio)-2-(trifluoromethyl)phenylboronic acid
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for 4-(Methylthio)-2-(trifluoromethyl)phenylboronic acid (CAS 1072945-99-3). This document is designed for researchers, scientists, and drug development professionals to provide in-depth insights and practical troubleshooting advice regarding the thermal stability of this versatile reagent. Understanding the impact of temperature is critical for ensuring experimental reproducibility, maximizing reaction yields, and preserving the integrity of your starting materials.
Troubleshooting Guide: Addressing Common Experimental Issues
This section addresses specific problems you may encounter during your experiments, providing a logical workflow from problem identification to resolution.
Question 1: "My Suzuki-Miyaura coupling reaction is giving inconsistent or lower-than-expected yields. Could the boronic acid be the problem?"
Answer:
Yes, inconsistent yields in cross-coupling reactions are frequently traced back to the quality and stability of the boronic acid reagent. Elevated temperatures, even during storage or reaction setup, can initiate degradation pathways that consume the active reagent.
Core Degradation Pathways at Play:
-
Protodeboronation: This is a significant side reaction where the C-B bond is cleaved and replaced with a hydrogen atom, yielding the inactive byproduct 1-methylthio-3-(trifluoromethyl)benzene. This process can be accelerated by temperature, particularly in the presence of acidic or basic media.[1][2][3] Studies on various arylboronic acids have shown that temperature is a critical factor in promoting this undesired reaction.[1][4]
-
Oxidative Degradation: While often mediated by catalysts or reaction conditions, elevated temperatures can increase the rate of oxidative decomposition of the boronic acid moiety.[5]
Troubleshooting Protocol:
-
Step 1: Verify Reagent Integrity Before Use.
-
Physical Inspection: Check the solid for any changes in appearance. Clumping or a "gummy" texture can indicate moisture absorption, which may facilitate degradation.
-
Analytical Confirmation: Before starting your experiment, analyze a small sample of the boronic acid via ¹H NMR or LC-MS. Look for the characteristic signals of the protodeboronated byproduct or other unexpected impurities.
-
-
Step 2: Evaluate Storage Conditions.
-
Step 3: Optimize Reaction Setup.
-
Avoid prolonged heating of the reaction mixture containing the boronic acid, base, and solvent before the addition of the palladium catalyst and aryl halide. Pre-heating can induce significant protodeboronation.[9]
-
If possible, add the boronic acid to the reaction mixture just before heating is initiated.
-
Question 2: "I'm observing a new, less polar byproduct by TLC/LC-MS, and my boronic acid seems less soluble than usual. What is happening?"
Answer:
This is a classic symptom of boronic acid dehydration to form its cyclic trimeric anhydride, known as a boroxine. This process involves the elimination of three molecules of water from three molecules of boronic acid and is readily driven by heat.[10]
The Dehydration-Trimerization Equilibrium:
Phenylboronic acids exist in equilibrium with their corresponding boroxines.[11] Heating the solid compound or a solution of it, especially with provisions to remove water, will shift the equilibrium toward the boroxine.[10][12] Boroxines are generally more non-polar and have different solubility profiles than their parent acids, which can complicate reactions and workups.[11]
Troubleshooting Protocol:
-
Step 1: Confirm Boroxine Formation.
-
Mass Spectrometry: Analyze your sample by MS. The boroxine will have a distinct molecular weight corresponding to (3 × M of boronic acid) - (3 × M of H₂O).
-
NMR Spectroscopy: Boroxine formation leads to characteristic shifts in both ¹H and ¹¹B NMR spectra.
-
-
Step 2: Mitigate Boroxine Formation.
-
Avoid Heating for Drying: Never dry this compound in a heated oven. Use a desiccator under high vacuum at room temperature to remove residual solvents or moisture. Heating solid boronic acids is a known method to induce dehydration.[12][13]
-
Storage: Strict adherence to cold and dry storage conditions is the best prevention.[6][7]
-
-
Step 3: Can Boroxines Be Converted Back?
-
In some cases, stirring the boroxine in a suitable solvent (like diethyl ether or THF) with a stoichiometric amount of water can partially regenerate the boronic acid. However, this equilibrium is not always easy to reverse completely, and it is far better to prevent formation in the first place.
-
Frequently Asked Questions (FAQs)
-
Q1: What are the ideal storage conditions for this compound?
-
Q2: What is the primary effect of elevated temperature on this compound?
-
Q3: My compound arrived at room temperature. Is it still good?
-
Q4: How can I perform a quick quality control check on my stored boronic acid?
-
A4: The most straightforward methods are measuring the melting point or running a ¹H NMR. A broad or depressed melting point compared to the literature value can indicate impurities. The NMR spectrum should be clean and free of signals corresponding to the protodeboronated species or significant boroxine formation.
-
Summary of Temperature Effects and Best Practices
To ensure the stability and reactivity of this compound, temperature control is paramount. The table below summarizes the key degradation pathways and recommended handling procedures.
| Parameter | Details | Scientific Rationale & References |
| Recommended Storage | 2-8°C (short-term), -20°C (long-term). Under inert gas (Ar, N₂), protected from light and moisture. | Minimizes thermal energy available for degradation pathways and prevents hydrolysis or oxidation.[6][7][14] |
| Primary Degradation Pathways | 1. Dehydration (Trimerization) 2. Protodeboronation | 1. Loss of water to form a cyclic boroxine. Driven by heat.[10][12]2. Cleavage of the C-B bond. Accelerated by heat, acid, or base.[1][9] |
| Effect of High Temperature | Accelerates rates of both dehydration and protodeboronation, leading to loss of active reagent. | Increased kinetic energy overcomes the activation barriers for these degradation reactions.[4][15] |
| Analytical Signatures of Degradation | - Boroxine: Appearance of a higher MW peak in MS; characteristic shifts in ¹H and ¹¹B NMR.- Protodeboronation: Loss of boronic acid signals in NMR; appearance of signals for 1-methylthio-3-(trifluoromethyl)benzene. | These signatures provide direct evidence of the specific degradation pathway that has occurred. |
| Best Practices | - Always store cold and dry.- Aliquot reagent to avoid multiple freeze-thaw cycles.- Avoid heating the solid to dry it.- Minimize time at elevated temperatures during reaction setup. | Following these procedures will preserve the integrity of the reagent, leading to more reliable and reproducible experimental outcomes. |
Visual Troubleshooting Workflow
The following diagram provides a logical decision tree for troubleshooting common issues related to the stability of this compound.
Caption: Troubleshooting workflow for stability issues.
References
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Acid-promoted metal-free protodeboronation of arylboronic acids - RSC Advances (RSC Publishing) DOI:10.1039/C7RA05979E [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chemscene.com [chemscene.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. lumiprobe.com [lumiprobe.com]
- 9. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Phenylboronic acid - Wikipedia [en.wikipedia.org]
- 11. d-nb.info [d-nb.info]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. laballey.com [laballey.com]
- 15. scholar.tecnico.ulisboa.pt [scholar.tecnico.ulisboa.pt]
Technical Support Center: A Troubleshooting Guide for Suzuki Reactions with Electron-Deficient Boronic Acids
Welcome to the Technical Support Center for advanced Suzuki-Miyaura cross-coupling reactions. This guide is designed for researchers, chemists, and drug development professionals who are encountering challenges with electron-deficient boronic acids. As a Senior Application Scientist, my goal is to provide you with not just solutions, but also the underlying chemical principles to empower your experimental design.
Electron-deficient boronic acids are notoriously challenging coupling partners. Their reduced nucleophilicity slows the critical transmetalation step in the catalytic cycle, and they are often highly susceptible to undesirable side reactions, most notably protodeboronation. This guide provides a structured, question-and-answer approach to diagnose and solve the common problems you may face.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Problem Area 1: Low to No Product Formation
Question 1: I am getting very low or no yield when using an electron-deficient arylboronic acid. What is the most likely cause?
Answer: Low or no yield with these substrates almost always points to a sluggish or stalled transmetalation step in the Suzuki catalytic cycle. Because the boronic acid is electron-poor, the organic group has less tendency to transfer from boron to the palladium center. This creates a bottleneck, allowing side reactions and catalyst decomposition to dominate.
To overcome this, you must optimize your reaction conditions to specifically accelerate transmetalation. Here are the key parameters to investigate:
-
Choice of Base: This is the most critical factor. The base activates the boronic acid by forming a more nucleophilic "ate" complex (e.g., [ArB(OH)3]⁻). For electron-deficient boronic acids, a stronger base is often required to facilitate this activation.[1][2][3]
-
Insight: Weak bases like sodium carbonate (Na₂CO₃) are often insufficient. Stronger inorganic bases such as potassium phosphate (K₃PO₄), cesium carbonate (Cs₂CO₃), or potassium tert-butoxide (KOtBu) are generally more effective.[1][4] Cesium carbonate is highly soluble in many organic solvents and is an excellent choice.[5] Be cautious with very strong bases like KOtBu, as they can promote side reactions if not used carefully.
-
-
Ligand Selection: The ligand on the palladium catalyst dramatically influences its reactivity. For challenging couplings, you need a ligand that promotes both oxidative addition and the subsequent, difficult transmetalation and reductive elimination steps.
-
Insight: Use bulky, electron-rich phosphine ligands. These ligands stabilize the palladium center, increase its electron density to facilitate oxidative addition, and their steric bulk can promote the final reductive elimination step.[2][3] Buchwald-type biarylphosphine ligands (e.g., SPhos, XPhos, RuPhos) are industry standards for this purpose.[1][6]
-
-
Solvent and Temperature: The choice of solvent affects the solubility of the base and other reagents. Increasing the temperature can provide the necessary energy to overcome the activation barrier for transmetalation.
-
Insight: Aprotic polar solvents like dioxane, THF, or DMF, often with a small amount of water, are common.[7] The water can help solubilize inorganic bases.[7] If your boronic acid is prone to decomposition, however, strictly anhydrous conditions may be necessary.[7] Reactions are typically heated between 80–110 °C.[1][7]
-
Problem Area 2: Dominant Side Reactions
Question 2: My main byproduct is the protonated arene from my boronic acid (Ar-H). How do I prevent this protodeboronation?
Answer: Protodeboronation is the cleavage of the C–B bond and its replacement with a C–H bond.[8] This side reaction is a major issue for electron-deficient and heteroaromatic boronic acids, especially under the basic, aqueous conditions of many Suzuki couplings.[9][10]
Causality: The reaction is often catalyzed by the base and accelerated by high temperatures and the presence of a proton source (like water).[9][10] The electron-withdrawing groups on your boronic acid make the C–B bond more susceptible to cleavage.
Mitigation Strategies:
-
Protect the Boronic Acid: The most robust solution is to convert the boronic acid into a more stable derivative before the reaction. These derivatives are more resistant to protodeboronation and release the active boronic acid species slowly in situ.
-
Use Anhydrous Conditions: If water is promoting the side reaction, switch to a strictly anhydrous solvent system. This may require using an organic-soluble base like an alkoxide or a fluoride source.[7]
-
Choose the Right Base: While a strong base is needed, an excessively harsh one can accelerate decomposition. Fluoride sources like cesium fluoride (CsF) or potassium fluoride (KF) can be effective alternatives to carbonates or phosphates, especially if your molecule has base-sensitive groups like esters.[7][13]
Question 3: I am observing significant homocoupling of my boronic acid (Ar-Ar). What causes this and how can I stop it?
Answer: Homocoupling is another palladium-catalyzed side reaction that consumes your starting material. It is often caused by the presence of oxygen in the reaction mixture, which can re-oxidize the Pd(0) catalyst and interfere with the main catalytic cycle.[1] Electron-deficient arylboronic acids have been shown to be particularly prone to this side reaction.[14]
Mitigation Strategies:
-
Thorough Degassing: This is non-negotiable. Ensure your solvent and reaction mixture are rigorously degassed before adding the catalyst. The most common method is to bubble an inert gas (argon or nitrogen) through the solvent for 15-30 minutes. Alternatively, a series of "freeze-pump-thaw" cycles can be used for more sensitive reactions.
-
Control Stoichiometry: Using a slight excess (1.1-1.5 equivalents) of the boronic acid derivative can sometimes help drive the desired cross-coupling reaction to completion, outcompeting the homocoupling pathway.
Visualizing the Process
To effectively troubleshoot, it's crucial to understand the underlying mechanics. The following diagrams illustrate the key concepts.
Caption: The Suzuki-Miyaura catalytic cycle, highlighting the challenging transmetalation step.
Caption: A logical workflow for troubleshooting failed Suzuki reactions.
Data Summary & Recommended Conditions
For difficult couplings involving electron-deficient boronic acids, a well-chosen set of starting conditions is crucial. The table below summarizes recommended components based on literature precedent.
| Component | Recommended Choice | Rationale & Key Considerations |
| Palladium Pre-catalyst | XPhos Pd G3, SPhos Pd G2 | Air-stable Pd(II) pre-catalysts that integrate the optimal ligand. Simplifies reaction setup and ensures a 1:1 Pd:Ligand ratio.[1] |
| Boronic Acid Derivative | Pinacol Ester (BPin) or MIDA Ester | Significantly more stable against protodeboronation than the free boronic acid.[7][11] |
| Base | K₃PO₄ or Cs₂CO₃ (3 equivalents) | Strong bases required to activate the electron-deficient boronic species for transmetalation.[1] |
| Solvent | 1,4-Dioxane / H₂O (e.g., 10:1 ratio) | Aprotic polar solvent provides good solubility. A small amount of water helps dissolve the inorganic base.[1][7] |
| Temperature | 80 - 110 °C | Provides thermal energy to overcome the activation barrier of the rate-limiting transmetalation step.[1] |
| Atmosphere | Nitrogen or Argon | Essential to prevent oxygen-induced homocoupling and catalyst decomposition.[1] |
Example Experimental Protocol
This protocol provides a robust starting point for the coupling of an aryl bromide with an electron-deficient boronic acid pinacol ester.
Reaction: Coupling of 4-bromoacetophenone with 4-(trifluoromethyl)phenylboronic acid pinacol ester.
Materials:
-
4-bromoacetophenone (1.0 equiv)
-
4-(Trifluoromethyl)phenylboronic acid pinacol ester (1.2 equiv)
-
XPhos Pd G3 (2 mol%)
-
Potassium Phosphate (K₃PO₄) (3.0 equiv)
-
1,4-Dioxane (to 0.2 M)
-
Deionized Water (1/10th of dioxane volume)
Procedure:
-
Preparation: To a dry reaction vial equipped with a magnetic stir bar, add 4-bromoacetophenone, 4-(trifluoromethyl)phenylboronic acid pinacol ester, and K₃PO₄.
-
Inert Atmosphere: Seal the vial with a septum cap. Evacuate and backfill the vial with argon or nitrogen. Repeat this process three times to ensure an inert atmosphere.
-
Catalyst Addition: Under a positive pressure of inert gas, add the XPhos Pd G3 pre-catalyst.
-
Solvent Addition: Degas the 1,4-dioxane and water by bubbling argon through them for 20-30 minutes. Add the degassed dioxane and water to the reaction vial via syringe.
-
Reaction: Place the sealed vial in a preheated heating block or oil bath set to 100 °C. Stir the mixture vigorously for the duration of the reaction (typically 4-24 hours).
-
Monitoring: Monitor the reaction's progress by taking small aliquots and analyzing them via TLC or LC-MS. Check for the disappearance of the limiting starting material (4-bromoacetophenone).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water, followed by brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel to obtain the desired biaryl product.[1][7]
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Advantages and Challenges of Cross-Coupling Reactions and Recent Progress in Suzuki–Miyaura Reactions — Chemical.AI – AI for Retrosynthesis & Molecule Synthesis [chemical.ai]
- 5. quora.com [quora.com]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Protodeboronation - Wikipedia [en.wikipedia.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. reddit.com [reddit.com]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Catalyst Poisoning in Reactions with Sulfur-Containing Boronic Acids
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) regarding a common and often frustrating challenge in cross-coupling chemistry: palladium catalyst poisoning by sulfur-containing boronic acids. My aim is to move beyond simple procedural lists and offer a deeper understanding of the underlying chemical principles to empower you to solve and, more importantly, prevent these issues in your own work.
Section 1: Understanding the Problem - The "Why" Behind Catalyst Poisoning
Before diving into troubleshooting, it's crucial to understand the fundamental mechanism of catalyst poisoning in this context. Palladium-catalyzed cross-coupling reactions, such as the Nobel Prize-winning Suzuki-Miyaura coupling, are workhorses in modern synthetic chemistry.[1] The catalytic cycle relies on the ability of a palladium(0) species to orchestrate a sequence of oxidative addition, transmetalation, and reductive elimination.[1][2] However, the presence of sulfur-containing compounds, even at trace levels, can bring this cycle to a screeching halt.[3][4][5]
FAQ 1: How exactly do sulfur compounds poison my palladium catalyst?
Sulfur compounds, particularly thiols, thioethers, and certain sulfur-containing heterocycles (like thiophenes), act as potent poisons for palladium catalysts.[5][6] The poisoning occurs primarily through strong coordination of the sulfur atom to the palladium center.[5] This high-affinity interaction leads to several detrimental effects:
-
Blocking of Active Sites: The sulfur compound physically occupies the coordination sites on the palladium catalyst, preventing the aryl halide and boronic acid from binding and reacting.[5]
-
Formation of Inactive Complexes: Sulfur can react with the palladium catalyst to form highly stable and catalytically inactive palladium-sulfur complexes, effectively sequestering the catalyst from the reaction.[5][7]
-
Alteration of Electronic Properties: The strong coordination of sulfur can modify the electronic properties of the palladium center, rendering it less efficient at mediating the critical steps of the catalytic cycle.[5]
Caption: Mechanism of Palladium Catalyst Poisoning by Sulfur Compounds.
Section 2: Troubleshooting Guide - From Failed Reaction to Successful Coupling
You've set up your Suzuki reaction with a novel sulfur-containing boronic acid, and after hours of stirring, your TLC or LC-MS shows only starting materials. Here’s a systematic approach to diagnose and solve the problem.
Q1: My reaction isn't working. How do I confirm sulfur poisoning is the culprit?
A1: Initial Diagnosis
-
Run a Control Reaction: The most definitive first step is to perform a control experiment.[8] Use a well-behaved, non-sulfur-containing boronic acid (e.g., phenylboronic acid) with your aryl halide under the exact same conditions (catalyst, ligand, base, solvent, temperature). If this reaction proceeds smoothly, it strongly suggests an issue specific to your sulfur-containing substrate.
-
Increase Catalyst Loading: In some cases of mild poisoning, increasing the catalyst loading (e.g., from 1 mol% to 5 mol%) can sometimes overcome the inhibition and provide a modest yield. While not an ideal solution, a positive result here points towards catalyst deactivation.
Q2: I've confirmed sulfur poisoning. What are my next steps to get the reaction to work?
A2: Mitigation Strategies
If sulfur poisoning is suspected, several strategies can be employed. The choice of method will depend on the nature of the sulfur-containing group and the overall reaction context.
Strategy 1: Ligand Modification
The choice of phosphine ligand is critical. Historically, chelating bisphosphine ligands were thought to be more resistant to displacement by thiols.[7] However, recent studies have shown that bulky, electron-rich monophosphine ligands can be highly effective.[7]
-
Why it works: These bulky ligands create a sterically hindered environment around the palladium center, making it more difficult for the sulfur atom to coordinate and poison the catalyst. They also accelerate the desired catalytic steps, helping the reaction outcompete the poisoning process.
-
Recommended Ligands:
-
Buchwald-type biarylphosphine ligands: XPhos, SPhos, RuPhos are excellent starting points for challenging couplings.[9]
-
N-heterocyclic carbenes (NHCs): These have also shown promise in resisting deactivation.
-
Strategy 2: Use of Additives and Scavengers
-
Zinc Chloride (ZnCl₂): For reactions involving thiolates, the addition of a substoichiometric amount of zinc chloride has been shown to prevent catalyst deactivation.[10] It is believed that the zinc(II) ions preferentially coordinate with the thiolate, preventing it from binding to the palladium catalyst.[10]
-
Sulfur Scavenger Resins: Before starting the coupling reaction, you can pre-treat your sulfur-containing boronic acid solution with a scavenger resin. These are solid-supported reagents designed to selectively bind and remove sulfur-containing impurities.
-
How it works: The solution containing the boronic acid is passed through a cartridge or stirred with the resin for a period, after which the resin is filtered off, leaving a purified solution for the reaction.
-
Strategy 3: Catalyst and Pre-catalyst Selection
-
Air-Stable Pre-catalysts: Using robust, air-stable pre-catalysts (e.g., palladacycles like the Buchwald G3 pre-catalysts) can be advantageous.[9] These ensure that the active Pd(0) species is generated efficiently in situ, which can be crucial when a poison is present from the start.
Summary of Troubleshooting Approaches
| Strategy | Key Principle | Recommended Action |
| Ligand Modification | Steric hindrance and accelerated catalysis | Switch to bulky, electron-rich monophosphine ligands (e.g., XPhos, SPhos). |
| Additives | Preferential binding of sulfur species | Add substoichiometric ZnCl₂ for thiolate-containing substrates. |
| Scavengers | Removal of sulfur compounds | Pre-treat starting material solution with a sulfur scavenger resin. |
| Catalyst Choice | Efficient generation of active catalyst | Use a robust, air-stable pre-catalyst (e.g., Buchwald G3). |
Section 3: Experimental Protocols
Here are detailed, step-by-step protocols for a standard Suzuki-Miyaura coupling and a method for using a scavenger resin to purify a sulfur-containing starting material.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling with a Sulfur-Containing Boronic Acid
This protocol is a starting point and may require optimization for your specific substrates.
-
Reagent Preparation:
-
In a dry reaction vessel equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), the sulfur-containing boronic acid (1.2 equiv), and a finely powdered base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 equiv).[9]
-
Expert Tip: Ensure the base is anhydrous and finely powdered, especially for non-aqueous reactions, to maximize its reactivity.[9]
-
-
Inert Atmosphere:
-
Seal the vessel with a septum and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes. A proper inert atmosphere is crucial to prevent oxygen from decomposing the catalyst.[9]
-
-
Catalyst and Ligand Addition:
-
Under the inert atmosphere, add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and the phosphine ligand (e.g., XPhos, 2-4 mol%).
-
-
Solvent Addition:
-
Add a degassed solvent system (e.g., Dioxane/H₂O 10:1) via syringe.[9] The reaction concentration is typically between 0.1 M and 0.5 M with respect to the limiting reagent.
-
-
Reaction:
-
Place the reaction vessel in a preheated oil bath or heating block and stir vigorously at the desired temperature (typically 80–110 °C).[9]
-
-
Monitoring and Workup:
-
Purification:
-
Purify the crude product by flash column chromatography.[9]
-
Caption: Troubleshooting Workflow for Sulfur-Poisoned Suzuki Reactions.
Protocol 2: Pre-treatment of a Sulfur-Containing Boronic Acid with a Scavenger Resin
This protocol describes a general method for removing problematic sulfur impurities before the coupling reaction.
-
Dissolution: Dissolve the sulfur-containing boronic acid in a suitable, dry organic solvent in which it is highly soluble.
-
Resin Addition: Add the sulfur scavenger resin (typically 2-4 equivalents based on the estimated amount of sulfur impurity) to the solution.
-
Stirring: Stir the mixture at room temperature for 1-2 hours. The optimal time may vary, so a small time-course study might be beneficial.
-
Filtration: Filter the mixture to remove the scavenger resin. A simple gravity filtration or filtration through a syringe filter packed with celite is usually sufficient.
-
Rinsing: Rinse the resin with a small amount of the same dry solvent to ensure complete recovery of the boronic acid.
-
Concentration: Combine the filtrate and the rinsings and concentrate under reduced pressure to obtain the purified boronic acid.
-
Reaction: The purified boronic acid can now be used directly in the Suzuki-Miyaura coupling reaction as described in Protocol 1.
Section 4: Advanced FAQs
Q3: Can the type of sulfur functional group affect the degree of poisoning?
A3: Absolutely. The nature of the sulfur-containing functional group plays a significant role. Thiols (R-SH) and thiolates (R-S⁻) are generally considered the most potent poisons due to their strong binding to palladium.[4][7] Thioethers (R-S-R') and sulfur-containing heterocycles like thiophene can also be problematic, though their poisoning effect can sometimes be overcome more easily.[6] Disulfides (R-S-S-R) can also be a source of poisoning, potentially through in situ reduction to thiols.
Q4: I've tried everything and my reaction still fails. What else could be wrong?
A4: While sulfur poisoning is a common culprit, other factors can lead to a failed Suzuki reaction.[9] If you've addressed the potential for sulfur poisoning and are still unsuccessful, consider these points:
-
Purity of Reagents: Boronic acids can degrade over time, leading to protodeboronation.[9] Ensure your boronic acid is pure and has not been stored for an extended period under non-ideal conditions.
-
Base and Solvent Choice: The base and solvent system is critical and often interdependent.[9] The base must be strong enough to facilitate transmetalation but not so strong as to cause degradation.[9]
-
Oxygen Contamination: Ensure your solvent is properly degassed and the reaction is run under a strictly inert atmosphere.[9] Oxygen can lead to the unwanted homocoupling of boronic acids and decomposition of the catalyst.[9]
By systematically working through these diagnostic and mitigation steps, you can significantly increase your chances of success when working with these challenging but valuable sulfur-containing building blocks.
References
- 1. Yoneda Labs [yonedalabs.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Monophosphine Ligands Promote Pd-Catalyzed C–S Cross-Coupling Reactions at Room Temperature with Soluble Bases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. reddit.com [reddit.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Transition Metal Catalyzed Synthesis of Aryl Sulfides - PMC [pmc.ncbi.nlm.nih.gov]
workup procedure to remove boron impurities from 4-(Methylthio)-2-(trifluoromethyl)phenylboronic acid reactions
For Researchers, Scientists, and Drug Development Professionals
This guide provides in-depth technical and practical advice for the removal of boron-containing impurities from reaction mixtures involving 4-(Methylthio)-2-(trifluoromethyl)phenylboronic acid. The methodologies discussed are broadly applicable to a wide range of substituted phenylboronic acids used in modern organic synthesis.
Introduction: The Challenge of Boron Impurities
Boronic acids are indispensable reagents in synthetic chemistry, most notably for their role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[1] Their utility, however, is often accompanied by purification challenges. Excess boronic acid, its boroxine anhydrides, and other boron-containing byproducts can complicate reaction workups and compromise the purity of the desired product.[2]
The specific compound, this compound, presents its own set of considerations due to its electronic properties and potential for side reactions. This guide will address these specific challenges within the broader context of boronic acid purification.
Frequently Asked Questions (FAQs) & Troubleshooting
Here we address common issues encountered during the purification of reactions involving this compound.
Q1: My primary purification attempt via standard silica gel chromatography failed to separate my product from the starting boronic acid. What went wrong?
A1: This is a frequent issue. Boronic acids can interact strongly with the Lewis acidic silanol groups on the surface of silica gel, leading to significant streaking, poor separation, and in some cases, decomposition of the desired product.[3] The polarity of this compound and its potential to form boroxine anhydrides further complicates chromatographic purification.
Troubleshooting Steps:
-
Modify the Stationary Phase: Consider using a less acidic stationary phase like neutral alumina.[4] Alternatively, you can impregnate the silica gel with boric acid to reduce the Lewis acidity of the silica surface and minimize over-adsorption of the boronic acid and its esters.[5][6]
-
Adjust the Mobile Phase: Adding a small amount of a modifier like acetic acid or triethylamine to your eluent can sometimes improve separation by competing for active sites on the silica.[4] However, this should be done cautiously as it can affect the stability of your target compound.
-
Alternative Chromatographic Techniques: For highly polar compounds, reverse-phase chromatography (C18) can be a viable option.[3] High-Performance Liquid Chromatography (HPLC) offers superior resolution for separating structurally similar boronic acids and can be a powerful tool for final purification.[7]
Q2: I've tried a basic aqueous wash to remove the boronic acid, but I'm still seeing significant impurities in my organic layer. Why isn't this working effectively?
A2: While a basic wash is a standard and often effective technique, its success depends on several factors. Boronic acids are Lewis acids and will react with a base to form the more water-soluble boronate salt, which can then be extracted into the aqueous layer.[3][8]
Potential Reasons for Incomplete Extraction:
-
Insufficient Basicity: The pKa of the boronic acid influences the pH required for efficient extraction. A weak base may not be sufficient to fully deprotonate the boronic acid. A 1-2 M solution of a strong base like NaOH or KOH is often more effective.[9]
-
Product Stability: Ensure your desired product is stable under the basic conditions of the workup.
-
Emulsion Formation: The presence of certain solvents or surfactants can lead to the formation of emulsions, which can trap impurities in the organic layer.
-
Back Extraction: If the pH of the aqueous layer is not sufficiently high, the boronate salt can hydrolyze back to the boronic acid and partition back into the organic layer.
Q3: What are scavenger resins, and how can they be used to remove boronic acid impurities?
A3: Scavenger resins are functionalized solid supports designed to selectively bind and remove specific impurities from a reaction mixture.[10] This technique offers several advantages over traditional liquid-liquid extraction and chromatography, including simplified workup procedures, reduced solvent usage, and compatibility with automated systems.[10]
Recommended Scavenger Resins for Boronic Acids:
-
Diethanolamine (DEAM) Resins: These are particularly effective for sequestering boronic acids.[11][12][13]
-
Diol-functionalized Resins: These resins can also be used to bind boronic acids.[12][14]
-
Guanidine-functionalized Resins: These act as strong chelating agents for boronic acids.[14]
The general procedure involves adding the scavenger resin to the crude reaction mixture, stirring for a specified time to allow for binding of the impurity, and then simply filtering off the resin.
In-Depth Purification Protocols
Below are detailed, step-by-step protocols for the most effective methods to remove this compound and related impurities.
Protocol 1: Optimized Extractive Workup
This protocol is a first-line approach for removing the bulk of boronic acid impurities.
Step-by-Step Methodology:
-
Reaction Quench: Once the reaction is complete, cool the reaction mixture to room temperature.
-
Solvent Removal (Optional): If the reaction solvent is not suitable for liquid-liquid extraction (e.g., THF, methanol), remove it under reduced pressure.
-
Redissolution: Dissolve the crude residue in a suitable organic solvent for extraction, such as ethyl acetate or dichloromethane.
-
Basic Wash: Transfer the organic solution to a separatory funnel and wash with a 1 M aqueous solution of NaOH or KOH. Repeat the wash 2-3 times.[9]
-
Brine Wash: Wash the organic layer with a saturated aqueous solution of NaCl (brine) to remove any residual water.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na2SO4 or MgSO4), filter, and concentrate under reduced pressure to yield the crude product.
Protocol 2: Scavenger Resin Purification
This method is ideal when extractive workups are insufficient or when a very high level of purity is required.
Step-by-Step Methodology:
-
Dissolve Crude Product: Dissolve the crude reaction mixture in a suitable organic solvent.
-
Add Scavenger Resin: Add the appropriate scavenger resin (e.g., SiliaBond DEAM) to the solution. The amount of resin will depend on the amount of boronic acid impurity.
-
Stir: Stir the mixture at room temperature for the recommended time (typically 1-4 hours).
-
Filter: Filter the mixture to remove the scavenger resin.
-
Wash Resin: Wash the resin with a small amount of the organic solvent to recover any adsorbed product.
-
Concentrate: Combine the filtrate and the washings and concentrate under reduced pressure to obtain the purified product.
Protocol 3: Formation and Filtration of Diethanolamine Adducts
This technique relies on the formation of a stable, often crystalline, adduct between the boronic acid and diethanolamine, which can then be removed by filtration.[3][15]
Step-by-Step Methodology:
-
Dissolve Crude Mixture: Dissolve the crude reaction product in a suitable solvent like diethyl ether.
-
Add Diethanolamine: Add diethanolamine to the solution. The diethanolamine adduct of the boronic acid will often precipitate out of the solution as a crystalline solid.[3]
-
Filter: Filter the mixture to remove the precipitated adduct.
-
Wash and Concentrate: Wash the filtrate with a dilute acid solution (e.g., 0.1 M HCl) to remove any remaining diethanolamine, followed by a brine wash.[16] Dry the organic layer and concentrate under reduced pressure.
Data Summary and Method Comparison
| Purification Method | Advantages | Disadvantages | Best Suited For |
| Extractive Workup | Simple, fast, and cost-effective for removing bulk impurities. | May not achieve high levels of purity; potential for emulsion formation. | Initial purification step. |
| Scavenger Resins | High selectivity, simple filtration workup, and suitable for automation.[10] | Higher cost compared to extraction. | Achieving high purity; difficult separations. |
| Chromatography | Can provide very high purity. | Can be time-consuming and may lead to product loss on the column.[3] | Final purification of small to medium scale reactions. |
| Diethanolamine Adduct | Can be highly effective for specific boronic acids; often yields a crystalline solid that is easy to remove. | Not universally applicable to all boronic acids; requires an additional step to remove excess diethanolamine.[3] | When the boronic acid is not too polar and forms a stable adduct. |
Experimental Workflows (Graphviz Diagrams)
Concluding Remarks
The successful purification of reactions involving this compound requires a thoughtful and often multi-step approach. By understanding the underlying chemical principles of each purification technique, researchers can effectively troubleshoot and optimize their workup procedures to achieve high-purity products. The choice of method will ultimately depend on the specific reaction, the nature of the desired product, and the required level of purity.
References
- 1. Yoneda Labs [yonedalabs.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. reddit.com [reddit.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. academic.oup.com [academic.oup.com]
- 7. waters.com [waters.com]
- 8. reddit.com [reddit.com]
- 9. researchgate.net [researchgate.net]
- 10. Scavenger Resins - Amerigo Scientific [amerigoscientific.com]
- 11. suprasciences.com [suprasciences.com]
- 12. silicycle.com [silicycle.com]
- 13. silicycle.com [silicycle.com]
- 14. silicycle.com [silicycle.com]
- 15. reddit.com [reddit.com]
- 16. A Method for the Deprotection of Alkylpinacolyl Boronate Esters - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Impact of Water on 4-(Methylthio)-2-(trifluoromethyl)phenylboronic Acid Coupling Efficiency
This technical guide is intended for researchers, scientists, and drug development professionals utilizing 4-(Methylthio)-2-(trifluoromethyl)phenylboronic acid in Suzuki-Miyaura cross-coupling reactions. The unique electronic properties of this reagent, namely the electron-donating methylthio group and the electron-withdrawing trifluoromethyl group, present specific challenges and opportunities in optimizing reaction conditions. A critical, and often misunderstood, variable is the presence of water. This document provides a comprehensive troubleshooting guide in a question-and-answer format to address common issues related to water content in your reactions.
Part 1: Troubleshooting and FAQs
Q1: My Suzuki-Miyaura coupling reaction with this compound is giving low yields, and I suspect decomposition of the boronic acid. What is the likely cause and how can I mitigate it?
A1: A common side reaction that plagues Suzuki-Miyaura couplings is the protodeboronation of the boronic acid, where the boronic acid moiety is replaced by a hydrogen atom.[1][2] This is particularly relevant for arylboronic acids with electron-withdrawing groups, such as the trifluoromethyl group in your substrate, which can make the C-B bond more susceptible to cleavage.[3][4] While this can occur under both acidic and basic conditions, it is often problematic in the basic media required for the Suzuki-Miyaura reaction.[1]
Troubleshooting Protodeboronation:
-
Minimize Excess Water: While some water is often beneficial (see Q2), an excessive amount can accelerate protodeboronation. If you are using an aqueous base, ensure the concentration is appropriate and consider minimizing the total volume of water in the reaction.[5]
-
Base Selection: The strength and concentration of the base can influence the rate of protodeboronation. Screening different bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) can help find a balance between efficient coupling and minimal decomposition.[6]
-
Reaction Time and Temperature: Monitor your reaction progress closely. Prolonged reaction times at elevated temperatures can lead to increased decomposition. If the desired coupling is reasonably fast, reducing the overall reaction time can improve the yield.[5]
-
Inert Atmosphere: Rigorously maintain an inert atmosphere (e.g., argon or nitrogen) to prevent oxygen from entering the reaction. Oxidative processes can contribute to the degradation of reaction components.[7]
Caption: Troubleshooting workflow for addressing low yields due to suspected protodeboronation.
Q2: I am running my coupling reaction under strictly anhydrous conditions to avoid decomposition, but the reaction is very sluggish or fails to go to completion. Why is this happening?
A2: This is a common misconception. While an excess of water is detrimental, trace amounts are often crucial for an efficient Suzuki-Miyaura coupling. The generally accepted mechanism involves the activation of the boronic acid by a base to form a more nucleophilic boronate species.[8] Water can play a key role in this process by facilitating the formation of the active boronate and participating in the transmetalation step.[7] In many cases, boronic esters are thought to hydrolyze to the corresponding boronic acids before reacting, highlighting the importance of water.[7]
Experimental Protocol for Controlled Water Addition:
If your anhydrous reaction is not proceeding efficiently, a systematic addition of water is recommended.
-
Solvent System: A common approach is to use a biphasic solvent system, such as toluene/water or dioxane/water.[9] A typical starting ratio is 4:1 or 5:1 organic solvent to aqueous base solution.
-
Co-solvent: If you prefer a mostly organic system, adding a small, controlled amount of water can be effective. Start by adding 3-5 equivalents of water relative to the boronic acid and observe the effect on the reaction rate and yield.
-
Hydrated Bases: Using a hydrated form of a base, such as K₃PO₄·7H₂O, can be a convenient way to introduce a controlled amount of water into the reaction.[10][11]
| Condition | Rationale | Expected Outcome |
| Strictly Anhydrous | To prevent protodeboronation. | Sluggish or no reaction due to inefficient boronate formation and transmetalation. |
| Controlled Water | To facilitate boronate formation and transmetalation. | Increased reaction rate and higher yield of the desired product. |
| Excess Water | Uncontrolled hydrolysis and potential for increased side reactions. | Decreased yield due to protodeboronation and other decomposition pathways.[12] |
Q3: I am observing significant batch-to-batch inconsistency in my coupling reaction yields. Could water be the underlying issue?
A3: Absolutely. Inconsistent water content is a frequent source of irreproducibility in Suzuki-Miyaura couplings.
Strategies for Ensuring Reproducibility:
-
Solvent Quality: Use high-quality, anhydrous solvents from a reliable supplier and handle them under an inert atmosphere to prevent moisture absorption.
-
Base Handling: Bases, especially hygroscopic ones like potassium carbonate, should be stored in a desiccator. For maximum consistency, consider oven-drying the base before use or purchasing a fresh bottle.
-
Standardized Aqueous Base Preparation: If using an aqueous solution of your base, prepare a stock solution to ensure the concentration is consistent across different reaction setups.
-
Precise Water Addition: When intentionally adding water as a co-solvent, use a microsyringe for accurate and reproducible additions.
Caption: The Suzuki-Miyaura catalytic cycle, highlighting the role of water and base in forming the active boronate species for transmetalation.
Part 2: References
-
Al-Amin, M., & El-Emam, A. A. (2022). The Suzuki-Miyaura Cross-Coupling Reaction: A Mechanistic Perspective. IntechOpen.
-
Cammidge, A. N., & Creton, I. (2002). Protodeboronation of Arylboronic Acids: A Mechanistic Study. The Journal of Organic Chemistry, 67(15), 5377-5384.
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from --INVALID-LINK--
-
Cox, P. A., et al. (2017). Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society, 139(35), 12264-12275.
-
Li, W., et al. (2017). Acid-promoted metal-free protodeboronation of arylboronic acids. RSC Advances, 7(53), 33539-33544.
-
Cox, P. A., et al. (2017). Base-catalyzed Aryl-B(OH)2 Protodeboronation Revisited: from Concerted Proton-Transfer to Liberation of a Transient Arylanion. LJMU Research Online.
-
BenchChem. (2025). Technical Support Center: Troubleshooting Failed Suzuki Couplings with 5-Iodofuran-2-amine. Retrieved from --INVALID-LINK--
-
BenchChem. (2025). Technical Support Center: A Troubleshooting Guide for CPME in Suzuki Couplings. Retrieved from --INVALID-LINK--
-
ChemistryViews. (2019). Water Is Key for Solid-State Suzuki-Miyaura Reactions. Retrieved from --INVALID-LINK--
-
Reddit. (2022). Tips on increasing yield of Miyaura coupling reaction? r/OrganicChemistry. Retrieved from --INVALID-LINK--
-
Matos, M. J., et al. (2024). Phase transfer catalysts shift the pathway to transmetalation in biphasic Suzuki-Miyaura cross-couplings. Nature Communications, 15(1), 1-10.
-
Mondal, T., & Bhaumik, A. (2018). Suzuki Coupling Reactions in Neat Water as the Solvent: Where in the Biphasic Reaction Mixture Do the Catalytic Reaction Steps Occur?. Catalysts, 8(9), 354.
-
Braga, A. A. C., et al. (2005). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society, 127(42), 14564-14565.
-
Madaksira, V. (2023). What is the prominent role of water in the Suzuki reaction?. Quora. Retrieved from --INVALID-LINK--
-
Pentsak, E. O., & Ananikov, V. P. (2019). The influence of water on the solid-phase Suzuki–Miyaura reaction. Catalysis Science & Technology, 9(10), 2547-2555.
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from --INVALID-LINK--
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from --INVALID-LINK--
-
Li, Y., et al. (2018). Highly Efficient Method for Suzuki Reactions in Aqueous Media. ACS Omega, 3(4), 4451-4458.
-
Reddit. (2021). Diagnosing issues with a failed Suzuki coupling? r/Chempros. Retrieved from --INVALID-LINK--
-
Li, Y., et al. (2018). Highly Efficient Method for Suzuki Reactions in Aqueous Media. ACS Omega, 3(4), 4451-4458.
-
TCI Chemicals. (n.d.). Suzuki-Miyaura Cross Coupling Reaction. Retrieved from --INVALID-LINK--
-
Nakao, Y., et al. (2022). Base-free Suzuki–Miyaura cross-coupling reaction mediated by Lewis acids. ChemRxiv.
-
Sigma-Aldrich. (n.d.). 4-Fluoro-2-(methylthio)phenylboronic acid. Retrieved from --INVALID-LINK--
-
ChemScene. (n.d.). (4-(Methylthio)-2-(trifluoromethyl)phenyl)boronic acid. Retrieved from --INVALID-LINK--
-
Reddit. (2024). Water content and suzuki reaction. r/Chempros. Retrieved from --INVALID-LINK--
-
Advanced ChemBlocks. (n.d.). (4-(methylthio)-2-(trifluoromethyl)phenyl)boronic acid. Retrieved from --INVALID-LINK--
-
Gu, Z., & Su, W. (2011). Site-selective Suzuki–Miyaura cross-coupling reactions of 2,3,4,5-tetrabromofuran. Organic & Biomolecular Chemistry, 9(16), 5738-5744.
-
Borchert, S., et al. (2015). Combination of a Suzuki cross-coupling reaction using a water-soluble palladium catalyst with an asymmetric enzymatic reduction towards a one-pot process in aqueous medium at room temperature. Catalysis Science & Technology, 5(2), 1043-1049.
-
Sigma-Aldrich. (n.d.). 4-Fluoro-2-(methylthio)phenylboronic acid. Retrieved from --INVALID-LINK--
-
Sigma-Aldrich. (n.d.). 4-(Methylthio)phenylboronic acid. Retrieved from --INVALID-LINK--
-
Skrocki, A., et al. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry, 14, 2235-2243.
References
- 1. researchgate.net [researchgate.net]
- 2. Acid-promoted metal-free protodeboronation of arylboronic acids - RSC Advances (RSC Publishing) DOI:10.1039/C7RA05979E [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Yoneda Labs [yonedalabs.com]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. scispace.com [scispace.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Highly Efficient Method for Suzuki Reactions in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
ligand effects on the outcome of Suzuki reactions with 4-(Methylthio)-2-(trifluoromethyl)phenylboronic acid
Topic: Ligand Effects on the Outcome of Suzuki Reactions with 4-(Methylthio)-2-(trifluoromethyl)phenylboronic acid
Welcome to the technical support center for advanced Suzuki-Miyaura cross-coupling applications. This guide is designed for researchers, chemists, and drug development professionals encountering challenges with sterically and electronically complex substrates. Our focus today is on a particularly demanding reagent: This compound .
This boronic acid presents a unique combination of challenges: the bulky trifluoromethyl group at the ortho position creates significant steric hindrance, while the electron-withdrawing nature of the -CF₃ group and the presence of a potentially coordinating methylthio group introduce complex electronic effects. This guide provides in-depth, troubleshooting-focused advice in a question-and-answer format to navigate these issues effectively.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My Suzuki-Miyaura reaction with this compound is giving low to no yield. What are the most likely causes?
A1: Low conversion with this substrate is a common issue stemming from its inherent structure. The primary culprits are typically inefficient oxidative addition or slow transmetalation, both exacerbated by the sterically bulky and electron-deficient nature of the boronic acid.
-
Steric Hindrance: The ortho-trifluoromethyl group physically obstructs the approach of the boronic acid to the palladium center during the critical transmetalation step. This slows down the catalytic cycle, often leading to catalyst decomposition or the prevalence of side reactions before the desired product can form.[1][2]
-
Electronic Effects: The strongly electron-withdrawing -CF₃ group deactivates the aryl ring, making the boronic acid a poorer nucleophile. This can significantly slow the transmetalation rate, which is often the rate-limiting step in the catalytic cycle.[3][4]
-
Inefficient Catalyst System: Standard catalysts like Pd(PPh₃)₄ are often ineffective for such demanding transformations. These first-generation catalysts struggle to facilitate the key steps of the catalytic cycle with hindered substrates.[5]
To address this, a systematic optimization of the ligand, base, and solvent is required to accelerate the catalytic cycle and outcompete side reactions.
Q2: I'm observing a significant amount of protodeboronation byproduct (1-methylthio-3-(trifluoromethyl)benzene). How can I minimize this?
A2: Protodeboronation, the replacement of the C-B bond with a C-H bond, is a major competing pathway, especially with electron-deficient arylboronic acids.[6] It is often accelerated by high temperatures, prolonged reaction times, and the presence of water under certain pH conditions.
Actionable Steps:
-
Choice of Base: The base is crucial. While necessary for activating the boronic acid, an overly strong or poorly soluble base can promote protodeboronation.
-
Switch to a weaker, milder base: Instead of strong hydroxides (NaOH, KOH), consider using potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃). These bases are often effective at promoting the desired coupling while minimizing decomposition of the boronic acid.[6]
-
Consider fluoride bases: Cesium fluoride (CsF) can be highly effective, as the fluoride ion is thought to interact favorably with the boron atom, facilitating transmetalation without excessively raising the basicity of the medium.[7]
-
-
Minimize Water Content: While Suzuki reactions are often tolerant of water, excess water can be the proton source for protodeboronation.
-
Use anhydrous solvents and ensure reagents are dry.
-
If a co-solvent is needed for solubility, consider using a non-protic polar solvent like dioxane or 2-MeTHF instead of aqueous mixtures, or use a minimal amount of water (e.g., a 10:1 organic/water ratio).
-
-
Use a More Stable Boronic Acid Derivative: If protodeboronation remains a persistent issue, converting the boronic acid to a more stable boronic ester, such as a pinacol (BPin) or MIDA ester, can protect it from decomposition until it is needed in the catalytic cycle.
Q3: Which class of ligands should I choose for this sterically hindered coupling, and why?
A3: Ligand selection is the most critical parameter for success. For a substrate like this compound, you need a ligand that is both bulky and electron-rich . This combination addresses the core challenges of the reaction.[3][5]
-
Electron-Richness: Donating ligands increase the electron density on the palladium center. This facilitates the oxidative addition of the aryl halide to the Pd(0) species, a crucial first step in the catalytic cycle.[3]
-
Steric Bulk: Bulky ligands promote the formation of a coordinatively unsaturated, highly reactive monoligated Pd(0) species. This species is more reactive in the oxidative addition step. Furthermore, the steric bulk facilitates the final reductive elimination step, which releases the product and regenerates the active catalyst.[1][2]
Recommended Ligand Classes:
| Ligand Class | Key Characteristics | Recommended Examples | Rationale for Use with Challenging Substrates |
| Buchwald-type Biaryl Phosphines | Highly electron-rich and sterically demanding. Promote fast oxidative addition and reductive elimination. | SPhos, XPhos, RuPhos | These are the go-to ligands for sterically hindered and electron-deficient substrates. Their bulk and electronic properties are specifically designed to create a highly active catalytic center capable of overcoming the high activation barriers associated with difficult couplings.[2][5] |
| Ferrocenyl Phosphines | Possess unique steric and electronic properties due to the ferrocene backbone. Often very effective for aryl chloride couplings. | Benzoferrocenyl dicyclohexyl phosphine | The dicyclohexylphosphine variants are particularly effective due to their combination of electron-donating alkyl groups and the bulky ferrocene scaffold, showing high activity for hindered systems.[5] |
| Indenyl-based Phosphines | Air-stable ligands that can provide highly active catalysts for coupling sterically hindered aryl halides. | (Indenyl)P(t-Bu)₂ | These ligands create a very active catalyst that can operate under milder conditions, potentially reducing side reactions like protodeboronation.[8] |
Start with a Buchwald-type ligand like SPhos or XPhos, as they have a broad scope and a high success rate for challenging couplings.
Visualizing the Catalytic Cycle and Ligand Influence
The diagram below illustrates the generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction. Bulky, electron-rich ligands (L) play a critical role in accelerating the oxidative addition and reductive elimination steps, which are often rate-limiting for challenging substrates.
Caption: The Suzuki-Miyaura Catalytic Cycle.
Experimental Protocol: A Starting Point for Optimization
This protocol provides a robust starting point for the Suzuki-Miyaura coupling of this compound with a generic aryl bromide. Note: This is a general procedure and must be optimized for each specific coupling partner.
Reagents & Equipment:
-
Aryl Bromide (1.0 equiv)
-
This compound (1.2 - 1.5 equiv)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%)
-
Phosphine Ligand (e.g., SPhos, 4.4 mol%)
-
Base (e.g., K₃PO₄, 3.0 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane or Toluene, to achieve ~0.1 M concentration)
-
Reaction vessel (e.g., microwave vial or Schlenk tube) with a magnetic stir bar
-
Inert atmosphere setup (Argon or Nitrogen)
Step-by-Step Methodology:
-
Vessel Preparation: To a clean, dry reaction vessel containing a magnetic stir bar, add the aryl bromide (1.0 equiv), this compound (1.2 equiv), and the base (K₃PO₄, 3.0 equiv).
-
Catalyst Addition: In a separate vial, briefly mix the palladium precatalyst (Pd₂(dba)₃, 2 mol%) and the ligand (SPhos, 4.4 mol%) in a small amount of the reaction solvent. Add this catalyst/ligand mixture to the main reaction vessel.
-
Inert Atmosphere: Seal the reaction vessel with a septum cap. Evacuate the vessel and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed.
-
Solvent Addition: Add the degassed, anhydrous solvent via syringe to the reaction vessel.
-
Reaction Execution: Place the sealed vessel in a preheated oil bath or heating block (a starting temperature of 80-100 °C is recommended). Stir the reaction vigorously for the intended duration (e.g., 12-24 hours).
-
Monitoring: Monitor the reaction progress by taking small aliquots (under inert atmosphere if the reaction is ongoing) and analyzing by TLC, GC-MS, or LC-MS to check for the consumption of starting materials and the formation of the product.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate and filter through a pad of Celite® to remove palladium residues and inorganic salts.
-
Purification: Transfer the filtrate to a separatory funnel and wash with water and then brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to isolate the desired biaryl product.
Troubleshooting Flowchart
Caption: A decision tree for troubleshooting difficult Suzuki couplings.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. nbinno.com [nbinno.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. An efficient indenyl-derived phosphine ligand for the Suzuki–Miyaura coupling of sterically hindered aryl halides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Validation & Comparative
A Comparative Guide to Trifluoromethylphenylboronic Acids in Suzuki-Miyaura Coupling
For Researchers, Scientists, and Drug Development Professionals
The introduction of a trifluoromethyl (CF₃) group into aromatic systems is a cornerstone of modern medicinal chemistry and materials science. This powerful electron-withdrawing moiety can dramatically enhance a molecule's metabolic stability, lipophilicity, and binding affinity. The Suzuki-Miyaura cross-coupling reaction stands as one of the most robust and versatile methods for forging the crucial carbon-carbon bonds to create these valuable trifluoromethylated biaryl structures.
However, the very properties that make the CF₃ group so desirable also present distinct challenges to the synthetic chemist. Its strong inductive effect significantly alters the electronic nature of the phenylboronic acid, impacting its reactivity in the catalytic cycle. Furthermore, the position of the CF₃ group—ortho, meta, or para—introduces nuanced steric and electronic differences that dictate the success or failure of a coupling reaction.
This guide provides a comparative analysis of the three trifluoromethylphenylboronic acid isomers in the Suzuki-Miyaura coupling. Moving beyond a simple recitation of protocols, we will dissect the mechanistic underpinnings that govern their reactivity, present comparative experimental data, and offer a detailed, field-tested protocol to empower researchers to optimize their synthetic strategies.
Mechanistic Insights: The Decisive Role of the CF₃ Group
The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[1][2] The three key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the aryl halide (Ar-X) bond, forming a Pd(II) complex.
-
Transmetalation: The organic group from the boronic acid is transferred to the palladium center, displacing the halide. This is often the rate-determining step.
-
Reductive Elimination: The two organic groups on the palladium complex couple and are ejected, forming the new C-C bond and regenerating the Pd(0) catalyst.
The trifluoromethyl group exerts its most profound influence on the transmetalation step. For this transfer to occur, the boronic acid must be activated by a base to form a more nucleophilic boronate species.[3] The electron-withdrawing CF₃ group deactivates the boronic acid by pulling electron density away from the phenyl ring, which in turn reduces the nucleophilicity of the ipso-carbon atom that needs to be transferred to the palladium center. This generally slows down the transmetalation rate compared to electron-rich or neutral phenylboronic acids.[4][5][6]
References
A Senior Application Scientist's Guide to the Validation of 4-(Methylthio)-2-(trifluoromethyl)phenylboronic Acid in Multi-Step Synthesis
For researchers, scientists, and professionals in drug development, the integrity of each component in a multi-step synthesis is paramount. The selection and validation of starting materials are critical checkpoints that dictate the efficiency, reproducibility, and safety of the final active pharmaceutical ingredient (API). This guide provides an in-depth technical comparison and validation protocol for 4-(Methylthio)-2-(trifluoromethyl)phenylboronic acid, a key building block in modern medicinal chemistry. We will explore its performance in the context of two structurally relevant alternatives, 4-Methoxy-2-(trifluoromethyl)phenylboronic acid and 4-(Methylthio)phenylboronic acid, providing a robust framework for its application in complex synthetic routes.
The Critical Role of Boronic Acids in Pharmaceutical Synthesis
Boronic acids are indispensable reagents in organic synthesis, most notably for their role in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a powerful method for the formation of carbon-carbon bonds.[1] This reaction is a cornerstone in the synthesis of biaryl and heteroaryl structures, which are common motifs in a vast array of pharmaceuticals.[2] The quality of the boronic acid used as a starting material directly impacts the impurity profile, yield, and overall success of the subsequent synthetic steps.[3]
The subject of this guide, This compound , presents a unique combination of substituents: a nucleophilic methylthio group and a strongly electron-withdrawing trifluoromethyl group. This electronic dichotomy can influence its reactivity, stability, and impurity profile, making a thorough validation essential.
Comparative Analysis of Substituted Phenylboronic Acids
To objectively evaluate the performance of this compound, we compare it with two analogues that allow for the dissection of the electronic and steric effects of its substituents:
-
Alternative 1: 4-Methoxy-2-(trifluoromethyl)phenylboronic acid: The methoxy group is isoelectronic with the methylthio group but differs in its steric and electronic-donating properties.
-
Alternative 2: 4-(Methylthio)phenylboronic acid: This analogue lacks the trifluoromethyl group, isolating the influence of the ortho-CF3 substituent.
The following table summarizes the key physicochemical properties and anticipated reactivity trends of these three boronic acids.
| Parameter | This compound | 4-Methoxy-2-(trifluoromethyl)phenylboronic acid | 4-(Methylthio)phenylboronic acid |
| Molecular Formula | C₈H₈BF₃O₂S | C₈H₈BF₃O₃ | C₇H₉BO₂S |
| Molecular Weight | 236.02 g/mol [4] | 235.96 g/mol | 184.03 g/mol |
| CAS Number | 1072945-99-3[4] | 959583-05-8 | 178302-53-3 |
| Anticipated Reactivity in Suzuki Coupling | Moderate to High | High | High |
| Potential for Side Reactions | Oxidation of methylthio group | Ether cleavage under harsh conditions | Oxidation of methylthio group |
| Key NMR Signal (¹⁹F NMR) | Singlet around -60 to -64 ppm | Singlet around -60 to -64 ppm | N/A |
Experimental Validation: A Multi-faceted Approach
A comprehensive validation of a boronic acid as a starting material for pharmaceutical synthesis should encompass its synthesis, purification, characterization, and performance in a representative reaction.
Synthesis and Purification
The synthesis of this compound typically proceeds via a multi-step sequence, starting from a readily available substituted toluene. The following is a representative synthetic protocol:
Workflow for the Synthesis of this compound
Caption: Synthetic pathway to the target boronic acid.
Experimental Protocol: Synthesis
-
Lithiation/Grignard Formation: To a solution of 1-bromo-4-(methylthio)-2-(trifluoromethyl)benzene in anhydrous THF at -78 °C, a solution of n-butyllithium in hexanes is added dropwise. Alternatively, the Grignard reagent can be prepared by reacting the aryl bromide with magnesium turnings.
-
Borylation: Triisopropyl borate is then added to the solution at -78 °C, and the reaction mixture is allowed to warm to room temperature overnight.
-
Hydrolysis and Isolation: The reaction is quenched with aqueous HCl, and the product is extracted with an organic solvent. The organic layers are combined, dried, and concentrated under reduced pressure.
-
Purification: The crude boronic acid is purified by recrystallization or by forming a salt with a suitable base, followed by acidification to afford the pure product.[5]
Impurity Profiling and Characterization
The identification and control of impurities are mandated by regulatory bodies like the ICH.[3] For boronic acids, common impurities include:
-
Boroxines (Anhydrides): These are cyclic trimers formed by the dehydration of boronic acids. They can be readily identified by NMR and are typically in equilibrium with the monomeric form in the presence of water.[6]
-
Homocoupling Products: Biphenyl derivatives formed from the coupling of two boronic acid molecules.
-
Protodeborylation Products: The corresponding arene formed by the cleavage of the C-B bond.
-
Process-related Impurities: Residual starting materials, reagents, and solvents.
Analytical Workflow for Impurity Profiling
Caption: Analytical techniques for impurity identification.
Experimental Protocol: HPLC-UV Method for Purity and Impurity Analysis
A robust HPLC-UV method is essential for the routine analysis of boronic acid purity.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A typical gradient would start with a high percentage of Mobile Phase A, gradually increasing the proportion of Mobile Phase B to elute the more nonpolar impurities.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
This method should be validated according to ICH Q2(R1) guidelines for specificity, linearity, accuracy, precision, and robustness.[7][8]
Performance in a Model Suzuki-Miyaura Cross-Coupling Reaction
The ultimate test of a boronic acid's utility is its performance in the intended chemical transformation. A model Suzuki-Miyaura cross-coupling reaction with a common aryl bromide provides a reliable benchmark.
Mechanism of the Suzuki-Miyaura Cross-Coupling Reaction
Caption: Catalytic cycle of the Suzuki-Miyaura reaction.[1]
Experimental Protocol: Comparative Suzuki-Miyaura Coupling
To compare the performance of the three boronic acids, a series of parallel reactions should be conducted under identical conditions.
-
Reaction Setup: To a reaction vial, add the aryl bromide (1.0 equiv), the respective boronic acid (1.2 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄, 2 mol%), and a base (e.g., K₂CO₃, 2.0 equiv).
-
Solvent: Add a suitable solvent system, such as a mixture of toluene and water.
-
Reaction: Heat the mixture to 90 °C and monitor the reaction progress by TLC or HPLC.
-
Workup and Analysis: Upon completion, cool the reaction to room temperature, perform an aqueous workup, and extract the product with an organic solvent. The crude product is then analyzed by HPLC to determine the yield and purity.
Comparative Performance Data (Hypothetical)
| Boronic Acid | Reaction Time (h) | Yield (%) | Purity (%) |
| This compound | 4 | 85 | 98 |
| 4-Methoxy-2-(trifluoromethyl)phenylboronic acid | 3.5 | 92 | 99 |
| 4-(Methylthio)phenylboronic acid | 3 | 95 | 99 |
This data is illustrative and serves to demonstrate the expected trends. Actual results may vary depending on the specific substrates and reaction conditions.
The slightly lower reactivity of the 4-(methylthio) derivative compared to the 4-methoxy analogue can be attributed to the potential for the sulfur atom to coordinate with the palladium catalyst, which can sometimes have a mild inhibitory effect. The presence of the ortho-trifluoromethyl group also introduces steric hindrance, which can slow down the transmetalation step.
Justification as a Starting Material in a Regulated Environment
According to ICH Q11 guidelines, the selection of a starting material in a pharmaceutical manufacturing process must be rigorously justified.[4][9] Key considerations include:
-
Structural Significance: The boronic acid should be a significant structural fragment of the final API.
-
Complexity and Commercial Availability: While commercially available starting materials are preferred, custom-synthesized ones are acceptable with appropriate justification and control.
-
Number of Synthetic Steps: There should be a sufficient number of synthetic steps between the starting material and the final API to ensure adequate purification and control of impurities.[10]
-
Control of Impurities: The control strategy for the starting material must demonstrate the ability to consistently provide material of the required quality and to control impurities that may impact the final API.[11]
Conclusion
The validation of this compound is a critical exercise for any drug development program that utilizes this versatile building block. A thorough understanding of its synthesis, impurity profile, and reactivity in comparison to relevant alternatives allows for the development of robust and well-controlled manufacturing processes. By implementing the comprehensive validation strategy outlined in this guide, researchers and scientists can ensure the quality and consistency of their synthetic intermediates, ultimately contributing to the development of safe and effective medicines.
References
- 1. ICH Official web site : ICH [ich.org]
- 2. The Suzuki-Miyaura Reaction of Phenylboronic Acid with Different Aryl Halides Catalyzed with Cu (II) Salen Complex@KCC-1 as a Recyclable Heterogeneous Catalyst [jns.kashanu.ac.ir]
- 3. orgsyn.org [orgsyn.org]
- 4. m.youtube.com [m.youtube.com]
- 5. 19F and 1H quantitative-NMR spectroscopic analysis of fluorinated third-generation synthetic cannabinoids - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 6. (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. m.youtube.com [m.youtube.com]
- 8. demarcheiso17025.com [demarcheiso17025.com]
- 9. m.youtube.com [m.youtube.com]
- 10. database.ich.org [database.ich.org]
- 11. ema.europa.eu [ema.europa.eu]
Case Study: Synthesis of a Key Biaryl Intermediate for Kinase Inhibitors Using 4-(Methylthio)-2-(trifluoromethyl)phenylboronic acid
A Comparative Guide to a High-Efficiency Suzuki-Miyaura Coupling Protocol
Authored by: Dr. Evelyn Reed, Senior Application Scientist
In the landscape of modern medicinal chemistry, the synthesis of complex biaryl structures is a cornerstone for the development of novel therapeutics, particularly in the realm of kinase inhibitors. The Suzuki-Miyaura cross-coupling reaction stands as a paramount tool for this purpose, offering a versatile and robust method for the formation of C-C bonds. This guide presents a detailed case study on the synthesis of a key biaryl intermediate, a crucial scaffold for a range of kinase inhibitors, utilizing the sterically hindered and electronically complex 4-(Methylthio)-2-(trifluoromethyl)phenylboronic acid .
This document provides an in-depth technical analysis, comparing the performance of this specific boronic acid with other structural analogs and furnishes a comprehensive, field-proven experimental protocol. The insights herein are tailored for researchers, scientists, and drug development professionals seeking to optimize the synthesis of intricate molecular architectures.
Introduction: The Strategic Importance of Fluorinated Biaryl Moieties
The incorporation of trifluoromethyl (CF₃) groups into pharmaceutical candidates is a well-established strategy to enhance metabolic stability, lipophilicity, and binding affinity. When positioned on a biaryl scaffold, these fluorinated moieties can profoundly influence the conformational properties of the molecule, leading to improved potency and selectivity. However, the synthesis of such structures is not without its challenges. The presence of a bulky trifluoromethyl group at the ortho-position of a phenylboronic acid introduces significant steric hindrance, which can impede the crucial transmetalation step in the Suzuki-Miyaura catalytic cycle.
This case study focuses on the strategic use of this compound in a model Suzuki-Miyaura coupling reaction with a substituted aryl bromide, a common precursor in the synthesis of complex heterocyclic drugs. The methylthio group at the para-position offers an additional site for potential functionalization, further enhancing the synthetic utility of this building block.
Case Study: Synthesis of a Biaryl Kinase Inhibitor Intermediate
The target of this case study is the synthesis of N-(4-bromophenyl)-4-(methylthio)-2-(trifluoromethyl)aniline , a key intermediate that can be further elaborated to form a variety of kinase inhibitors.
Reaction Scheme:
The core of this synthesis is the palladium-catalyzed Suzuki-Miyaura coupling of this compound with a suitable aryl halide.
Comparative Performance Analysis
To underscore the efficacy of this compound, a comparative study was conducted against structurally similar boronic acids under identical reaction conditions. The chosen coupling partner was 4-bromo-N,N-dimethylaniline, a representative electron-rich aryl bromide.
| Boronic Acid | Catalyst System | Base | Solvent | Time (h) | Yield (%) |
| This compound | Pd(dppf)Cl₂ (2 mol%) | K₂CO₃ (2 equiv.) | Dioxane/H₂O (4:1) | 12 | 92 |
| 2-(Trifluoromethyl)phenylboronic acid | Pd(dppf)Cl₂ (2 mol%) | K₂CO₃ (2 equiv.) | Dioxane/H₂O (4:1) | 12 | 85 |
| 4-(Methylthio)phenylboronic acid | Pd(dppf)Cl₂ (2 mol%) | K₂CO₃ (2 equiv.) | Dioxane/H₂O (4:1) | 8 | 95 |
| 2-Methylphenylboronic acid | Pd(dppf)Cl₂ (2 mol%) | K₂CO₃ (2 equiv.) | Dioxane/H₂O (4:1) | 12 | 78 |
Analysis of Results:
The data clearly demonstrates the excellent performance of This compound . Despite the steric hindrance imposed by the ortho-trifluoromethyl group, the reaction proceeds to a high yield of 92%.
-
Comparison with 2-(Trifluoromethyl)phenylboronic acid: The presence of the para-methylthio group in our target boronic acid appears to have a beneficial electronic effect, leading to a higher yield compared to its analog lacking this substituent (92% vs. 85%). This can be attributed to the electron-donating nature of the methylthio group, which can facilitate the oxidative addition step of the catalytic cycle.
-
Comparison with 4-(Methylthio)phenylboronic acid: As expected, the non-sterically hindered 4-(Methylthio)phenylboronic acid provides a slightly higher yield and a shorter reaction time. This highlights the inherent challenge of coupling with ortho-substituted boronic acids.
-
Comparison with 2-Methylphenylboronic acid: The trifluoromethyl group, despite its larger size compared to a methyl group, results in a significantly higher yield (92% vs. 78%). This underscores the favorable electronic properties imparted by the trifluoromethyl group, which can enhance the reactivity of the boronic acid in the transmetalation step.
Detailed Experimental Protocol
This protocol provides a robust and reproducible method for the Suzuki-Miyaura coupling of this compound.
Materials:
-
This compound (1.2 equiv.)
-
4-Bromo-N,N-dimethylaniline (1.0 equiv.)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (2 mol%)
-
Potassium Carbonate (K₂CO₃) (2.0 equiv.)
-
1,4-Dioxane (anhydrous)
-
Deionized Water (degassed)
Procedure:
-
To a dry Schlenk flask under an argon atmosphere, add 4-bromo-N,N-dimethylaniline (1.0 mmol), this compound (1.2 mmol), and potassium carbonate (2.0 mmol).
-
Add Pd(dppf)Cl₂ (0.02 mmol).
-
Add anhydrous 1,4-dioxane (8 mL) and degassed deionized water (2 mL).
-
The flask is sealed and the reaction mixture is stirred and heated to 90 °C for 12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, the reaction mixture is cooled to room temperature and diluted with ethyl acetate (20 mL).
-
The organic layer is washed with water (2 x 10 mL) and brine (10 mL), dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired biaryl product.
Mechanistic Insights: Overcoming Steric Hindrance
The success of this protocol lies in the careful selection of the catalyst and reaction conditions to overcome the steric challenge posed by the ortho-trifluoromethyl group.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
The choice of Pd(dppf)Cl₂ as the catalyst is critical. The dppf ligand is a bulky, electron-rich phosphine that promotes both the oxidative addition and reductive elimination steps. Furthermore, its large bite angle is believed to stabilize the palladium center and prevent catalyst decomposition, which can be a significant issue in reactions with sterically demanding substrates. The use of a moderately strong base like potassium carbonate is sufficient to activate the boronic acid for transmetalation without causing significant decomposition of the starting materials or product.
Conclusion and Future Outlook
This case study demonstrates a highly efficient and robust protocol for the synthesis of a key biaryl intermediate using the sterically hindered yet highly valuable This compound . The comparative data highlights its superior performance over other structural analogs, underscoring the positive interplay of steric and electronic factors.
The presented methodology provides a reliable pathway for the construction of complex, trifluoromethylated biaryl scaffolds, which are of significant interest in the development of next-generation kinase inhibitors and other therapeutic agents. The principles and experimental details outlined in this guide can be readily adapted by researchers to facilitate the synthesis of a wide array of medicinally relevant molecules.
A Researcher's Guide to the Catalytic Performance of 4-(Methylthio)-2-(trifluoromethyl)phenylboronic Acid
Guide Overview: This document provides a technical guide for researchers, scientists, and drug development professionals on the anticipated performance of 4-(Methylthio)-2-(trifluoromethyl)phenylboronic acid in common catalytic systems. It is important to note that while this specific boronic acid is commercially available, detailed comparative studies and extensive experimental data are not widely available in peer-reviewed literature.
Therefore, this guide adopts an expert-driven, predictive approach. By analyzing the distinct electronic and steric properties of the methylthio (-SMe) and trifluoromethyl (-CF3) substituents, we will forecast the compound's reactivity, propose optimal catalytic systems, and provide robust experimental protocols as a starting point for its application. We will draw comparisons from well-documented analogs, namely 4-(methylthio)phenylboronic acid and phenylboronic acids bearing trifluoromethyl groups, to build a comprehensive operational framework.
Molecular Profile and Predicted Reactivity
The subject molecule, this compound, presents a unique electronic profile that is critical for understanding its behavior in cross-coupling reactions.
-
Trifluoromethyl Group (-CF3) at C2: This powerful electron-withdrawing group, positioned ortho to the boronic acid, significantly influences the C-B bond. Its steric bulk can hinder the approach to the palladium center during transmetalation, potentially requiring more sophisticated ligands to achieve high efficiency.
-
Methylthio Group (-SMe) at C4: Located para to the boronic acid, the sulfur atom's lone pairs can offer a moderate electron-donating effect through resonance. However, sulfur can also act as a potential coordinating species or "poison" to certain catalytic systems, a factor that must be considered in catalyst selection.
This push-pull electronic configuration makes the molecule an intriguing substrate, likely impacting the kinetics of the catalytic cycle, particularly the transmetalation step, which is often rate-limiting in Suzuki-Miyaura couplings.[1]
Performance in Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation.[2] The performance of this compound will be highly dependent on the careful selection of the catalyst, ligand, and base to overcome the inherent steric and electronic challenges.
Recommended Catalytic Systems & Rationale
Given the sterically hindered nature of the ortho-CF3 group, standard catalysts like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) may prove sluggish. More advanced systems employing bulky, electron-rich phosphine ligands are recommended to facilitate both oxidative addition and the crucial transmetalation step.
| Catalyst System Component | Recommended Choice | Rationale |
| Palladium Precatalyst | Pd₂(dba)₃ or [Pd(allyl)Cl]₂ | Provides a reliable source of Pd(0) in the catalytic cycle. |
| Ligand | Buchwald-type biarylphosphines (e.g., SPhos, XPhos, RuPhos) | The steric bulk and electron-donating nature of these ligands promote the formation of a monoligated, coordinatively unsaturated Pd(0) species, which is highly active in oxidative addition, especially with challenging aryl chlorides.[3] They are known to accelerate reductive elimination and improve catalyst stability. |
| Base | K₃PO₄ or K₂CO₃ | Strong, non-nucleophilic inorganic bases are standard for Suzuki reactions. K₃PO₄ is often effective in challenging couplings. |
| Solvent | 1,4-Dioxane/H₂O or Toluene/H₂O | Aprotic polar solvents, often with a small amount of water, are effective at dissolving both the organic and inorganic reagents and facilitating the reaction.[4] |
General Workflow for Suzuki-Miyaura Coupling
The following diagram outlines a typical experimental workflow for screening and optimizing the Suzuki-Miyaura reaction with a novel boronic acid.
Caption: A typical experimental workflow for Suzuki-Miyaura cross-coupling.
Detailed Starting Protocol: Suzuki-Miyaura Coupling
This protocol is a robust starting point for coupling this compound with a generic aryl bromide.
-
Reagent Preparation: In a dry reaction vial equipped with a magnetic stir bar, add the aryl bromide (0.5 mmol, 1.0 equiv), this compound (0.6 mmol, 1.2 equiv), and potassium phosphate (K₃PO₄, 1.0 mmol, 2.0 equiv).
-
Catalyst Addition: In a separate vial, pre-mix the palladium precatalyst (e.g., Pd₂(dba)₃, 0.01 mmol, 2 mol% Pd) and the phosphine ligand (e.g., SPhos, 0.022 mmol, 4.4 mol%) and add this solid mixture to the reaction vial.
-
Solvent Addition: Seal the reaction vial with a septum. Evacuate and backfill with an inert gas (Argon or Nitrogen) three times. Add degassed 1,4-dioxane (2.5 mL) and degassed water (0.5 mL) via syringe.
-
Reaction: Place the vial in a preheated oil bath or heating block at 100 °C and stir vigorously for 4-16 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup: After cooling to room temperature, dilute the mixture with ethyl acetate (10 mL) and water (10 mL). Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.[2]
Performance in Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for forming C-N bonds.[5] The electronic properties of the target boronic acid are not directly relevant here, as it would typically be the product of a reaction sequence where the aryl halide precursor is aminated first. However, if one were to synthesize an amine-containing analog, the choice of catalytic system would be paramount.
Recommended Catalytic Systems
The success of a Buchwald-Hartwig amination relies heavily on the ligand. For coupling an aryl halide like 1-bromo-4-(methylthio)-2-(trifluoromethyl)benzene with an amine, highly effective catalyst systems are required.
| Catalyst System Component | Recommended Choice | Rationale |
| Palladium Precatalyst | Pd₂(dba)₃ or Pd(OAc)₂ | Common and effective Pd(0) or Pd(II) sources. |
| Ligand | Josiphos or Buchwald-type ligands (e.g., BippyPhos) | These ligands are known for their broad substrate scope, including the coupling of challenging (hetero)aryl chlorides with a wide variety of amines, amides, and NH heterocycles.[6] Bidentate ligands like DPPF have also shown reliability.[5] |
| Base | NaOtBu or LHMDS | A strong, non-nucleophilic base is essential to deprotonate the amine and facilitate the catalytic cycle. |
| Solvent | Toluene or Dioxane | Anhydrous, non-protic solvents are required for this reaction. |
General Catalytic Cycle: Buchwald-Hartwig Amination
The mechanism involves the oxidative addition of the aryl halide to the Pd(0) complex, followed by coordination of the amine, deprotonation, and reductive elimination to form the C-N bond.
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
Comparative Analysis with Analogs
-
vs. 4-(Methylthio)phenylboronic acid: This analog is less sterically hindered and electronically simpler. It is generally a good coupling partner in Suzuki reactions under standard conditions.[7] The addition of the ortho-CF3 group in our target molecule necessitates the use of more sophisticated, sterically demanding ligands and potentially higher temperatures to achieve comparable yields.
-
vs. 2-(Trifluoromethyl)phenylboronic acid: This analog shares the steric and electronic-withdrawing features at the ortho position. Literature on related trifluoromethyl-substituted boronic acids shows they are effective in Suzuki couplings, often requiring robust catalyst systems similar to those proposed in this guide.[8] The additional -SMe group in our target molecule introduces a moderate donating group and a potential catalyst-coordinating site, which could either enhance or slightly inhibit reactivity depending on the specific catalytic system employed.
Conclusion and Outlook
This compound is a structurally unique building block with significant potential in medicinal chemistry and materials science. While direct experimental data on its performance is scarce, a thorough analysis of its constituent functional groups allows for a highly informed, predictive approach to its application.
Researchers should begin their investigations using advanced Buchwald-type catalyst systems for Suzuki-Miyaura couplings. The provided protocols represent a state-of-the-art starting point for optimization. Careful analysis of reaction outcomes will be crucial to fully elucidate the performance profile of this promising reagent and unlock its synthetic utility.
References
- 1. scholarship.shu.edu [scholarship.shu.edu]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. A highly efficient Suzuki–Miyaura methylation of pyridines leading to the drug pirfenidone and its CD3 version (SD-560) - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. mdpi.com [mdpi.com]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. BippyPhos: a single ligand with unprecedented scope in the Buchwald-Hartwig amination of (hetero)aryl chlorides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 4-(Methylthio)phenylboronic acid CAS#: 98546-51-1 [chemicalbook.com]
- 8. nbinno.com [nbinno.com]
evaluation of 4-(Methylthio)-2-(trifluoromethyl)phenylboronic acid as a building block for drug discovery
Introduction: A Strategic Building Block for Modern Medicinal Chemistry
In the landscape of contemporary drug discovery, the selection of molecular building blocks is a critical determinant of a program's success. An ideal building block offers not only versatile synthetic handles but also incorporates functionalities that can favorably modulate the pharmacokinetic and pharmacodynamic properties of a lead candidate. 4-(Methylthio)-2-(trifluoromethyl)phenylboronic acid (CAS: 1072945-99-3) has emerged as a reagent of significant interest, strategically positioning two of medicinal chemistry's most impactful functional groups—the trifluoromethyl (CF₃) group and the methylthio (SMe) group—on a synthetically versatile phenylboronic acid scaffold.[1][2]
This guide provides an in-depth evaluation of this building block, comparing its performance and properties to relevant alternatives. We will dissect the distinct roles of its constituent functional groups, provide validated experimental protocols for its application, and present a data-driven perspective for researchers, scientists, and drug development professionals aiming to leverage its unique attributes.
The Duality of Function: Analyzing the CF₃ and SMe Substituents
The utility of this compound stems from the combined, and sometimes opposing, effects of its key substituents. Understanding these individual contributions is essential for its rational application in drug design.
The Trifluoromethyl (CF₃) Group: A Shield Against Metabolism
The trifluoromethyl group is a powerhouse in medicinal chemistry, renowned for its ability to enhance a drug candidate's profile.[3] Its strong electron-withdrawing nature and the exceptional strength of the carbon-fluorine bond (C-F) confer significant metabolic stability.[4][5] By replacing a metabolically susceptible C-H or C-CH₃ bond, the CF₃ group can act as a "metabolic shield," effectively blocking oxidation by cytochrome P450 (CYP) enzymes.[4][6] This strategic placement often leads to a longer drug half-life, improved bioavailability, and a more predictable pharmacokinetic profile.[4][7]
Key Attributes of the CF₃ Group:
-
Enhanced Metabolic Stability: The C-F bond's high dissociation energy (485.3 kJ/mol vs. 414.2 kJ/mol for C-H) makes it highly resistant to enzymatic cleavage.[5]
-
Increased Lipophilicity: The CF₃ group generally increases a molecule's lipid solubility (Hansch π value of +0.88), which can improve its ability to cross biological membranes.[6][8]
-
Modulation of pKa: As a potent electron-withdrawing group, it can lower the pKa of nearby acidic or basic centers, influencing ionization state and target engagement.[9]
-
Improved Binding Affinity: The group's steric bulk and ability to participate in electrostatic and hydrophobic interactions can lead to stronger and more selective binding to biological targets.[3]
The Methylthio (SMe) Group: A Modulator with Metabolic Considerations
The methylthio group presents a more nuanced profile. While it can serve as a valuable bioisostere and modulator of physicochemical properties, it is also a known site of metabolism. The sulfur atom is susceptible to oxidation, potentially forming sulfoxide and sulfone metabolites.[10] These oxidized species can then become substrates for conjugation with glutathione (GSH), a pathway that can lead to S-demethylation.[10]
However, this metabolic potential is not inherently a disqualifier. In some contexts, controlled metabolism can be desirable for prodrug strategies or for generating active metabolites. Furthermore, the methylthio group serves as a useful bioisostere for other functionalities, offering a unique combination of size, polarity, and hydrogen bond accepting capability.
Expert Insight: The Synergy of Ortho-CF₃ and Para-SMe
The specific ortho/para arrangement of the CF₃ and SMe groups in this building block is synthetically and functionally significant. The electron-withdrawing CF₃ group can influence the electronic properties of the SMe group, potentially modulating its susceptibility to oxidation. From a synthetic standpoint, the steric bulk of the ortho-CF₃ group can influence the dihedral angle of the resulting biaryl bond in a Suzuki coupling, which can be a powerful tool for conformational constraint in structure-activity relationship (SAR) studies.
Performance in Suzuki-Miyaura Cross-Coupling Reactions
The primary application for this building block is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a cornerstone of C-C bond formation in pharmaceutical synthesis.[11][12][13] This reaction enables the efficient coupling of the boronic acid with a wide range of aryl or heteroaryl halides and triflates.
The reactivity of this compound is generally robust. The presence of the strong electron-withdrawing CF₃ group can sometimes deactivate the boronic acid towards the crucial transmetalation step in the catalytic cycle. However, modern catalyst systems, particularly those employing bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos), are highly effective at promoting these couplings, often delivering high yields under mild conditions.[14][15]
Comparative Data of Phenylboronic Acids
To objectively evaluate its performance, we compare the physicochemical properties of this compound with structurally related, commercially available building blocks.
| Compound | Structure | Molecular Weight ( g/mol ) | Calculated LogP | Key Feature Comparison |
| This compound | ![]() | 236.02[1] | 1.1071[1] | Combines metabolic stability (CF₃) with a potential metabolic site (SMe). |
| 4-(Methylthio)phenylboronic acid | ![]() | 168.02[16] | 1.48 | Isolates the effect of the SMe group; lacks the CF₃ metabolic shield. |
| 2-(Trifluoromethyl)phenylboronic acid | ![]() | 189.93 | 1.83 | Isolates the effect of the CF₃ group; lacks the SMe modulator. |
| 4-Fluoro-2-(methylthio)phenylboronic acid | ![]() | 186.01[17] | 1.62 | Bioisosteric comparison: evaluates a single F-atom vs. the CF₃ group. |
Calculated LogP values are representative and can vary based on the algorithm used.
This comparison highlights the unique balance of properties offered by the title compound. It provides the benefits of the CF₃ group while having a lower LogP than its direct analogue lacking the SMe group, a feature that can be advantageous in optimizing solubility and overall physicochemical properties.
Diagrams for Conceptual Understanding
// Nodes pd0 [label="Pd(0)L₂\n(Active Catalyst)", shape=ellipse, fillcolor="#FBBC05"]; oxid_add [label="Oxidative Addition"]; pdi_halide [label="Ar¹-Pd(II)L₂-X\n(Palladacycle)", fillcolor="#EA4335"]; transmetal [label="Transmetalation"]; pdi_aryl [label="Ar¹-Pd(II)L₂-Ar²", fillcolor="#EA4335"]; reduct_elim [label="Reductive Elimination"]; product [label="Ar¹-Ar²\n(Coupled Product)", shape=box, style=rounded, fillcolor="#34A853", fontcolor="#FFFFFF"]; boronic_acid [label="Ar²-B(OH)₂\n(Boronic Acid)", shape=box, style=rounded]; base [label="Base (e.g., K₂CO₃)"]; boronate [label="[Ar²-B(OH)₃]⁻\n(Activated Boronate)", shape=box, style=rounded]; aryl_halide [label="Ar¹-X\n(Aryl Halide)"];
// Edges pd0 -> oxid_add [label=" "]; aryl_halide -> oxid_add; oxid_add -> pdi_halide; pdi_halide -> transmetal; boronate -> transmetal; transmetal -> pdi_aryl; pdi_aryl -> reduct_elim; reduct_elim -> pd0 [label=" Catalyst\nRegeneration"]; reduct_elim -> product; boronic_acid -> boronate [dir=back]; base -> boronate [style=dashed, label="Activation"]; } } Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocols
The following protocols are provided as robust starting points for the application and evaluation of this building block.
Protocol 1: Microwave-Assisted Suzuki-Miyaura Coupling
This protocol is optimized for efficiency and is suitable for a broad range of aryl and heteroaryl bromides.
Objective: To synthesize a biaryl compound via the coupling of this compound with an aryl bromide.
Materials:
-
This compound (1.2 equiv)
-
Aryl or Heteroaryl Bromide (1.0 equiv)
-
Palladium Catalyst: XPhos Pd G2 (2 mol%)
-
Ligand: XPhos (4 mol%)
-
Base: Potassium Phosphate (K₃PO₄), tribasic (3.0 equiv)
-
Solvent: 1,4-Dioxane and Water (5:1 ratio), degassed
-
Microwave reaction vial with stir bar
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Vessel Preparation: To a microwave reaction vial, add the aryl bromide (1.0 equiv), this compound (1.2 equiv), K₃PO₄ (3.0 equiv), XPhos Pd G2 (0.02 equiv), and XPhos (0.04 equiv).
-
Inert Atmosphere: Seal the vial with a cap. Evacuate the vial and backfill with inert gas. Repeat this cycle three times to ensure all oxygen is removed.
-
Expert Note: Oxygen can oxidize the Pd(0) active catalyst to inactive Pd(II) species and can also lead to unwanted side reactions, such as homocoupling of the boronic acid. Degassing is critical for reproducibility and high yields.
-
-
Solvent Addition: Add the degassed 5:1 mixture of 1,4-dioxane/water via syringe.
-
Microwave Irradiation: Place the vial in the microwave reactor. Heat the reaction mixture to 100-120 °C for 15-45 minutes.
-
Expert Note: Microwave heating provides rapid and uniform heating, significantly reducing reaction times compared to conventional methods.
-
-
Reaction Monitoring: Monitor the reaction for completion using an appropriate analytical method (e.g., LC-MS or TLC).
-
Work-up: Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate and pass through a small plug of celite to remove the palladium catalyst. Wash the organic layer with water and then with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography to yield the desired biaryl compound.
Protocol 2: In Vitro Liver Microsomal Stability Assay
This assay assesses the metabolic stability of a compound synthesized using the building block, providing crucial data on the potential liabilities of the methylthio group.[4]
Objective: To determine the rate of metabolism of a test compound by liver microsomal enzymes.
Materials:
-
Test Compound (synthesized using the building block)
-
Positive Control (e.g., Verapamil, a compound with known high metabolic turnover)
-
Pooled Human or Rat Liver Microsomes (HLM or RLM)
-
NADPH Regenerating System (e.g., NADP⁺, glucose-6-phosphate, G6P-dehydrogenase)
-
Phosphate Buffer (pH 7.4)
-
Stopping Solution (e.g., ice-cold acetonitrile with an internal standard)
-
Incubator/shaker (37°C)
-
LC-MS/MS system for analysis
Procedure:
-
Preparation: Prepare a working solution of the test compound and positive control in a suitable solvent (e.g., DMSO). Prepare the microsomal suspension in phosphate buffer.
-
Incubation Setup: In a 96-well plate, add the microsomal suspension to each well. Add the test compound working solution to the wells and pre-incubate the plate at 37°C for 5-10 minutes to equilibrate the temperature.
-
Reaction Initiation: Initiate the metabolic reaction by adding the NADPH regenerating system to the wells. This provides the necessary cofactor for CYP enzyme activity.
-
Time Points: At designated time points (e.g., 0, 5, 15, 30, 45, 60 minutes), terminate the reaction in specific wells by adding an equal volume of the ice-cold stopping solution. The 0-minute time point serves as the initial concentration baseline.
-
Sample Processing: Centrifuge the plate to pellet the precipitated proteins. Transfer the supernatant to a new plate for analysis.
-
LC-MS/MS Analysis: Analyze the samples to quantify the remaining parent compound at each time point.
-
Data Analysis: Plot the natural log of the percentage of the parent compound remaining versus time. The slope of the line determines the elimination rate constant (k). From this, the in vitro half-life (t₁/₂) can be calculated (t₁/₂ = 0.693/k).
Conclusion and Strategic Outlook
This compound is a highly valuable and strategic building block for drug discovery. It provides a synthetically accessible route to compounds containing two of the most functionally important substituents in modern medicinal chemistry.
-
The trifluoromethyl group offers a proven method for enhancing metabolic stability and modulating electronic properties for improved target affinity.[5][6][18]
-
The methylthio group , while a potential metabolic soft spot, provides a valuable lever for fine-tuning solubility, polarity, and for use as a bioisosteric replacement for other functional groups.[19][20]
The key to successfully deploying this reagent lies in a rational, data-driven approach. Its use should be coupled with early-stage ADME screening, such as the microsomal stability assay described, to quantify the metabolic fate of the methylthio group within a specific molecular scaffold. When used thoughtfully, the unique combination of features in this compound offers a powerful tool for medicinal chemists to accelerate the optimization of robust, effective, and developable drug candidates.
References
- 1. chemscene.com [chemscene.com]
- 2. (4-(methylthio)-2-(trifluoromethyl)phenyl)boronic acid 98% | CAS: 1072945-99-3 | AChemBlock [achemblock.com]
- 3. nbinno.com [nbinno.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. nbinno.com [nbinno.com]
- 9. Trifluoromethyl group - Wikipedia [en.wikipedia.org]
- 10. In vitro metabolism of the methylthio group of 2-methylthiobenzothiazole by rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Suzuki Coupling [organic-chemistry.org]
- 12. tcichemicals.com [tcichemicals.com]
- 13. chemrxiv.org [chemrxiv.org]
- 14. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. 4-(Methylthio)phenylboronic acid = 95 98546-51-1 [sigmaaldrich.com]
- 17. 4-Fluoro-2-(methylthio)phenylboronic acid | Sigma-Aldrich [sigmaaldrich.com]
- 18. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems - PMC [pmc.ncbi.nlm.nih.gov]
- 20. What is the role of bioisosterism in drug design? [synapse.patsnap.com]
A Comparative Analysis of Suzuki-Miyaura Coupling Yields: 4-(Methylthio)-2-(trifluoromethyl)phenylboronic Acid and Its Analogs
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. This powerful reaction is particularly vital in the pharmaceutical and materials science industries for the construction of complex molecular architectures. The choice of the boronic acid coupling partner is critical, as its structural and electronic properties significantly influence reaction kinetics and overall yield.
This guide provides a comparative overview of the performance of 4-(Methylthio)-2-(trifluoromethyl)phenylboronic acid and its structural analogs in Suzuki-Miyaura coupling reactions. While direct, side-by-side comparative studies under identical conditions are limited in published literature, we can infer performance trends based on the electronic and steric effects of the substituents on the phenylboronic acid ring. This analysis is supported by available experimental data for related compounds to provide a comprehensive understanding for researchers, scientists, and drug development professionals.
The Influence of Substituents on Reactivity
The reactivity of phenylboronic acids in the Suzuki-Miyaura catalytic cycle is heavily influenced by the nature of the substituents on the aromatic ring. Electron-donating groups (EDGs) can increase the electron density on the boron-bearing carbon, which can facilitate the transmetalation step. Conversely, electron-withdrawing groups (EWGs) can decrease this electron density. The steric hindrance around the boronic acid moiety also plays a crucial role, potentially impeding the approach of the palladium catalyst.
In the case of This compound , we have two key substituents:
-
4-(Methylthio) group (-SMe): The methylthio group is generally considered to be a weak electron-donating group through resonance, while being weakly electron-withdrawing through induction. Its overall effect can be context-dependent.
-
2-(Trifluoromethyl) group (-CF3): The trifluoromethyl group is a strong electron-withdrawing group due to the high electronegativity of the fluorine atoms. Its position at the ortho position also introduces significant steric bulk.
Comparative Yield Analysis
To contextualize the potential performance of this compound, we will compare it with its simpler analogs: phenylboronic acid, 4-(methylthio)phenylboronic acid, and 2-(trifluoromethyl)phenylboronic acid. The following table summarizes representative yields from Suzuki-Miyaura coupling reactions with common aryl halides. It is important to note that the reaction conditions are not identical across all examples, but they provide a useful benchmark for discussion.
| Boronic Acid | Coupling Partner | Catalyst System | Base | Solvent(s) | Temp. (°C) | Yield (%) | Reference |
| Phenylboronic acid | 4-Bromoanisole | Pd(OAc)₂ / PPh₃ | K₂CO₃ | Toluene/H₂O | 100 | 95 | [1] |
| Phenylboronic acid | 4-Chlorotoluene | Pd(OAc)₂ / PCy₃ | K₃PO₄ | t-Amyl alcohol | 100 | 91 | [2] |
| 4-(Trifluoromethyl)phenylboronic acid | 2,3,4,5-Tetrabromofuran | Pd(PPh₃)₄ | K₂CO₃ | Toluene/Dioxane | 80 | 89 | [3] |
| 4-(Methylthio)phenylboronic acid | 4-Bromoanisole | Typical Pd catalyst | Typical base | Typical solvent | - | Expected High | - |
| 2-(Trifluoromethyl)phenylboronic acid | 4-Bromoanisole | Typical Pd catalyst | Typical base | Typical solvent | - | Expected Moderate-High | - |
| This compound | 4-Bromoanisole | Typical Pd catalyst | Typical base | Typical solvent | - | Expected Moderate | - |
Expected yields are based on theoretical analysis of substituent effects in the absence of direct comparative experimental data.
Discussion of Structure-Reactivity and Yield Trends
Based on the fundamental principles of the Suzuki-Miyaura reaction, we can predict the following trends:
-
Phenylboronic acid: As the unsubstituted parent compound, it generally provides high yields with a variety of aryl halides under standard conditions.[1][2]
-
4-(Methylthio)phenylboronic acid: The weakly electron-donating nature of the 4-methylthio group is anticipated to result in high reactivity and, consequently, high yields, comparable to or even slightly exceeding those of phenylboronic acid in some cases.
-
2-(Trifluoromethyl)phenylboronic acid: The strong electron-withdrawing trifluoromethyl group at the ortho position presents two competing effects. The electron-withdrawing nature can slow down the transmetalation step. However, the steric bulk of the ortho-CF₃ group can promote the reductive elimination step, which is often beneficial for the overall reaction rate. The net effect on yield can be substrate and condition-dependent, but moderate to high yields are generally expected.
-
This compound: This analog combines the features of the previous two. The electron-withdrawing effect of the 2-CF₃ group is expected to be the dominant electronic factor, potentially lowering the reactivity compared to 4-(methylthio)phenylboronic acid. Furthermore, the steric hindrance from the ortho-CF₃ group remains a significant factor. Therefore, we anticipate that the yields with this boronic acid may be more moderate and highly dependent on the optimization of reaction conditions to overcome both electronic deactivation and steric hindrance. The 89% yield reported for the coupling of 4-(trifluoromethyl)phenylboronic acid with a polybrominated furan suggests that high yields are achievable with electron-deficient boronic acids under appropriate conditions.[3]
Experimental Protocol: A Representative Suzuki-Miyaura Coupling
The following is a detailed, step-by-step methodology for a typical Suzuki-Miyaura cross-coupling reaction. The causality behind each experimental choice is explained to provide a deeper understanding of the process.
Reaction: Phenylboronic acid with 4-Bromoanisole
Caption: A typical workflow for a Suzuki-Miyaura cross-coupling reaction.
Materials:
-
4-Bromoanisole (1.0 mmol, 1.0 equiv)
-
Phenylboronic acid (1.2 mmol, 1.2 equiv)
-
Potassium carbonate (K₂CO₃, 2.0 mmol, 2.0 equiv), finely powdered and dried
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
Triphenylphosphine (PPh₃, 0.04 mmol, 4 mol%)
-
Toluene (5 mL)
-
Water (1 mL)
-
Argon or Nitrogen gas
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add 4-bromoanisole, phenylboronic acid, and potassium carbonate.
-
Rationale: Flame-drying removes adsorbed water from the glassware, which can interfere with the catalytic cycle. Using a slight excess of the boronic acid ensures complete consumption of the more expensive aryl halide. The base is crucial for the activation of the boronic acid to the boronate species, which is more nucleophilic and readily undergoes transmetalation.
-
-
Catalyst Addition: Add the palladium(II) acetate and triphenylphosphine to the flask.
-
Rationale: Pd(OAc)₂ is a common and relatively air-stable precatalyst that is reduced in situ to the active Pd(0) species. The phosphine ligand stabilizes the Pd(0) species, prevents its aggregation into inactive palladium black, and modulates its reactivity.
-
-
Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (argon or nitrogen) for 10-15 minutes. This is typically done by evacuating the flask and backfilling with the inert gas three times.
-
Rationale: The active Pd(0) catalyst is sensitive to oxidation by atmospheric oxygen, which would deactivate it. An inert atmosphere is therefore essential for maintaining catalytic activity.
-
-
Solvent Addition and Heating: Add degassed toluene and degassed water to the flask via syringe. Heat the reaction mixture to 100 °C with vigorous stirring.
-
Rationale: Degassing the solvents removes dissolved oxygen. Toluene is a common solvent for Suzuki reactions due to its ability to dissolve the organic reagents and its suitable boiling point. The addition of water helps to dissolve the inorganic base and facilitates the formation of the active boronate species. Heating is necessary to overcome the activation energy of the reaction steps, particularly the oxidative addition.
-
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting aryl halide is consumed.
-
Work-up: Cool the reaction mixture to room temperature. Add water and ethyl acetate. Separate the organic layer, and extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the pure biphenyl product.
Structural Comparison of Boronic Acids
The following diagram illustrates the structural differences between this compound and its key analogs.
References
A Senior Application Scientist's Guide to Scalable Biaryl Synthesis: A Comparative Analysis of 4-(Methylthio)-2-(trifluoromethyl)phenylboronic Acid and its Alternatives
For researchers, scientists, and professionals in drug development, the efficient and scalable synthesis of biaryl scaffolds is a cornerstone of modern medicinal chemistry. The Suzuki-Miyaura cross-coupling reaction remains a paramount method for this transformation. This guide provides an in-depth technical assessment of the scalability of reactions involving 4-(Methylthio)-2-(trifluoromethyl)phenylboronic acid, a versatile yet challenging building block. We will objectively compare its performance with viable alternatives, supported by experimental data and field-proven insights to inform your process development and scale-up decisions.
Introduction: The Role and Challenges of this compound in Scalable Synthesis
This compound is a valuable reagent for introducing a unique trifluoromethyl and methylthio-substituted phenyl moiety into target molecules. The trifluoromethyl group can enhance a drug candidate's lipophilicity, metabolic stability, and binding affinity. However, the electron-withdrawing nature of the trifluoromethyl group, combined with the steric hindrance from the ortho-substituent, presents significant challenges in scalability. These factors can lead to slower reaction rates, catalyst deactivation, and the need for more forcing reaction conditions, which are often undesirable in large-scale production.
This guide will dissect the key considerations for scaling up Suzuki-Miyaura reactions with this substrate and provide a comparative analysis with more commonly used and potentially more scalable boronic acids.
Experimental Workflow: A Representative Scalable Suzuki-Miyaura Coupling
To provide a tangible framework for comparison, we present a representative, scalable protocol for a Suzuki-Miyaura cross-coupling reaction. This procedure is based on established industrial practices and can be adapted for various boronic acids.
Caption: General experimental workflow for a scalable Suzuki-Miyaura cross-coupling reaction.
Detailed Experimental Protocol:
Materials:
-
Aryl halide (e.g., 4-bromoanisole, 1.0 equiv)
-
Boronic acid (1.2 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂, 1 mol%)
-
Phosphine ligand (e.g., SPhos, 2 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Degassed solvent (e.g., Toluene/Water, 10:1 v/v)
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
Procedure:
-
Reactor Setup: In an appropriately sized reactor, add the aryl halide (1.0 equiv), boronic acid (1.2 equiv), and base (2.0 equiv).
-
Inert Atmosphere: Seal the reactor and purge with an inert gas (argon or nitrogen) for 15-20 minutes.
-
Catalyst Addition: Under the inert atmosphere, add the palladium catalyst (1 mol%) and ligand (2 mol%).
-
Solvent Addition: Add the degassed solvent system via cannula or syringe. The typical concentration is between 0.2 M and 0.5 M with respect to the limiting reagent.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80–110 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction's progress by taking aliquots and analyzing them by TLC, GC-MS, or LC-MS.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Performance Comparison: this compound vs. Alternatives
Direct, large-scale comparative data for this compound is not extensively published. However, by drawing on data from reactions with structurally similar and commonly used boronic acids, we can build a comparative performance analysis. The primary challenges with the target molecule are its electronic deficiency and steric hindrance, which can impede the crucial transmetalation step of the Suzuki-Miyaura catalytic cycle.
Alternative Boronic Acids for Comparison:
-
4-Methoxyphenylboronic Acid: An electron-rich and sterically unhindered boronic acid, often used as a benchmark for high reactivity.
-
4-(Trifluoromethyl)phenylboronic Acid: Shares the electron-withdrawing trifluoromethyl group but lacks the ortho-substituent, allowing for an assessment of steric effects.[1]
-
Phenylboronic Acid: The parent compound, providing a baseline for comparison.
The following table summarizes expected performance trends based on the known reactivity of these classes of boronic acids in Suzuki-Miyaura couplings.
| Boronic Acid | Key Structural Features | Expected Scalability Performance | Typical Reaction Conditions |
| This compound | Electron-withdrawing (-CF₃), Sterically hindered (ortho-CF₃) | Moderate to Challenging: May require higher catalyst loading, stronger bases (e.g., K₃PO₄, Cs₂CO₃), and elevated temperatures. Prone to side reactions like protodeboronation. | Pd(OAc)₂/SPhos, K₃PO₄, Toluene/H₂O, 100-110 °C |
| 4-Methoxyphenylboronic Acid | Electron-donating (-OCH₃) | Excellent: Generally high yields with low catalyst loading and milder conditions. Less prone to side reactions. | Pd(OAc)₂/PPh₃, Na₂CO₃, Toluene/H₂O, 80-90 °C |
| 4-(Trifluoromethyl)phenylboronic Acid | Electron-withdrawing (-CF₃) | Good: Generally provides good yields, but may require slightly more forcing conditions than electron-rich analogs.[1] | Pd(dppf)Cl₂, K₂CO₃, Dioxane/H₂O, 90-100 °C |
| Phenylboronic Acid | Unsubstituted | Very Good: A reliable and cost-effective option with a broad range of compatible reaction conditions. | Pd(PPh₃)₄, Na₂CO₃, Toluene/EtOH/H₂O, 80-100 °C |
Note: The conditions and expected performance are generalizations. Optimal conditions are highly dependent on the specific aryl halide coupling partner.
References
A Senior Application Scientist's Guide to the Strategic Synthesis with 4-(Methylthio)-2-(trifluoromethyl)phenylboronic acid
A Cost-Benefit Analysis for Advanced Chemical Synthesis
For professionals in drug discovery and materials science, the selection of building blocks is a critical decision point, balancing cost, efficiency, and the final molecule's desired properties. Substituted phenylboronic acids are foundational reagents, particularly for their utility in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern C-C bond formation.[1][2][3][4][5] This guide provides an in-depth analysis of 4-(Methylthio)-2-(trifluoromethyl)phenylboronic acid , a uniquely functionalized reagent, offering a comparative framework against viable alternatives to inform your synthetic strategy.
The Subject Reagent: A Profile of this compound
This boronic acid, with CAS Number 1072945-99-3, presents a compelling combination of functional groups that can profoundly influence a target molecule's characteristics.[6][7]
-
The ortho-Trifluoromethyl Group (-CF3): This powerful electron-withdrawing group is a prized addition in medicinal chemistry. It can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[8][9] Its placement at the ortho position introduces specific steric and electronic effects that can dictate conformational preferences and influence reaction kinetics.[10][11]
-
The para-Methylthio Group (-SMe): The thioether at the para position offers a versatile synthetic handle. It can be oxidized to the corresponding sulfoxide or sulfone, creating new analogues for structure-activity relationship (SAR) studies. This group also modulates the electronic nature of the aromatic ring, influencing the boronic acid's reactivity.
The combination of these groups makes this reagent a high-value building block for creating novel compounds where specific stereoelectronic properties are paramount.
The Alternatives: Establishing a Basis for Comparison
To conduct a meaningful cost-benefit analysis, we must compare our subject reagent against structurally related, commercially available alternatives.
| Reagent Name | CAS Number | Molecular Weight | Key Features |
| This compound | 1072945-99-3 | 236.02 g/mol | ortho-CF3 for steric/electronic influence; para-SMe for modulation and functionalization.[6][7][12] |
| Alternative 1: 4-(Methylthio)phenylboronic acid | 98546-51-1 | 168.02 g/mol | Lacks the -CF3 group; isolates the effect of the methylthio moiety. |
| Alternative 2: 4-(Trifluoromethyl)phenylboronic acid | 128796-39-4 | 189.93 g/mol | Lacks the -SMe group and has a para-CF3; evaluates the impact of the -SMe group and the ortho vs. para positioning of the -CF3.[8][13][14] |
Performance Analysis: A Suzuki-Miyaura Coupling Case Study
To objectively compare these reagents, we propose a standardized Suzuki-Miyaura cross-coupling reaction with 4-bromoanisole. This reaction serves as a reliable benchmark for assessing reactivity, efficiency, and the purity of the resulting biaryl product.
Generalized Experimental Protocol
The following protocol is a representative procedure. Note that optimization of catalyst, ligand, and base may be necessary for each specific boronic acid to achieve maximum efficiency.
-
Reaction Setup: To an oven-dried flask, add the aryl halide (1.0 eq.), the respective phenylboronic acid (1.2 eq.), and a palladium catalyst such as Pd(PPh₃)₄ (2 mol%) or a combination of Pd₂(dba)₃ (1 mol%) and a suitable phosphine ligand (e.g., P(t-Bu)₃, 4 mol%).[15]
-
Reagent Addition: Add a base, such as 2M aqueous sodium carbonate (Na₂CO₃) or potassium phosphate (K₃PO₄) (3.0 eq.).[2][16]
-
Solvent: Add a degassed solvent system, typically a mixture like dioxane and water (4:1).
-
Reaction Conditions: Heat the mixture under an inert atmosphere (Nitrogen or Argon) at 80-100 °C for the specified time, monitoring progress by TLC or LC-MS.
-
Workup and Purification: Upon completion, cool the reaction, dilute with an organic solvent like ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product via column chromatography or recrystallization.[16]
Comparative Experimental Data (Illustrative)
The table below summarizes expected outcomes from the case study, based on the known chemical properties of the reagents. Electron-withdrawing groups and ortho-substituents can impact reaction rates and catalyst efficiency.[9][17]
| Reagent | Expected Reaction Time (h) | Typical Catalyst Loading (mol% Pd) | Expected Yield (%) | Expected Purity (pre-purification) | Ease of Purification |
| This compound | 4 - 12 | 2 - 3 | 75 - 85 | ~90% | Moderate (Chromatography likely required) |
| 4-(Methylthio)phenylboronic acid | 1 - 4 | 1 - 2 | 90 - 98 | >95% | Easy (Often recrystallization is sufficient) |
| 4-(Trifluoromethyl)phenylboronic acid | 2 - 6 | 1.5 - 2.5 | 85 - 95 | >95% | Easy to Moderate |
Causality Behind the Data:
-
The ortho-CF3 group on our subject reagent introduces steric hindrance near the reaction center, which can slow the transmetalation step in the catalytic cycle, necessitating longer reaction times or higher catalyst loadings.[10]
-
The simpler alternatives, lacking this steric impediment, are expected to react faster and more completely under standard conditions, leading to higher yields and cleaner crude product profiles.
Visualizing the Mechanism: The Suzuki-Miyaura Catalytic Cycle
Understanding the reaction mechanism is key to troubleshooting and optimization. The generally accepted cycle involves three primary steps: oxidative addition, transmetalation, and reductive elimination.[1][3]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
The Core Directive: Cost-Benefit Analysis
A holistic analysis moves beyond reaction yield to encompass the entire synthetic workflow, from procurement to final product value.
Part A: Reagent Procurement Cost
Pricing is a significant factor. The complexity of synthesizing a multi-substituted boronic acid is directly reflected in its market price. The following is an illustrative cost comparison based on typical catalogue prices from major suppliers.
| Reagent | CAS Number | Typical Price (USD/gram) |
| This compound | 1072945-99-3 | $200 - $400 |
| 4-(Methylthio)phenylboronic acid | 98546-51-1 | $15 - $40 |
| 4-(Trifluoromethyl)phenylboronic acid | 128796-39-4 | $10 - $30 |
(Note: Prices are estimates for R&D quantities and can vary significantly between suppliers and with bulk purchasing.)
The Verdict: The subject reagent is an order of magnitude more expensive than its simpler counterparts. This cost must be justified by performance gains or the intrinsic value of the final product.
Part B: Total Process Cost Considerations
-
Throughput & Efficiency: While the subject reagent may produce a lower yield in a longer time, this might be acceptable if the resulting molecule has unparalleled activity. Conversely, for routine synthesis or library generation, the faster, higher-yielding alternatives are more cost-effective.
-
Catalyst & Consumables: A sluggish reaction may tempt a researcher to increase the loading of the expensive palladium catalyst. Furthermore, if the crude product is less pure, it will require more silica gel, solvents, and technician time for purification, adding hidden costs.
-
Value of the Final Product: This is the most crucial factor. In pharmaceutical development, introducing a trifluoromethyl group can dramatically improve a drug candidate's profile, potentially turning a low-potency compound into a viable clinical candidate.[8] The synthetic cost is often negligible compared to the potential value of the final intellectual property. The methylthio group provides an additional vector for diversification, which is highly valuable in lead optimization.
Decision Workflow: Selecting the Right Reagent
This decision tree provides a logical pathway for choosing the appropriate boronic acid for your project.
Caption: A workflow for selecting the appropriate phenylboronic acid.
Conclusion and Strategic Recommendations
This compound is a specialized, high-cost reagent whose use is justified under specific, value-driven circumstances.
-
Recommended For:
-
Lead Optimization in Drug Discovery: When SAR studies indicate that the unique steric and electronic properties of the ortho-CF3 and the functional handle of the para-SMe group are critical for enhancing biological activity, selectivity, or pharmacokinetic properties.
-
Advanced Materials Science: For synthesizing molecules where this precise substitution pattern is required to achieve desired optical, electronic, or physical properties.
-
-
Alternatives Should Be Considered For:
-
Initial Library Synthesis & Screening: When exploring broad chemical space, the cost-effectiveness and high reactivity of 4-(Trifluoromethyl)phenylboronic acid and 4-(Methylthio)phenylboronic acid allow for more rapid and economical generation of diverse analogues.
-
Cost-Sensitive Projects: If the project budget is a primary constraint and the specific benefits of the subject reagent are not mission-critical, the alternatives provide a reliable and economical pathway to biaryl synthesis.
-
Ultimately, the choice is a strategic one. By understanding the trade-offs between raw material cost, process efficiency, and the immense value that can be unlocked by specific molecular architecture, researchers can make informed decisions that accelerate their path to innovation.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi-res.com [mdpi-res.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. chemrxiv.org [chemrxiv.org]
- 6. (4-(methylthio)-2-(trifluoromethyl)phenyl)boronic acid 98% | CAS: 1072945-99-3 | AChemBlock [achemblock.com]
- 7. chemscene.com [chemscene.com]
- 8. nbinno.com [nbinno.com]
- 9. nbinno.com [nbinno.com]
- 10. Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 11. BJOC - Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine [beilstein-journals.org]
- 12. chemscene.com [chemscene.com]
- 13. capotchem.cn [capotchem.cn]
- 14. aksci.com [aksci.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. www1.udel.edu [www1.udel.edu]
- 17. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Suzuki-Miyaura Cross-Coupling: Benchmarking 4-(Methylthio)-2-(trifluoromethyl)phenylboronic Acid
Introduction: The Enduring Power of the Suzuki-Miyaura Reaction in Modern Drug Discovery
In the landscape of modern synthetic organic chemistry, the Suzuki-Miyaura cross-coupling reaction remains a cornerstone for the construction of carbon-carbon bonds, particularly for the synthesis of biaryl and heteroaryl structures ubiquitous in pharmaceuticals and advanced materials.[1][2][3] The reaction's appeal lies in its broad functional group tolerance, mild reaction conditions, and the general stability and low toxicity of its organoboron reagents.[4] The choice of the boronic acid is a critical parameter that significantly influences reaction efficiency, yield, and substrate scope.
This guide presents an in-depth technical analysis of 4-(Methylthio)-2-(trifluoromethyl)phenylboronic acid , a uniquely substituted reagent, and benchmarks its performance against a selection of alternative phenylboronic acids. We will explore the interplay of steric and electronic effects that govern the reactivity of these compounds and provide practical, experimentally-grounded insights for researchers, scientists, and drug development professionals.
The Subject of Analysis: this compound
This compound is a bifunctional reagent featuring a strongly electron-withdrawing trifluoromethyl group at the ortho position and a moderately electron-donating methylthio group at the para position. This substitution pattern creates a unique electronic and steric environment that can be advantageous in specific synthetic contexts.
Comparative Reagents: A Study in Steric and Electronic Perturbation
To provide a comprehensive performance analysis, we will compare our target compound with three alternative reagents, each chosen to isolate the effects of the key substituents:
-
4-Methoxyphenylboronic Acid: Features a strongly electron-donating methoxy group in the para position and lacks an ortho substituent. This allows for an evaluation of a classic, electron-rich coupling partner.
-
2-(Trifluoromethyl)phenylboronic Acid: Possesses the electron-withdrawing trifluoromethyl group in the ortho position but lacks the para-methylthio group, isolating the impact of the bulky and deactivating ortho substituent.
-
4-(Methylthio)phenylboronic Acid: Contains the para-methylthio group but no ortho substituent, allowing for an assessment of the electronic contribution of the thioether in the absence of ortho steric hindrance.[5]
Performance Benchmarking in Suzuki-Miyaura Cross-Coupling
Causality Behind Performance: The Interplay of Steric and Electronic Effects
The success of a Suzuki-Miyaura coupling is largely dictated by the efficiency of the transmetalation step, where the organic moiety is transferred from the boron atom to the palladium center.[4] The electronic nature and steric environment of the phenylboronic acid are paramount in this process.
-
Electronic Effects: Electron-donating groups on the phenyl ring generally enhance the nucleophilicity of the ipso-carbon, facilitating its transfer to the electron-deficient palladium(II) center. Conversely, electron-withdrawing groups can slow down this step. The para-methylthio group in our target compound is considered moderately electron-donating through resonance, which should favor the transmetalation step.[6] The trifluoromethyl group, being strongly electron-withdrawing, is expected to have an opposing, retarding effect on the reaction rate.[7]
-
Steric Effects: The presence of a bulky substituent at the ortho position can significantly hinder the approach of the boronic acid to the palladium complex, thereby impeding the transmetalation step.[8] The trifluoromethyl group is known to exert a considerable steric effect, which can be a primary factor in reducing the overall coupling efficiency.[9][10]
Anticipated Reactivity Trend
Based on these principles, we can anticipate the following general reactivity trend in a typical Suzuki-Miyaura coupling with an unhindered aryl halide:
4-Methoxyphenylboronic Acid > 4-(Methylthio)phenylboronic Acid > this compound > 2-(Trifluoromethyl)phenylboronic Acid
This predicted trend is a direct consequence of the balance between the activating effect of the para-electron-donating group and the deactivating and sterically hindering effect of the ortho-trifluoromethyl group.
Comparative Experimental Data
The following table summarizes representative yields for Suzuki-Miyaura coupling reactions involving the target boronic acids and the selected alternatives, as reported in various studies. It is crucial to note that direct comparison of these yields is challenging due to the differing reaction conditions, substrates, and catalyst systems used in each study. This data should be used as a qualitative guide.
| Boronic Acid | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Yield (%) | Reference |
| This compound | Aryl Bromide | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | 80 | 75-85 (Estimated) | Inferred from general knowledge |
| 4-Methoxyphenylboronic Acid | 4-Bromoacetophenone | Pd(II)-complex 7 | KOH | H₂O | 100 | 94 | [11] |
| 2-(Trifluoromethyl)phenylboronic Acid | Aryl Halide | Pd₂(dba)₃ / SPhos | K₃PO₄ | Toluene | 100 | 60-75 (Estimated) | Inferred from[8][12] |
| 4-(Methylthio)phenylboronic Acid | 2-Aryl-1-bromo-1-nitroethenes | Not Specified | Not Specified | Not Specified | Not Specified | Not Specified | [5] |
| 4-Methoxyphenylboronic Acid | Iodobenzene | Pd/BC | K₂CO₃ | H₂O | Not Specified | 98 | [13] |
| 2-(Trifluoromethyl)phenylboronic Acid | 3,4,5-tribromo-2,6-dimethylpyridine | Pd(OAc)₂ / SPhos | Cs₂CO₃ | Toluene | 90 | Moderate | [8] |
Note: The yields for this compound and 2-(Trifluoromethyl)phenylboronic acid are estimations based on the expected electronic and steric effects, as direct comparable data was not available in the initial search. The entry for 4-(Methylthio)phenylboronic acid indicates its use in Suzuki-Miyaura reactions, but specific yield data was not provided in the source.
Experimental Protocols
The following is a detailed, step-by-step methodology for a general Suzuki-Miyaura cross-coupling reaction that can be adapted for the boronic acids discussed in this guide. This protocol is designed to be a self-validating system, with clear steps for reaction setup, monitoring, and product isolation.
General Procedure for Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
Reaction Setup:
-
To a dry Schlenk flask under an inert atmosphere (e.g., Argon), add the aryl halide (1.0 equiv.), the corresponding phenylboronic acid (1.2-1.5 equiv.), and a suitable base (e.g., K₂CO₃, K₃PO₄, or Cs₂CO₃; 2.0-3.0 equiv.).[13][14]
-
Add a palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, or a combination of a palladium source like Pd(OAc)₂ or Pd₂(dba)₃ with a phosphine ligand; 0.01-0.05 equiv.).[15]
-
Add an anhydrous and degassed solvent (e.g., dioxane, THF, toluene, or DMF, often with a small amount of water) to achieve a concentration of approximately 0.1 M with respect to the aryl halide.[4]
-
Degas the reaction mixture by bubbling argon through the solution for 15-20 minutes.
Reaction Execution:
-
Seal the flask and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aryl halide is consumed.
Workup and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the mixture with an organic solvent such as ethyl acetate.
-
Filter the mixture through a pad of Celite to remove the palladium catalyst and inorganic salts.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).
Visualizing the Process: Diagrams and Workflows
The Suzuki-Miyaura Catalytic Cycle
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow
Caption: A generalized workflow for the Suzuki-Miyaura experiment.
Conclusion: Strategic Selection of Boronic Acids for Optimal Synthesis
The judicious selection of a phenylboronic acid is critical for the successful outcome of a Suzuki-Miyaura cross-coupling reaction. This compound presents a unique combination of electronic and steric properties. The para-methylthio group provides a degree of electronic activation, while the ortho-trifluoromethyl group introduces significant steric hindrance and electronic deactivation. This makes it a potentially challenging yet valuable reagent for accessing specific, highly functionalized biaryl structures that might be difficult to synthesize with more conventional boronic acids.
For routine biaryl synthesis where high yields and fast reaction times are paramount, reagents like 4-methoxyphenylboronic acid are often a superior choice due to their strong electron-donating character and lack of steric hindrance. However, when the synthetic target demands the specific substitution pattern offered by this compound, a careful optimization of the reaction conditions, including the choice of a highly active palladium catalyst and a suitable base, is essential to overcome the inherent challenges posed by its structure. This guide provides the foundational knowledge and a practical framework for researchers to make informed decisions in their synthetic endeavors.
References
- 1. tcichemicals.com [tcichemicals.com]
- 2. The Suzuki-Miyaura Reaction of Phenylboronic Acid with Different Aryl Halides Catalyzed with Cu (II) Salen Complex@KCC-1 as a Recyclable Heterogeneous Catalyst [jns.kashanu.ac.ir]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Yoneda Labs [yonedalabs.com]
- 5. 4-(甲硫基)苯基硼酸 ≥95% | Sigma-Aldrich [sigmaaldrich.com]
- 6. Palladium(0) catalyzed Suzuki cross-coupling reaction of 2,5-dibromo-3-methylthiophene: selectivity, characterization, DFT studies and their biological evaluations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. nbinno.com [nbinno.com]
- 8. BJOC - Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine [beilstein-journals.org]
- 9. The steric effect of a trifluoromethyl group. | CiNii Research [cir.nii.ac.jp]
- 10. researchgate.net [researchgate.net]
- 11. arkat-usa.org [arkat-usa.org]
- 12. researchgate.net [researchgate.net]
- 13. rsc.org [rsc.org]
- 14. organic-synthesis.com [organic-synthesis.com]
- 15. Suzuki Coupling [organic-chemistry.org]
confirming the structure of products derived from 4-(Methylthio)-2-(trifluoromethyl)phenylboronic acid
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








